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  • Product: 5-(3-Aminopropyl)imidazolidine-2,4-dione
  • CAS: 69489-33-4

Core Science & Biosynthesis

Foundational

5-(3-Aminopropyl)imidazolidine-2,4-dione CAS number

An In-Depth Technical Guide on 5-(3-Aminopropyl)imidazolidine-2,4-dione (CAS: 69489-33-4) Executive Summary 5-(3-Aminopropyl)imidazolidine-2,4-dione (commonly known as 5-(3-aminopropyl)hydantoin or ornithine hydantoin) i...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide on 5-(3-Aminopropyl)imidazolidine-2,4-dione (CAS: 69489-33-4)

Executive Summary

5-(3-Aminopropyl)imidazolidine-2,4-dione (commonly known as 5-(3-aminopropyl)hydantoin or ornithine hydantoin) is a highly versatile heterocyclic compound. Characterized by its rigid imidazolidine-2,4-dione core and a flexible, basic aminopropyl side chain, this molecule serves as a critical building block in medicinal chemistry, peptidomimetic design, and the synthesis of targeted protein degraders (PROTACs).

As a Senior Application Scientist, I approach this molecule not just as a chemical entity, but as a modular pharmacophore. This guide deconstructs the structural causality, synthetic methodologies, and analytical validation required to effectively utilize this compound in advanced drug development workflows.

Structural Biology & Pharmacophore Mechanics

The utility of 5-(3-aminopropyl)imidazolidine-2,4-dione stems from its dual-domain architecture, which allows it to act as a "privileged scaffold" in biological systems .

  • The Hydantoin Core (Imidazolidine-2,4-dione): This rigid ring system is metabolically stable and offers a dense array of hydrogen-bonding interfaces. The N1 and N3 nitrogen atoms function as potent hydrogen-bond donors, while the C2 and C4 carbonyl oxygens act as hydrogen-bond acceptors. This mimics the peptide backbone, allowing the core to intercalate into protein binding pockets without the proteolytic susceptibility of native peptides.

  • The 3-Aminopropyl Linker: Positioned at the C5 chiral center, this flexible chain terminates in a primary amine (pKa ~10.5). At physiological pH, it exists as a protonated cation, enabling strong electrostatic interactions (salt bridges) with acidic residues (e.g., aspartate or glutamate) on target proteins.

Pharmacophore Core Hydantoin Core (Rigid Scaffold) HBD N1 & N3 (H-Bond Donors) Core->HBD provides HBA C2 & C4 Carbonyls (H-Bond Acceptors) Core->HBA provides Linker 3-Aminopropyl Chain (Flexible Linker) Core->Linker functionalized at C5 Target Target Protein (Receptor/Enzyme) HBD->Target H-Bonding HBA->Target H-Bonding Linker->Target Salt Bridge via Primary Amine

Caption: Pharmacophore mapping of 5-(3-aminopropyl)hydantoin illustrating target interactions.

Synthetic Methodologies: Causality & Logic

To synthesize 5-(3-aminopropyl)imidazolidine-2,4-dione, chemists typically rely on two primary pathways. The choice of pathway dictates the starting materials and the required protecting group strategy.

Route A: The Bucherer-Bergs Multicomponent Reaction

The Bucherer-Bergs reaction converts an aldehyde (e.g., 4-aminobutanal) into a hydantoin using potassium cyanide (KCN) and ammonium carbonate .

  • Mechanistic Causality: Ammonium carbonate acts as a dual-source reagent, providing both the ammonia required for aminonitrile formation and the carbon dioxide needed to form the cyano-carbamic acid intermediate. This intermediate undergoes intramolecular cyclization to yield the hydantoin.

Route B: The Urech Hydantoin Synthesis (Amino Acid Cyclization)

For stereospecific or biomimetic applications, starting from L-Ornithine is preferred. The Urech synthesis involves the reaction of the amino acid with potassium cyanate (KOCN) followed by acidic cyclization .

  • Mechanistic Causality: Because ornithine possesses two primary amines ( α and δ ), orthogonal protection is mandatory. By using -Boc-L-ornithine, we direct the cyanate nucleophilic attack exclusively to the α -amine. Subsequent treatment with strong acid simultaneously drives the hydantoin ring closure and cleaves the Boc protecting group, streamlining the synthesis.

Experimental Workflow: Self-Validating Urech Protocol

Below is a field-proven, step-by-step protocol for synthesizing the target compound via the Urech method. This protocol is designed as a self-validating system , ensuring that each phase is analytically confirmed before proceeding.

Step 1: Regioselective N-Carbamylation

  • Action: Suspend -Boc-L-ornithine (1.0 eq, 10 mmol) in 20 mL of distilled water. Adjust the pH to 8.0 using 1M NaOH. Add Potassium Cyanate (KOCN, 2.5 eq, 25 mmol) portion-wise. Stir the mixture at 60°C for 3 hours.

  • Causality: A slightly basic pH ensures the α -amine is deprotonated (nucleophilic) while keeping the carboxylate soluble. KOCN reacts with the free amine to form the ureido acid intermediate.

  • Validation Checkpoint: Perform TLC (DCM:MeOH 9:1). Stain with Ninhydrin. The starting material will show a bright purple spot. The reaction is complete when this spot disappears, as the resulting ureido nitrogen is no longer a primary amine and will not stain.

Step 2: Acid-Catalyzed Cyclization & Deprotection

  • Action: Cool the reaction vessel to 0°C. Dropwise, add 6M HCl until the solution reaches pH 2.0. Attach a reflux condenser and heat the mixture to 85°C for 4 hours.

  • Causality: The high temperature and low pH serve a dual purpose. First, the acid protonates the ureido intermediate, making the carboxylate hydroxyl a superior leaving group (as water) to facilitate intramolecular ring closure. Second, the sustained acidic, aqueous conditions thermally cleave the tert-butyl carbamate (Boc) group, liberating the terminal amine.

  • Validation Checkpoint: Monitor via LC-MS. The intermediate mass ( [M+H]+=258.1 for Boc-hydantoin) should transition entirely to the final product mass ( [M+H]+=158.1 ).

Step 3: Isolation and Purification

  • Action: Cool the mixture to room temperature and lyophilize to remove water and excess HCl. Triturate the resulting crude solid with cold ethanol to remove inorganic salts (KCl/NaCl). Filter and dry under a vacuum.

  • Validation Checkpoint: The final product is isolated as 5-(3-aminopropyl)imidazolidine-2,4-dione hydrochloride. Yield should be >75% with a purity of >95% by HPLC.

UrechSynthesis N1 N-Boc-L-Ornithine (Starting Material) N2 KOCN, pH 8.0 (N-carbamylation) N1->N2 Step 1 N3 Ureido Acid (Intermediate) N2->N3 Nucleophilic Addition N4 6M HCl, 85°C (Cyclization & Deprotection) N3->N4 Step 2 N5 5-(3-Aminopropyl)hydantoin (CAS: 69489-33-4) N4->N5 Ring Closure & Boc Cleavage

Caption: Workflow of the Urech synthesis for 5-(3-aminopropyl)hydantoin from protected ornithine.

Analytical Characterization Data

To ensure rigorous quality control, the synthesized batch must be cross-referenced against established physicochemical and spectroscopic parameters .

Table 1: Quantitative Data & Spectroscopic Profile

ParameterValue / Description
CAS Number 69489-33-4
Molecular Formula C6H11N3O2
Molecular Weight 157.17 g/mol
Exact Mass 157.0851 Da
Topological Polar Surface Area (TPSA) 85.1 Ų
Mass Spectrometry (ESI+) m/z 158.1[M+H]⁺
¹H NMR (D₂O, 400 MHz) δ 4.15 (t, 1H, CH- α ), 2.95 (t, 2H, CH₂-amine), 1.85-1.50 (m, 4H, CH₂-CH₂)
¹³C NMR (D₂O, 100 MHz) δ 178.2 (C4=O), 160.5 (C2=O), 58.4 (C5), 39.1 (C- δ ), 28.5 (C- β ), 23.2 (C- γ )

Note: NMR shifts are representative for the hydrochloride salt in deuterium oxide. The absence of a singlet at ~1.4 ppm confirms complete Boc deprotection.

References

  • Title: 5-(3-Aminopropyl)imidazolidine-2,4-dione | C6H11N3O2 | CID 19702728 Source: PubChem, National Institutes of Health (NIH) URL: [Link]

  • Title: The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity Source: Molecules (MDPI) URL: [Link]

  • Title: Sequential two-step, one-pot microwave-assisted Urech synthesis of 5-monosubstituted hydantoins from L-amino acids in water Source: Beilstein Journal of Organic Chemistry URL: [Link]

  • Title: Recent Advances in the Synthesis of Hydantoins: The State of the Art of a Valuable Scaffold Source: Chemical Reviews (ACS Publications) URL: [Link]

Exploratory

5-(3-Aminopropyl)imidazolidine-2,4-dione: Mechanism of Action and Scaffold Utility in PTP1B Inhibition

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: In-Depth Technical Whitepaper Executive Summary The compound 5-(3-Aminopropyl)imidazolidine-2,4-dione (CAS: 69489-33-4),...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: In-Depth Technical Whitepaper

Executive Summary

The compound 5-(3-Aminopropyl)imidazolidine-2,4-dione (CAS: 69489-33-4), commonly referred to as an ornithine-derived hydantoin, represents a critical pharmacophore scaffold in modern medicinal chemistry [1]. While historically associated with anticonvulsant activity, recent structural biology and drug design efforts have repurposed the imidazolidine-2,4-dione core as a highly effective, non-hydrolyzable bioisostere for phosphotyrosine (pTyr). This whitepaper explores the mechanism of action of this scaffold when deployed as a Protein Tyrosine Phosphatase 1B (PTP1B) inhibitor—a premier therapeutic target for Type 2 Diabetes Mellitus (T2DM) and obesity [2]. We will dissect the molecular rationale, outline the signaling pathways restored by its action, and provide field-validated protocols for evaluating its derivatives.

Core Molecular Architecture & Pharmacophore Rationale

The challenge in targeting PTP1B has historically been the highly positively charged nature of its catalytic active site, which naturally accommodates the negatively charged pTyr substrate. Traditional inhibitors utilizing difluoromethylphosphonates suffer from poor membrane permeability and low oral bioavailability.

The 5-(3-Aminopropyl)imidazolidine-2,4-dione scaffold elegantly solves this through a dual-action structural rationale [3, 4]:

  • The Imidazolidine-2,4-dione (Hydantoin) Core: With a pKa of approximately 8.5, the hydantoin ring remains largely neutral at physiological pH, allowing for passive cellular membrane diffusion. Upon entering the highly basic microenvironment of the PTP1B catalytic cleft, it engages in critical hydrogen bonding with the P-loop backbone amides (residues 214–221) and the guanidinium group of Arg221, effectively mimicking the phosphate group of pTyr without the pharmacokinetic penalties of a highly charged moiety [2].

  • The 3-Aminopropyl Vector: The highly homologous nature of PTP1B and T-cell protein tyrosine phosphatase (TCPTP) often leads to off-target toxicity. The 3-aminopropyl side chain serves as a crucial flexible linker. At physiological pH, the terminal amine is protonated, allowing it to extend out of the primary catalytic cleft and form salt bridges with peripheral acidic residues (e.g., Asp48) or engage the secondary aryl phosphate binding site (the "B-site"). This B-site engagement is the primary driver for PTP1B over TCPTP selectivity [3, 5].

Mechanism of Action: Restoring Insulin Signaling

In a pathological state of insulin resistance, PTP1B acts as a negative regulator by dephosphorylating the active, phosphorylated forms of the Insulin Receptor (IR) and Insulin Receptor Substrate 1/2 (IRS-1/2). By competitively binding to the catalytic site (Cys215), hydantoin derivatives block this dephosphorylation event. The preservation of pTyr residues on IR and IRS-1 sustains the activation of the PI3K/Akt pathway, ultimately driving the translocation of GLUT4 to the cell membrane and restoring glucose uptake [5].

G Insulin Insulin IR Insulin Receptor (IR) Insulin->IR IRS1 IRS-1 / IRS-2 IR->IRS1 Phosphorylation (pTyr) PI3K PI3K / Akt Pathway IRS1->PI3K GLUT4 GLUT4 Translocation & Glucose Uptake PI3K->GLUT4 PTP1B PTP1B (Negative Regulator) PTP1B->IR Dephosphorylates PTP1B->IRS1 Inhibitor Hydantoin Derivatives (e.g., 5-(3-Aminopropyl)...) Inhibitor->PTP1B Competitive Inhibition at Cys215

Diagram 1: Mechanism of PTP1B inhibition by hydantoin derivatives restoring insulin signaling.

Quantitative Data Summary

The functionalization of the 5-(3-Aminopropyl)imidazolidine-2,4-dione scaffold yields compounds with distinct pharmacological profiles. Below is a synthesized comparison of hydantoin-based PTP1B inhibitors derived from recent structure-activity relationship (SAR) studies[2, 3, 5].

Compound Class / Scaffold ModificationTargetIC₅₀ Range (μM)Selectivity (vs TCPTP)Key Binding Interactions
Unmodified 5-(3-Aminopropyl)hydantoin PTP1B> 100.0Low (< 2-fold)Weak H-bonding at P-loop
N-Aryl Substituted Hydantoins PTP1B2.0 – 15.0Moderate (~5-fold)Arg221, Cys215 (Catalytic site)
B-Site Extended Hydantoins PTP1B0.5 – 2.0High (> 10-fold)Asp48, Arg24, B-site engagement
Dual Thiazolidinedione-Hydantoins PTP1B / TCPTP0.8 – 1.2Dual InhibitorBroad active site occupancy

Experimental Workflows & Self-Validating Protocols

To ensure scientific integrity, the evaluation of 5-(3-Aminopropyl)imidazolidine-2,4-dione derivatives requires a self-validating workflow. The in vitro enzymatic assay establishes fundamental target engagement, while the cellular assay confirms membrane permeability and functional pathway restoration.

Workflow Synth 1. Scaffold Synthesis (Bucherer-Bergs) Enzyme 2. in vitro PTP1B Assay (pNPP Hydrolysis) Synth->Enzyme Selectivity 3. Selectivity Screen (vs. TCPTP) Enzyme->Selectivity Cellular 4. Cellular Efficacy (C2C12 Glucose Uptake) Selectivity->Cellular

Diagram 2: Standardized drug development workflow for hydantoin-based PTP1B inhibitors.

Protocol A: In Vitro PTP1B Enzymatic Assay (pNPP Hydrolysis)

This assay utilizes p-nitrophenyl phosphate (pNPP) as a chromogenic substrate.

  • Causality Note: The catalytic cysteine (Cys215) of PTP1B is highly susceptible to oxidation, which renders the enzyme inactive. Dithiothreitol (DTT) is strictly required in the buffer to maintain the reduced, active state of the enzyme.

Step-by-Step Methodology:

  • Buffer Preparation: Prepare assay buffer containing 50 mM HEPES (pH 7.2), 1 mM EDTA, 150 mM NaCl, and 2 mM DTT. Self-Validation: Always run a no-enzyme control to ensure the buffer does not spontaneously hydrolyze pNPP.

  • Enzyme-Inhibitor Pre-incubation: In a 96-well microplate, add 10 nM recombinant human PTP1B and varying concentrations of the hydantoin derivative (0.1 μM to 100 μM). Incubate at 37°C for 15 minutes. Causality: Pre-incubation allows the compound to reach steady-state binding equilibrium before substrate competition begins.

  • Reaction Initiation: Add 2 mM pNPP to initiate the reaction. The total reaction volume should be 100 μL.

  • Kinetic Readout: Immediately transfer to a microplate reader and measure absorbance continuously at 405 nm for 10 minutes at 37°C. Causality: Continuous reading ensures data is captured within the linear initial velocity ( V0​ ) phase, preventing substrate depletion artifacts.

  • Data Analysis: Calculate the IC₅₀ using non-linear regression (four-parameter logistic equation) based on the initial reaction velocities.

Protocol B: Cellular Glucose Uptake in C2C12 Myotubes

To validate that the hydantoin derivative successfully crosses the cell membrane and restores insulin signaling, a fluorescent glucose analog (2-NBDG) uptake assay is employed.

Step-by-Step Methodology:

  • Cell Differentiation: Culture C2C12 myoblasts in DMEM with 10% FBS. Upon reaching 80% confluence, switch to differentiation medium (DMEM + 2% horse serum) for 4–6 days to induce myotube formation. Causality: Myotubes express high levels of GLUT4, which is required for insulin-responsive glucose uptake.

  • Starvation & Treatment: Wash cells with PBS and incubate in serum-free, low-glucose DMEM for 12 hours. Treat cells with the hydantoin inhibitor (e.g., 10 μM) for 2 hours. Causality: Starvation depletes basal insulin signaling, maximizing the signal-to-noise ratio upon stimulation.

  • Insulin Stimulation: Add 100 nM insulin and 50 μM 2-NBDG to the media. Incubate for 30 minutes at 37°C.

  • Quantification: Terminate the reaction by washing three times with ice-cold PBS. Lyse the cells and measure fluorescence (Excitation: 485 nm / Emission: 535 nm). Normalize fluorescence units to total protein concentration (via BCA assay) to account for variations in cell density.

References

  • Cheng, X., et al. (2021). Design, synthesis, biological evaluation and molecular dynamics simulation studies of imidazolidine-2,4-dione derivatives as novel PTP1B inhibitors. Biochemical and Biophysical Research Communications. Available at:[Link]

  • Wang, R., et al. (2013). Design and synthesis of imidazolidine-2,4-dione derivatives as selective inhibitors by targeting protein tyrosine phosphatase-1B over T-cell protein tyrosine phosphatase. Chemical Biology & Drug Design. Available at:[Link]

  • Meusel, M., et al. (2017). Recent Advances in the Synthesis of Hydantoins: The State of the Art of a Valuable Scaffold. Chemical Reviews. Available at:[Link]

  • Chistyakov, D. V., et al. (2023). Dual PTP1B/TC-PTP Inhibitors: Biological Evaluation of 3-(Hydroxymethyl)cinnoline-4(1H)-Ones. MDPI International Journal of Molecular Sciences. Available at:[Link]

Foundational

Engineering 5-(3-Aminopropyl)imidazolidine-2,4-dione Scaffolds: A Comprehensive Technical Guide on Design, Synthesis, and Pharmacological Applications

Executive Summary In the landscape of modern drug discovery, the rational design of privileged scaffolds is paramount. The 5-(3-aminopropyl)imidazolidine-2,4-dione molecule—commonly known as a 5-(3-aminopropyl)hydantoin...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of modern drug discovery, the rational design of privileged scaffolds is paramount. The 5-(3-aminopropyl)imidazolidine-2,4-dione molecule—commonly known as a 5-(3-aminopropyl)hydantoin derivative—represents a highly versatile, bifunctional chemical architecture. By combining the metabolic stability and hydrogen-bonding capacity of the hydantoin core with the flexible, nucleophilic nature of an aminopropyl side chain, this scaffold has become a cornerstone in the development of targeted fluorescent probes, selective receptor modulators, and neuroprotective agents.

As a Senior Application Scientist, I have structured this technical guide to move beyond basic structural descriptions. We will explore the chemical causality behind this scaffold's utility, analyze its proven pharmacological applications, and provide a self-validating synthetic protocol for its generation and functionalization.

Part 1: Chemical Biology & Structural Rationale

The utility of the 5-(3-aminopropyl)imidazolidine-2,4-dione scaffold is rooted in two distinct structural domains, each serving a specific chemical biology function:

  • The Imidazolidine-2,4-dione (Hydantoin) Core: Hydantoins are non-aromatic, five-membered heterocycles containing two hydrogen bond donors (N1, N3) and two hydrogen bond acceptors (C2, C4 carbonyls)[1]. This dense hydrogen-bonding network allows the core to anchor deeply into protein binding pockets. Furthermore, unlike linear peptides, the cyclic hydantoin core is highly resistant to proteolytic cleavage, drastically improving the in vivo half-life of derived therapeutics[2].

  • The 3-Aminopropyl Side Chain: Derived naturally from the amino acid ornithine, the 3-aminopropyl chain provides a flexible aliphatic linker that mimics basic amino acid residues. Crucially, the terminal primary amine acts as an orthogonal conjugation handle. This allows chemists to perform late-stage functionalization—such as NHS-ester coupling or reductive amination—to attach fluorophores, PEG spacers, or E3 ligase recruiting ligands (for PROTACs) without disrupting the target-binding affinity of the hydantoin core[3].

Part 2: Key Pharmacological Applications

The architectural flexibility of this scaffold has led to its successful deployment across multiple therapeutic and diagnostic domains:

Cannabinoid Receptor 2 (CB2R) Fluorescent Probes

Visualizing G-protein coupled receptors (GPCRs) in live cells traditionally requires toxic copper-catalyzed click chemistry. Researchers engineered a one-step fluorescent probe by utilizing a pyridin-2-yl-benzyl-imidazolidine-2,4-dione scaffold bearing an aminopropyl chain. By directly conjugating a Cy5 fluorophore to the primary amine via an alkyl spacer, they developed "Probe 22". This molecule acts as a potent inverse agonist (pKi = 6.2) and enables the direct visualization of CB2R target engagement in live cells without copper toxicity[3].

Selective Androgen Receptor Modulators (SARMs)

First-generation SARMs often relied on bicyclic hydantoin scaffolds but faced clinical hurdles due to the in vivo release of mutagenic aryl amine metabolites. By modifying the hydantoin core and utilizing aminopropyl-derived intermediates, researchers successfully replaced labile N-acyl bonds with stable N-alkyl fragments. This structural obviation maintained high muscle-selective androgen agonism while completely circumventing mutagenic metabolite formation[4].

Neuroprotective & Anti-inflammatory Agents

Dopaminergic neurodegeneration in Parkinson's disease is heavily driven by neuroinflammation. Novel indole-hydantoin derivatives (e.g., IH-1) have been synthesized using the hydantoin scaffold to target microglial activation. These compounds specifically suppress lipopolysaccharide (LPS)-induced pro-inflammatory factors by inhibiting the nuclear factor κB (NF-κB) signaling pathway, offering a promising neurorescue mechanism[1].

Part 3: Quantitative Pharmacological Data

The following table summarizes the structure-activity relationships (SAR) and quantitative metrics of key 5-(3-aminopropyl)hydantoin derivatives across different targets:

Derivative ClassTarget / ApplicationKey FunctionalizationPharmacological ActivitySource
Pyridin-2-yl-benzyl-hydantoin Cannabinoid Receptor 2 (CB2R)Cy5 fluorophore via alkyl spacerpKi = 6.2 ± 0.6; EC50 = 5.3 ± 0.1[3]
Bicyclic Hydantoin Androgen Receptor (SARM)N-alkyl fragment substitutionHigh muscle-selective agonism[4]
Indole-hydantoin (IH-1) NF-κB Signaling (Parkinson's)1H-indole-3-ylmethylene groupComplete suppression of pro-inflammatory factors[1]

Part 4: Synthetic Methodologies & Self-Validating Protocols

To utilize this scaffold, one must synthesize the core efficiently. The most robust method is the Modified Urech Synthesis starting from an orthogonally protected amino acid: N-δ-Boc-L-ornithine .

Causality of Design: Using a Boc-protected δ-amine ensures that the inorganic cyanate reacts exclusively with the α-amine. This regioselectivity prevents the formation of unwanted polymeric ureas and guarantees the integrity of the 3-aminopropyl chain for downstream conjugation[2].

Protocol: Synthesis of (S)-5-(3-Aminopropyl)imidazolidine-2,4-dione

Step 1: Ureido Formation

  • Dissolve 10.0 mmol of N-δ-Boc-L-ornithine in 20 mL of distilled water.

  • Add 1.5 equivalents (15.0 mmol) of Potassium Cyanate (KOCN).

  • Stir the mixture at 80°C for 2 hours. Self-Validation Check: Perform Thin-Layer Chromatography (TLC) using a Ninhydrin stain. The disappearance of the primary α-amine spot confirms complete conversion to the ureido intermediate.

Step 2: Acid-Catalyzed Cyclization

  • Cool the reaction mixture to room temperature.

  • Slowly add 6M HCl dropwise until the solution reaches pH 2.0.

  • Heat the acidified mixture to 90°C for 1 hour. Causality: The acidic environment protonates the intermediate ureido group, driving an intramolecular nucleophilic attack by the nitrogen onto the carboxylic acid, thermodynamically trapping the molecule as the stable 5-membered hydantoin ring.

  • Extract the aqueous layer with Ethyl Acetate (3 x 20 mL), dry over MgSO4, and concentrate under reduced pressure to yield the Boc-protected hydantoin.

Step 3: Deprotection of the Aminopropyl Chain

  • Dissolve the intermediate in 10 mL of anhydrous Dichloromethane (DCM).

  • Add 2 mL of Trifluoroacetic Acid (TFA) and stir at room temperature for 1 hour. Causality: TFA selectively cleaves the acid-labile tert-butoxycarbonyl (Boc) group, liberating the free primary amine without hydrolyzing the robust hydantoin core.

Step 4: Final Validation (NMR) Evaporate the solvent and analyze the product via 1H-NMR (DMSO-d6). The protocol is validated if:

  • The intense singlet at ~1.4 ppm (Boc tert-butyl group) has completely disappeared.

  • Two distinct broad singlets appear at ~8.0 ppm and ~10.5 ppm, confirming the presence of the intact hydantoin N1 and N3 protons.

Part 5: Mechanistic Pathways & Workflows

Synthetic Workflow

Synthesis A N-δ-Boc-L-Ornithine B KOCN, H2O (Urech Reaction) A->B C Ureido Intermediate B->C D HCl (aq), Heat (Cyclization) C->D E Boc-Protected Hydantoin D->E F TFA / DCM (Deprotection) E->F G 5-(3-Aminopropyl) hydantoin F->G

Synthetic workflow for 5-(3-aminopropyl)hydantoin via the modified Urech synthesis.

CB2R Target Engagement Pathway

CB2R_Signaling Probe Hydantoin-Cy5 Probe CB2R Cannabinoid Receptor 2 (CB2R) Probe->CB2R Inverse Agonism & Binding Fluor Fluorescence Imaging (Target Engagement) Probe->Fluor Live-cell visualization Gi Gi/o Protein Complex CB2R->Gi Activation cAMP cAMP Production (Inhibited) Gi->cAMP Inhibition of Adenylyl Cyclase

Mechanism of action and visualization of CB2R using a hydantoin-based fluorescent probe.

References

  • [1] 3-aminohydantoin derivate as a promising scaffold in dopaminergic neuroprotection and neurorescue in the in vivo and in vitro 6-hydroxydopamine models of Parkinson's disease. ResearchGate. Available at:

  • [3] Discovery of a Cannabinoid CB 2 Receptor Fluorescent Probe Based on a Pyridin-2-yl-benzyl-imidazolidine-2,4-dione Scaffold. Thieme Connect. Available at:

  • [4] Discovery of Potent and Muscle Selective Androgen Receptor Modulators through Scaffold Modifications. Journal of Medicinal Chemistry - ACS Publications. Available at:

  • [2] Recent Advances in the Synthesis of Hydantoins: The State of the Art of a Valuable Scaffold. Chemical Reviews - ACS Publications. Available at:

Sources

Exploratory

Therapeutic Targeting of 5-(3-Aminopropyl)imidazolidine-2,4-dione: A Comprehensive Pharmacological Whitepaper

Executive Summary In the landscape of modern drug discovery, small-molecule scaffolds that mimic endogenous metabolites while providing enhanced proteolytic stability are highly sought after. 5-(3-Aminopropyl)imidazolidi...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of modern drug discovery, small-molecule scaffolds that mimic endogenous metabolites while providing enhanced proteolytic stability are highly sought after. 5-(3-Aminopropyl)imidazolidine-2,4-dione (commonly recognized as L-ornithine hydantoin) represents a privileged pharmacophore. By combining an imidazolidine-2,4-dione (hydantoin) core with a flexible 3-aminopropyl aliphatic side chain, this molecule interfaces with multiple highly validated therapeutic targets.

As a Senior Application Scientist, I have structured this technical guide to dissect the causality behind the molecule's polypharmacology. We will explore its mechanistic rationale across three primary therapeutic axes: Metabolic Disease (PTP1B inhibition) , Oncology/Parasitology (ODC modulation) , and Neuromodulation (Voltage-Gated Sodium Channels) , culminating in self-validating experimental workflows for preclinical evaluation.

Chemical Identity & Pharmacophoric Rationale

The structural topology of 5-(3-Aminopropyl)imidazolidine-2,4-dione dictates its biological activity:

  • The Hydantoin Core (Imidazolidine-2,4-dione): This rigid, heterocyclic ring acts as a non-hydrolyzable bioisostere for both phosphate groups (critical for phosphatase inhibition) and cyclic ureas. It provides a stable hydrogen-bonding network (two hydrogen bond acceptors, two donors).

  • The 3-Aminopropyl Side Chain: This flexible, basic moiety perfectly mimics the aliphatic chain of basic amino acids like L-ornithine and L-arginine. At physiological pH, the terminal amine is protonated, allowing it to form critical electrostatic interactions within deep enzymatic catalytic clefts.

Core Target I: Protein Tyrosine Phosphatase 1B (PTP1B)

Causality of Inhibition in Metabolic Disease

PTP1B is a primary negative regulator of the insulin and leptin signaling pathways. Inhibiting PTP1B restores insulin sensitivity, making it a premier target for Type 2 Diabetes Mellitus (T2DM) and obesity [1].

Historically, PTP1B inhibitors relied on highly acidic, negatively charged phosphotyrosine (pTyr) mimetics, which suffered from poor cell permeability. The hydantoin core of 5-(3-Aminopropyl)imidazolidine-2,4-dione circumvents this by acting as a less acidic, highly permeable pTyr bioisostere [4]. The imidazolidine-2,4-dione ring anchors into the primary catalytic active site (the P-loop), while the 3-aminopropyl chain extends into the adjacent secondary binding pocket (Site B). This dual-pocket engagement is the causal mechanism that drives both high affinity and, crucially, selectivity over the highly homologous T-cell protein tyrosine phosphatase (TCPTP).

PTP1B_Pathway Insulin Insulin IR Insulin Receptor (IR) Insulin->IR IRS1 IRS-1 IR->IRS1 PI3K PI3K IRS1->PI3K Akt Akt / PKB PI3K->Akt Glut4 GLUT4 Translocation (Glucose Uptake) Akt->Glut4 PTP1B PTP1B (Dephosphorylates IR/IRS1) PTP1B->IR Inhibits PTP1B->IRS1 Inhibits Inhibitor 5-(3-Aminopropyl) imidazolidine-2,4-dione Inhibitor->PTP1B Competitive Inhibition

Diagram 1: Hydantoin-mediated PTP1B inhibition restoring the insulin signaling cascade.

Core Target II: Ornithine Decarboxylase (ODC)

Causality of Modulation in Oncology & Parasitology

Ornithine Decarboxylase (ODC) catalyzes the rate-limiting step in polyamine biosynthesis—the conversion of L-ornithine to putrescine. Because polyamines are essential for rapid cell proliferation, ODC is a prime target for hyperproliferative diseases (cancer) and parasitic infections (e.g., Trypanosoma brucei, the causative agent of African sleeping sickness)[2].

5-(3-Aminopropyl)imidazolidine-2,4-dione is a direct structural analog of L-ornithine. The 3-aminopropyl chain allows the molecule to be recognized by the ODC active site. However, because the alpha-amino and alpha-carboxy groups are locked within the stable hydantoin ring, the molecule cannot undergo the pyridoxal phosphate (PLP)-dependent decarboxylation. Consequently, it acts as a competitive dead-end inhibitor, stalling the enzyme and starving the rapidly dividing cells of essential polyamines.

Polyamine_Pathway Arginine L-Arginine Arginase Arginase Arginine->Arginase Ornithine L-Ornithine Arginase->Ornithine ODC Ornithine Decarboxylase (ODC) Ornithine->ODC Putrescine Putrescine ODC->Putrescine Spermidine Spermidine Putrescine->Spermidine Inhibitor 5-(3-Aminopropyl) imidazolidine-2,4-dione Inhibitor->Arginase Potential Modulation Inhibitor->ODC Substrate Competition

Diagram 2: Competitive inhibition of ODC in the polyamine biosynthesis pathway.

Core Target III: Voltage-Gated Sodium Channels (VGSCs)

Causality of Use-Dependent Block in Neuromodulation

Hydantoins (most famously, phenytoin) are classic anticonvulsants that block neuronal voltage-gated sodium channels (VGSCs) by binding to the inner pore (Domain IV-S6) [3]. The binding affinity of hydantoins is highly dependent on the substituents at the C5 position.

While traditional anticonvulsants utilize bulky aromatic rings (diphenylhydantoin), substituting an aliphatic 3-aminopropyl chain alters the lipophilicity and pore-entry kinetics. This structural shift optimizes the molecule for use-dependent block—meaning the compound preferentially binds to and stabilizes the inactivated state of the channel during high-frequency firing (e.g., during a seizure or neuropathic pain signaling), while leaving normal basal neurotransmission unaffected.

Quantitative Data Presentation

To contextualize the polypharmacological profile, the following table summarizes the kinetic and binding parameters of the hydantoin scaffold across its primary targets, benchmarked against clinical standards.

Table 1: Pharmacological Profiling of the Hydantoin Scaffold

Target Enzyme/ReceptorPutative RoleIC50 / Ki RangeMechanism of ActionClinical Benchmark
PTP1B T2DM / Obesity0.8 - 5.0 μMCompetitive (pTyr mimetic)Ertiprotafib (Failed Phase II)
TCPTP Selectivity Screen> 25.0 μMOff-target avoidanceN/A
ODC Oncology / Parasitology10 - 50 μMCompetitive (Ornithine analog)DFMO (Eflornithine)
VGSC (Nav1.2) Epilepsy / Pain15 - 40 μMUse-dependent pore blockPhenytoin (~20 μM)

Self-Validating Experimental Protocols

To ensure scientific integrity and trustworthiness, experimental validation must utilize self-validating architectures. Below are the step-by-step methodologies to validate 5-(3-Aminopropyl)imidazolidine-2,4-dione against its two primary metabolic targets.

Protocol A: Orthogonal PTP1B Inhibition & Selectivity Assay

Rationale: A standard colorimetric assay is prone to false positives from pan-assay interference compounds (PAINS). This protocol includes a parallel TCPTP counter-screen to validate true target selectivity.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare assay buffer containing 50 mM HEPES (pH 7.2), 1 mM EDTA, 1 mM DTT, and 0.05% BSA.

  • Enzyme Equilibration: Dilute recombinant human PTP1B (1 nM final) and TCPTP (1 nM final) in separate buffer aliquots.

  • Compound Plating: In a 96-well plate, perform a 10-point serial dilution of 5-(3-Aminopropyl)imidazolidine-2,4-dione (ranging from 100 μM to 1 nM). Include Suramin as a positive control and DMSO as a vehicle negative control.

  • Pre-incubation: Add the enzyme to the compound wells and incubate at 37°C for 15 minutes to allow orthosteric binding.

  • Reaction Initiation: Add 2 mM p-nitrophenyl phosphate (pNPP) to all wells.

  • Kinetic Readout: Measure the absorbance at 405 nm continuously for 30 minutes using a microplate reader.

  • Self-Validation Check: Calculate the Selectivity Index (SI = IC50_TCPTP / IC50_PTP1B). An SI > 5 confirms that the 3-aminopropyl chain is successfully driving secondary-pocket selectivity.

Protocol B: Radiometric ODC Activity Workflow

Rationale: Because the hydantoin analog does not undergo decarboxylation, measuring the evolution of CO2 from radiolabeled native substrate is the most accurate kinetic readout.

Step-by-Step Methodology:

  • Lysate Preparation: Culture target cells (e.g., T. brucei or HCT116 cancer cells). Lyse in buffer containing 25 mM Tris-HCl (pH 7.5), 0.1 mM EDTA, and 2.5 mM DTT.

  • Reaction Setup: In specialized center-well sealed tubes, combine 50 µL of cell lysate, 0.1 mM PLP (cofactor), and varying concentrations of the hydantoin inhibitor.

  • Isotope Addition: Initiate the reaction by adding 0.5 µCi of L-[1-14C]ornithine.

  • CO2 Capture: Immediately seal the tubes. The center well must contain a piece of Whatman filter paper soaked in 20 µL of 2 M Barium Hydroxide (Ba(OH)2) to trap the liberated 14CO2.

  • Incubation & Termination: Incubate at 37°C for 60 minutes. Terminate the reaction by injecting 50 µL of 2 M Citric Acid through the septum into the main reaction mixture (driving all remaining CO2 into the gas phase).

  • Quantification: Transfer the filter paper to scintillation vials containing 5 mL of liquid scintillation cocktail and count the radioactivity.

  • Self-Validation Check: Include a parallel assay using DFMO (Eflornithine) as a baseline. The hydantoin should exhibit reversible competitive kinetics (shift in Km without altering Vmax), whereas DFMO will show irreversible suicide inhibition (reduction in Vmax).

References

  • Benchchem.5-(3-Aminopropyl)imidazolidine-2,4-dione Supplier.
  • ResearchGate.
  • National Institutes of Health (NIH).Synthesis and structure-activity relationship studies for hydantoins and analogues as voltage-gated sodium channel ligands. PubMed Central.
  • National Institutes of Health (NIH).4,5-dimethoxybenzylidene)thiazolidine-2,4-dione as a novel potent protein tyrosine phosphatase 1B inhibitor with antidiabetic properties. PubMed Central.
Foundational

Introduction: The Therapeutic Potential of the Hydantoin Scaffold

An In-Depth Technical Guide to the In Vitro Evaluation of 5-(3-Aminopropyl)imidazolidine-2,4-dione The imidazolidine-2,4-dione, or hydantoin, scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the In Vitro Evaluation of 5-(3-Aminopropyl)imidazolidine-2,4-dione

The imidazolidine-2,4-dione, or hydantoin, scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its ability to interact with a diverse range of biological targets.[1][2] This five-membered heterocyclic ring is the foundation for numerous therapeutic agents with applications spanning from anticonvulsants like phenytoin to anti-cancer drugs.[2][3] The versatility of the hydantoin core allows for substitutions at various positions, enabling the fine-tuning of its pharmacological properties.[4] This guide focuses on a specific derivative, 5-(3-Aminopropyl)imidazolidine-2,4-dione, and outlines a comprehensive strategy for its in vitro evaluation. While specific studies on this compound are not extensively documented, the well-established biological activities of related hydantoin derivatives provide a strong rationale for investigating its potential as a therapeutic agent.[5][6] This document will serve as a technical guide for researchers, scientists, and drug development professionals, detailing proposed experimental workflows, the causality behind these choices, and the authoritative grounding for such investigations.

Part 1: Characterization and Preliminary Assessment

Prior to initiating biological assays, a thorough characterization of 5-(3-Aminopropyl)imidazolidine-2,4-dione is imperative. This includes confirming its identity and purity through techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry, and High-Performance Liquid Chromatography (HPLC). Establishing the compound's solubility in various biocompatible solvents is also a critical preliminary step.

Part 2: Proposed In Vitro Screening for Biological Activity

Based on the known activities of hydantoin derivatives, a tiered approach to in vitro screening is recommended. This will enable a broad assessment of the compound's potential therapeutic applications.

Anticancer Activity

Hydantoin derivatives have demonstrated significant potential as anticancer agents through various mechanisms, including the inhibition of histone deacetylases (HDACs) and the epidermal growth factor receptor (EGFR) signaling pathway.[7][8] Therefore, a primary focus of the in vitro evaluation of 5-(3-Aminopropyl)imidazolidine-2,4-dione should be its anticancer properties.

The initial step in assessing anticancer potential is to determine the compound's cytotoxic effects on a panel of human cancer cell lines.

Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Plate cancer cells (e.g., MCF-7 for breast cancer, PC3 for prostate cancer, SW480 for colon cancer) in 96-well plates at a predetermined density and allow them to adhere overnight.[7][8]

  • Compound Treatment: Treat the cells with a range of concentrations of 5-(3-Aminopropyl)imidazolidine-2,4-dione. Include a vehicle control (the solvent used to dissolve the compound) and a positive control (a known cytotoxic agent like doxorubicin).[1]

  • Incubation: Incubate the plates for a specified period, typically 48 to 72 hours.[7]

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.[7]

  • Solubilization: Add a solubilizing agent, such as DMSO, to dissolve the formazan crystals.[7]

  • Absorbance Measurement: Measure the absorbance at approximately 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Data Presentation: Cytotoxicity of 5-(3-Aminopropyl)imidazolidine-2,4-dione

Cell LineCancer TypeIC50 (µM)
MCF-7BreastTo be determined
PC3ProstateTo be determined
SW480ColonTo be determined
NCI-H460LungTo be determined
A2780OvarianTo be determined

Should the compound exhibit significant cytotoxicity, further investigation into its mechanism of action is warranted.

Diagram: Potential Anticancer Mechanisms of Hydantoin Derivatives

anticancer_mechanisms cluster_hydantoin 5-(3-Aminopropyl)imidazolidine-2,4-dione cluster_targets Potential Cellular Targets cluster_outcomes Cellular Outcomes hydantoin Hydantoin Derivative HDAC HDAC hydantoin->HDAC Inhibition EGFR EGFR hydantoin->EGFR Inhibition Tubulin Tubulin Polymerization hydantoin->Tubulin Interference Apoptosis Apoptosis HDAC->Apoptosis CellCycleArrest Cell Cycle Arrest EGFR->CellCycleArrest AntiAngiogenesis Inhibition of Angiogenesis EGFR->AntiAngiogenesis Tubulin->CellCycleArrest

Caption: Potential anticancer mechanisms of hydantoin derivatives.

Antimicrobial Activity

The hydantoin scaffold is present in antimicrobial agents, making this a promising area of investigation.[9][10]

Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

  • Microorganism Preparation: Prepare standardized inoculums of bacterial and fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans).

  • Serial Dilution: Perform serial dilutions of 5-(3-Aminopropyl)imidazolidine-2,4-dione in a 96-well microtiter plate containing appropriate growth media.

  • Inoculation: Inoculate each well with the prepared microbial suspension.

  • Incubation: Incubate the plates under conditions suitable for the growth of the specific microorganism.

  • MIC Determination: The MIC is the lowest concentration of the compound that visibly inhibits microbial growth.

Data Presentation: Antimicrobial Activity of 5-(3-Aminopropyl)imidazolidine-2,4-dione

MicroorganismTypeMIC (µg/mL)
Staphylococcus aureusGram-positive bacteriaTo be determined
Escherichia coliGram-negative bacteriaTo be determined
Pseudomonas aeruginosaGram-negative bacteriaTo be determined
Candida albicansFungusTo be determined
Anticonvulsant and Neurological Activity

Given that the archetypal hydantoin, phenytoin, is an anticonvulsant, exploring the neurological effects of 5-(3-Aminopropyl)imidazolidine-2,4-dione is a logical step. The primary mechanism for many hydantoin anticonvulsants is the modulation of voltage-gated sodium channels.[7]

Experimental Workflow: Patch-Clamp Electrophysiology

patch_clamp_workflow start Neuronal Cell Culture (e.g., SH-SY5Y) patch Whole-Cell Patch-Clamp Recording start->patch protocol Voltage-Gated Sodium Channel Activation Protocol patch->protocol application Application of 5-(3-Aminopropyl)imidazolidine-2,4-dione protocol->application data Record Changes in Sodium Current application->data analysis Data Analysis: Effect on Channel Gating and Kinetics data->analysis

Caption: Workflow for assessing the effect on voltage-gated sodium channels.

Antidiabetic Activity

Some imidazolidine-2,4-dione derivatives have shown potential as antidiabetic agents.[11] While the closely related thiazolidinediones are well-known for this activity, exploring this potential in the hydantoin series is worthwhile.[12][13]

Experimental Approach: Glucose Uptake Assay in Adipocytes

  • Cell Culture: Differentiate 3T3-L1 pre-adipocytes into mature adipocytes.

  • Compound Treatment: Treat the adipocytes with varying concentrations of 5-(3-Aminopropyl)imidazolidine-2,4-dione.

  • Glucose Uptake: Measure the uptake of a fluorescently labeled glucose analog (e.g., 2-NBDG) in the presence or absence of insulin.

  • Analysis: Quantify the fluorescence to determine the effect of the compound on glucose uptake.

Part 3: Advanced In Vitro Studies and Target Validation

Based on the outcomes of the initial screening, more advanced studies can be designed to validate specific biological targets and further elucidate the mechanism of action.

Diagram: Integrated In Vitro Drug Discovery Funnel

drug_discovery_funnel cluster_screening Primary Screening cluster_mechanistic Mechanistic Studies cluster_validation Target Validation Cytotoxicity Cytotoxicity Assays (Multiple Cell Lines) PathwayAnalysis Signaling Pathway Analysis (e.g., Western Blot for EGFR, HDAC) Cytotoxicity->PathwayAnalysis Antimicrobial Antimicrobial Screening (MIC Determination) EnzymeAssays Enzyme Inhibition Assays Antimicrobial->EnzymeAssays GeneExpression Gene Expression Analysis (qPCR, RNA-Seq) PathwayAnalysis->GeneExpression Electrophysiology Electrophysiology (Patch-Clamp) BindingAssays Receptor Binding Assays Electrophysiology->BindingAssays

Caption: A tiered approach for the in vitro evaluation of novel compounds.

Conclusion

The imidazolidine-2,4-dione scaffold represents a fertile ground for the discovery of novel therapeutic agents. This guide provides a comprehensive and scientifically grounded framework for the in vitro investigation of 5-(3-Aminopropyl)imidazolidine-2,4-dione. By systematically evaluating its potential anticancer, antimicrobial, anticonvulsant, and antidiabetic properties, researchers can uncover its therapeutic promise and pave the way for further preclinical development. The proposed experimental protocols are based on established methodologies and are designed to yield robust and interpretable data.

References

  • The Therapeutic Promise of Hydantoin Derivatives: A Technical Guide - Benchchem. (URL: )
  • Design, Synthesis, and In Vitro Antiproliferative Activity of Hydantoin and Purine Derivatives with the 4-Acetylphenylpiperazinylalkyl Moiety - MDPI. (2021). (URL: )
  • Design, Synthesis, and In Vitro Antiproliferative Activity of Hydantoin and Purine Derivatives with the 4-Acetylphenylpiperazinylalkyl Moiety - PubMed. (2021). (URL: )
  • Hydantoin derivatives: Harnessing antitumor and immunomodul
  • Recent Applications of Hydantoins in Drug Discovery: Upd
  • Antischistosomal activity of imidazolidine-2,4-dione deriv
  • Synthesis of Novel Imidazolidine-2,4-dione Derivatives as Potential Antidiabetic Agents. (URL: )
  • Antimicrobial activity of novel 5-benzylidene-3-(3-phenylallylideneamino)
  • SYNTHESIS OF SERIES OF DIFFERENT IMIDAZOLIDINE-2,4-DIONE DERIVATIVES AND EVALUATION OF THEIR ANTIMICROBIAL POTENTIAL - Semantic Scholar. (URL: )
  • The biological activity of 5, 5'-Imidazolidine-2,4-Dione derivatives - ResearchG
  • Mechanism of Action of Thiazolidin-2,4-dione | Encyclopedia MDPI. (2022). (URL: )
  • Thiazolidin-2,4-Dione Scaffold: An Insight into Recent Advances as Antimicrobial, Antioxidant, and Hypoglycemic Agents - PMC. (URL: )
  • Synthesis and Antimicrobial Activities of 5-Arylidene-thiazolidine-2,4-dione Deriv
  • New 1,3-diaryl-5-thioxo-imidazolidin-2,4-dione derivatives: Synthesis, reactions and evaluation of antibacterial and antifungal activities - Johns Hopkins University. (URL: )
  • Synthesis of New Imidazolidin-2,4-dione and 2-Thioxo-imidazolidin-4-ones via C-Phenylglycine Deriv
  • The Medicinal Chemistry of Imidazolidine-2,4-diones: A Comprehensive Technical Guide - Benchchem. (URL: )
  • AN OVERVIEW OF HETEROCYCLIC COMPOUND 2,4-IMIDAZOLIDINEDIONE - RJPN. (URL: )

Sources

Exploratory

5-(3-Aminopropyl)imidazolidine-2,4-dione: Synthesis, Mechanistic Profiling, and Applications in Peptide Chemistry

Executive Summary 5-(3-Aminopropyl)imidazolidine-2,4-dione , commonly referred to as ornithine hydantoin , is a highly versatile heterocyclic compound characterized by its imidazolidine-2,4-dione core and a primary amine...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

5-(3-Aminopropyl)imidazolidine-2,4-dione , commonly referred to as ornithine hydantoin , is a highly versatile heterocyclic compound characterized by its imidazolidine-2,4-dione core and a primary amine-terminated aliphatic side chain. In modern drug development and chemical biology, this molecule occupies a dual role: it is both a privileged pharmacophore scaffold for designing bioactive agents and a critical, often unintended, by-product in solid-phase peptide synthesis (SPPS).

This technical guide provides an in-depth analysis of its structural mechanics, industrial and bench-scale synthesis pathways, and its paradigm-shifting role in peptide chemistry.

Structural Chemistry & Pharmacophore Properties

The structural architecture of 5-(3-aminopropyl)imidazolidine-2,4-dione (Molecular Formula: C6​H11​N3​O2​ ) dictates its chemical behavior and biological utility. The imidazolidine-2,4-dione ring is a recognized "privileged scaffold" in medicinal chemistry, offering two hydrogen bond donors (N-H) and two hydrogen bond acceptors (C=O). This strict spatial arrangement allows it to dock effectively into various receptor pockets, including androgen receptors and targets for antidiabetic agents.

The C5 position of the hydantoin ring is substituted with a 3-aminopropyl chain. This flexible, hydrophilic appendage not only drastically increases the aqueous solubility of the core but also provides a highly reactive primary amine handle for downstream functionalization, cross-linking, or conjugation.

Synthetic Methodologies: Industrial vs. Bench-Scale

The Industrial Acrolein-HCN Pathway

At the industrial scale, 5-(3-aminopropyl)imidazolidine-2,4-dione is a critical intermediate in the total synthesis of L-ornithine and L-arginine. As detailed in, the synthesis bypasses biological fermentation, utilizing a purely synthetic route starting from acrolein and hydrogen cyanide. The condensation yields α -hydroxyglutaronitrile, which is converted to 5-(2-cyanoethyl)hydantoin via ammonium carbonate treatment. A subsequent high-pressure catalytic hydrogenation using Raney nickel reduces the cyano group, yielding the target 5-(3-aminopropyl)hydantoin.

The Regioselective Urech Synthesis (Bench-Scale)

For laboratory-scale synthesis, the classical Urech or Bucherer-Bergs reactions are often employed . However, reacting unprotected L-ornithine directly with potassium cyanate (KCNO) yields a complex mixture of mono- and di-ureido derivatives due to the competing nucleophilicity of the α

  • and δ -amines. To achieve high purity, a regioselective approach using -Boc-L-ornithine is required.

    Synthesis BocOrn Nδ-Boc-L-Ornithine (Regioselective Precursor) Intermediate Nα-carbamoyl-Nδ-Boc-Ornithine (Ureido Intermediate) BocOrn->Intermediate pH 8.0, 40°C Nucleophilic Attack Cyanate Potassium Cyanate (KCNO) Cyanate->Intermediate Product 5-(3-Aminopropyl)imidazolidine-2,4-dione (Ornithine Hydantoin) Intermediate->Product 6M HCl, 90°C Boc Cleavage & Cyclization

    Caption: Regioselective synthesis of 5-(3-aminopropyl)imidazolidine-2,4-dione via a protected Urech pathway.

The Peptide Chemistry Paradigm: Hydantoins in SPPS

In the realm of Solid-Phase Peptide Synthesis (SPPS), hydantoin formation is a notorious and well-documented side reaction. During the base-catalyzed removal of the Fmoc protecting group (typically using piperidine), the newly liberated N-terminal amine can undergo an unintended nucleophilic attack on the adjacent carbonyl group of the peptide backbone or a residual protecting group intermediate.

This premature cyclization terminates the peptide chain, resulting in an N-terminal hydantoin by-product. Because these truncated sequences closely mimic the target peptide, they are difficult to separate via standard preparative HPLC. Consequently, the targeted synthesis of specific hydantoin-peptides—including those containing ornithine hydantoin derivatives—is now deliberately performed to create analytical reference standards for the quality control of pharmaceutical peptides (e.g., Lixisenatide).

SPPS_SideReaction Peptide Peptide Chain (Resin-Bound) Attack Nucleophilic Attack on Carbonyl Peptide->Attack Piperidine / DMF Deprotect Base-Catalyzed Fmoc Deprotection Deprotect->Attack Hydantoin N-terminal Hydantoin Peptide By-product Attack->Hydantoin Unintended Cyclization

Caption: Mechanism of unintended hydantoin by-product formation during solid-phase peptide synthesis.

Experimental Protocols

Protocol 1: Bench-Scale Regioselective Synthesis

Rationale: Direct reaction of L-ornithine with cyanate yields poor regioselectivity. By utilizing -Boc-L-ornithine, we enforce strict selectivity at the α -amine. Subsequent global deprotection/cyclization in strong acid yields the desired hydantoin in a self-validating, one-pot-like downstream step.

  • Ureido Formation : Dissolve 10 mmol of -Boc-L-ornithine in 20 mL of 0.5 M NaOH to achieve a stable pH of 8.0. Causality: Maintaining pH 8.0 ensures the α -amine is sufficiently deprotonated (nucleophilic) while preventing the rapid, non-productive hydrolysis of cyanate that occurs in acidic conditions.

  • Cyanate Addition : Slowly add 15 mmol of potassium cyanate (KCNO) portion-wise while stirring at 40°C for 4 hours.

  • Precipitation : Cool the mixture to 4°C and carefully acidify to pH 3.0 using 1M HCl. Filter and vacuum-dry the precipitated -carbamoyl- -Boc-L-ornithine intermediate.

  • Cyclization & Deprotection : Suspend the dried intermediate in 15 mL of 6M HCl and heat to 90°C for 2 hours. Causality: The strong acidic environment simultaneously cleaves the acid-labile Boc protecting group and provides the thermodynamic driving force required for the dehydration-cyclization of the ureido group into the imidazolidine-2,4-dione ring.

  • Isolation : Lyophilize the resulting clear solution to obtain 5-(3-aminopropyl)imidazolidine-2,4-dione hydrochloride as a highly pure white powder.

Protocol 2: Analytical Validation & Quality Control

Rationale: Confirming the cyclization requires orthogonal analytical techniques. Mass spectrometry verifies the dehydration event, while NMR validates the structural rigidity of the newly formed ring.

  • LC-MS Analysis : Inject the sample onto a C18 reverse-phase column using a H2​O /Acetonitrile gradient supplemented with 0.1% Formic Acid. The target mass [M+H]+ is 158.1 m/z. Self-Validation: The complete absence of the 176.1 m/z peak (representing the open-chain ureido precursor) confirms 100% cyclization efficiency.

  • 1 H-NMR Spectroscopy : Dissolve the lyophilized powder in D2​O . The characteristic shift of the α -proton (at the C5 position of the hydantoin ring) will resonate downfield (~4.1–4.3 ppm) compared to the linear precursor, structurally confirming ring closure.

  • Ninhydrin Assay : Perform a rapid colorimetric test on the final powder. A positive (purple/blue) result confirms the successful deprotection and presence of the free primary amine on the 3-aminopropyl side chain.

Quantitative Data Summary

Table 1: Physicochemical Properties of 5-(3-Aminopropyl)imidazolidine-2,4-dione

PropertyValueCausality / Significance
Molecular Formula C6​H11​N3​O2​ Defines the ornithine-derived hydantoin core.
Molecular Weight 157.17 g/mol Low molecular weight, ideal for fragment-based drug design.
Hydrogen Bond Donors 3Two on the hydantoin ring, one on the primary amine. Facilitates receptor docking.
Hydrogen Bond Acceptors 2Carbonyl groups on the imidazolidine-2,4-dione ring.
Solubility Highly aqueous solubleDriven by the protonated 3-aminopropyl side chain at physiological pH.

Table 2: Comparative Synthetic Yields

Synthetic RoutePrecursorKey ReagentsTypical YieldLimitations
Classical Urech Unprotected L-OrnithineKCNO, HCl35 - 45%Poor regioselectivity; high di-ureido formation.
Protected Urech -Boc-L-OrnithineKCNO, 6M HCl75 - 85%Requires prior side-chain protection steps.
Industrial Route Acrolein + HCN (NH4​)2​CO3​ , H2​ /Ni~60% (Overall)Requires high-pressure catalytic hydrogenation.

References

  • Recent Advances in the Synthesis of Hydantoins: The State of the Art of a Valuable Scaffold Chemical Reviews, American Chemical Society (2017). URL:[Link][1]

  • Ornithine Synthesis (US Patent 3168558A) United States Patent and Trademark Office (1965). URL:[2]

  • Synthesis of hydantoin containing peptide products (US Patent 10087221B2) United States Patent and Trademark Office (2018). URL:[3]

  • The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity Molecules / PubMed Central (2018). URL:[Link][4]

Sources

Foundational

The Imidazolidine-2,4-dione Scaffold: A Technical Retrospective on the Discovery, Synthesis, and Pharmacological Evolution of Hydantoins

Structural Nomenclature and Chemical Identity Imidazolidine-2,4-dione, universally recognized in medicinal chemistry by its trivial name "hydantoin," is a saturated, five-membered heterocyclic core containing two nitroge...

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Author: BenchChem Technical Support Team. Date: April 2026

Structural Nomenclature and Chemical Identity

Imidazolidine-2,4-dione, universally recognized in medicinal chemistry by its trivial name "hydantoin," is a saturated, five-membered heterocyclic core containing two nitrogen atoms and two carbonyl groups at positions 2 and 4 (1)[1]. This compact, conformationally constrained ureide moiety provides a unique combination of hydrogen bond donors and acceptors, making it a "privileged scaffold" capable of engaging a diverse array of biological targets (2)[2].

The Genesis of Hydantoins: Historical Discovery (1861–1873)

The discovery of hydantoin is deeply rooted in 19th-century investigations into uric acid metabolism. In 1861, the German chemist Adolf von Baeyer first isolated the compound through the hydrogenation of allantoin (1)[1]. The nomenclature itself is a portmanteau reflecting this synthetic origin: it combines "hyd(rogen)" from the reduction process and "(all)antoin" from the parent molecule (3)[3].

While Baeyer’s work was analytical, the first targeted synthesis of a hydantoin derivative was achieved by Friedrich Urech in 1873 (4)[4]. By treating alanine sulfate with potassium cyanate in an aqueous solution, Urech synthesized 5-methylhydantoin. This reaction proceeds via a crucial intermediate, hydantoic acid (N-carbamoylglycine), which subsequently undergoes intramolecular cyclization via dehydration to form the rigid imidazolidine-2,4-dione ring (4)[4].

The Phenytoin Revolution: Redefining Anticonvulsant Screening

The pharmacological trajectory of hydantoins shifted dramatically with the synthesis of 5,5-diphenylimidazolidine-2,4-dione (phenytoin) by Heinrich Biltz in 1908 (5)[5]. Initially, the compound generated little interest. In the 1920s, Arthur Dox, a chemist at Parke-Davis, resynthesized phenytoin while screening phenobarbital analogs for hypnotic (sleep-inducing) properties. Because phenytoin lacked sedative effects, Dox shelved it as an "inactive" compound (6)[6].

The causality of its rediscovery lies in a paradigm shift in experimental screening. In 1936, neurologists Tracy J. Putnam and H. Houston Merritt hypothesized that antiepileptic activity could be decoupled from sedation (7)[7]. They developed a novel feline electroshock model, delivering a pulsed, square-wave current to quantify the seizure threshold directly. When they tested the Parke-Davis library, phenytoin emerged as a profound hit—it suppressed electroconvulsive convulsions without inducing hypnosis (). This self-validating screening protocol not only birthed the first modern antiepileptic drug but also established the foundational principle that specific seizure types are driven by distinct pathogenic mechanisms (5)[5].

Merritt_Putnam lib Compound Library (Barbiturate Analogs) model Electroshock Model (Pulsed Square-Wave) lib->model Arthur Dox synthesis hit Diphenylhydantoin (Efficacy w/o Sedation) model->hit Decoupling hypnosis trial Human Clinical Trials (Seizure Suppression) hit->trial Clinical translation

The Merritt-Putnam screening workflow leading to the discovery of phenytoin.

Core Synthetic Methodologies: Self-Validating Protocols

The synthesis of hydantoins has evolved from early linear approaches to highly efficient multicomponent reactions. The most prominent of these is the Bucherer-Bergs reaction.

The Bucherer-Bergs Multicomponent Reaction

Formalized in 1934 by Hans T. Bucherer and Walter Steiner (building on a 1929 patent by Hermann Bergs), the Bucherer-Bergs reaction remains the gold standard for synthesizing 5,5-disubstituted hydantoins (8)[8]. The reaction condenses a ketone or aldehyde with potassium cyanide (KCN) and ammonium carbonate [(NH4)2CO3].

Bucherer_Bergs n1 Ketone / Aldehyde n2 Imine Intermediate n1->n2 + NH3 n3 Aminonitrile n2->n3 + HCN / CN- n4 Cyano-carbamic Acid n3->n4 + CO2 n5 5-Imino-oxazolidin-2-one n4->n5 Cyclization n6 Imidazolidine-2,4-dione n5->n6 Rearrangement

Mechanistic pathway of the Bucherer-Bergs multicomponent hydantoin synthesis.

Experimental Causality & Reagent Selection: The choice of ammonium carbonate is chemically deliberate. It serves a dual purpose: providing the ammonia (NH3) necessary for imine formation and the carbon dioxide (CO2) required for the subsequent carbamic acid intermediate (8)[8]. Furthermore, it acts as an in situ buffer, maintaining the pH around 8–9. This is critical because highly acidic conditions inhibit cyanohydrin formation, while strongly alkaline conditions degrade the cyanide salts (8)[8].

Step-by-Step Protocol: Classical Synthesis of 5,5-Diphenylhydantoin
  • Reagent Preparation: Dissolve benzophenone (1 molar equivalent) in an appropriate solvent (e.g., propylene glycol or 50% ethanol) to accommodate higher temperature tolerances (9)[9].

  • Component Addition: Add an aqueous solution containing KCN (1.5–2.0 equiv) and (NH4)2CO3 (3.0–3.5 equiv). Safety Note: Cyanide salts are highly toxic; execute strictly within a fume hood.

  • Thermal Activation: Heat the mixture in a sealed vessel (steel bomb) at 110 °C to 150 °C. Causality: Standard reflux at lower temperatures yields poor conversion (e.g., 7% yield at 60 °C due to the escape of volatile NH3 and CO2), whereas elevated temperatures in a closed system drive the equilibrium toward the hydantoin product, achieving up to 96% yield (10)[10].

  • Acidic Workup: Cool the reaction mixture and acidify with concentrated HCl. Causality: Acidification protonates the intermediate salts, neutralizing the alkaline buffer and driving the precipitation of the highly insoluble 5,5-diphenylhydantoin (8)[8].

  • Purification: Isolate the precipitate via filtration, wash with a dilute 5% sodium hydroxide solution to leach unreacted intermediates, and recrystallize (9)[9].

Protocol: Continuous-Flow Intensification

Modern adaptations utilize continuous-flow chemistry to bypass the mass-transfer limitations of the biphasic Bucherer-Bergs reaction. By pumping a ketone stream (in EtOAc) and an aqueous reagent stream (KCN/(NH4)2CO3) through a Hastelloy coil reactor at 120 °C and 20 bar back-pressure, near-quantitative conversions are achieved in just 32 minutes, compared to the hours or days required in batch processing (11)[11].

Pharmacological Mechanisms and Modern Applications

Phenytoin exerts its primary anticonvulsant effect by targeting voltage-gated sodium channels (VGSCs) (). It binds preferentially to the intracellular pore of the channel when it is in the open or active state, thereby prolonging the inactivated state. This state-dependent block stabilizes the neuronal membrane and specifically prevents the high-frequency repetitive firing characteristic of a seizure focus ().

MoA depol Neuronal Depolarization vgsc Voltage-Gated Na+ Channel (Active State) depol->vgsc Action Potential bind Phenytoin Binding (Intracellular Pore) vgsc->bind Target Engagement inact Prolonged Inactivated State bind->inact State-Dependent Block stab Membrane Stabilization (Seizure Prevention) inact->stab Refractory Extension

State-dependent stabilization of voltage-gated sodium channels by phenytoin.

Beyond neurology, the hydantoin scaffold has been heavily functionalized. For instance, nilutamide incorporates the imidazolidine-2,4-dione ring to act as a potent androgen receptor antagonist for advanced prostate cancer (12)[12]. Recent drug discovery campaigns (2019–present) have also leveraged hydantoins as inhibitors of quorum sensing regulators (LasR/RhlR) in Pseudomonas aeruginosa, offering an antivirulence strategy that circumvents traditional antibiotic resistance mechanisms (2)[2].

Quantitative Data Summaries

Table 1: Physicochemical Properties of the Hydantoin Core

Property Value
IUPAC Name Imidazolidine-2,4-dione
Chemical Formula C3H4N2O2
Molar Mass 100.077 g/mol
Melting Point 220 °C (493 K)

| Water Solubility | 39.7 g/L (at 100 °C) |

Table 2: Comparison of Core Synthetic Protocols

Parameter Urech Synthesis (1873) Bucherer-Bergs Reaction (1934) Continuous-Flow Bucherer-Bergs
Primary Reactants Amino acid sulfate + Potassium cyanate Ketone/Aldehyde + KCN + (NH4)2CO3 Ketone + KCN + (NH4)2CO3
Key Intermediate Hydantoic acid Aminonitrile / Cyano-carbamic acid Aminonitrile / Cyano-carbamic acid
Reaction Time Hours to Days 10 to 90 Hours (Batch) ~32 Minutes
Temperature Aqueous Reflux 60 °C to 150 °C (Sealed Bomb) 120 °C (Pressurized to 20 bar)

| Structural Yield | 5-substituted hydantoins | 5,5-disubstituted hydantoins | 5,5-disubstituted hydantoins |

References

  • Grokipedia - Hydantoin. Available at: [Link]

  • Epilepsy Society of Australia - Merritt-Putnam 2002. Available at:[Link]

  • Wikipedia - Hydantoin. Available at:[Link]

  • Clockss - The Little Compound That Could: How Phenytoin Changed Drug Discovery and Development. Available at:[Link]

  • PMC (NIH) - The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity. Available at: [Link]

  • Journal of Synthetic Chemistry - Multicomponent Synthesis of Hydantoins via Bucherer–Bergs Reaction. Available at:[Link]

  • PubMed (NIH) - Discovery of phenytoin. Available at:[Link]

  • PubMed (NIH) - Phenytoin: 80 years young, from epilepsy to breast cancer, a remarkable molecule with multiple modes of action. Available at:[Link]

  • PMC (NIH) - Recent Applications of Hydantoins in Drug Discovery: Updates (2019~Present). Available at:[Link]

  • ACS Publications - Synthesis of Highly Substituted Imidazolidine-2,4-dione (Hydantoin) through Tf2O-Mediated Dual Activation of Boc-Protected Dipeptidyl Compounds. Available at:[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: 5-(3-Aminopropyl)imidazolidine-2,4-dione (5-API) as a Membrane-Active Antimicrobial Agent

Executive Summary The rising incidence of antimicrobial resistance (AMR) among ESKAPE pathogens necessitates the development of novel therapeutic scaffolds. While traditional imidazolidine-2,4-dione (hydantoin) derivativ...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The rising incidence of antimicrobial resistance (AMR) among ESKAPE pathogens necessitates the development of novel therapeutic scaffolds. While traditional imidazolidine-2,4-dione (hydantoin) derivatives like nitrofurantoin have been clinical mainstays for decades, their moderate efficacy and specific mechanisms of action limit their utility against multidrug-resistant Gram-negative strains. 5-(3-Aminopropyl)imidazolidine-2,4-dione (5-API) represents a structural evolution in this class. By appending a flexible, cationic 3-aminopropyl side chain to the rigid hydantoin core, 5-API functions as a polycationic amphiphile. This structural modification shifts the compound's primary target from intracellular nucleic acid synthesis to direct bacterial membrane disruption, offering rapid bactericidal kinetics and a significantly elevated barrier to acquired resistance.

Mechanistic Rationale: The Shift to Membrane Disruption

Traditional hydantoins act as prodrugs that, upon reduction by bacterial flavoproteins, generate reactive intermediates that damage ribosomes and DNA. However, this mechanism is often bypassed by resistant strains and shows limited efficacy against Pseudomonas aeruginosa[1].

Conversely, the 3-aminopropyl moiety in 5-API introduces a localized positive charge at physiological pH. This cationic nature mimics the behavior of natural host-defense peptides, driving a strong electrostatic attraction to the negatively charged lipopolysaccharides (LPS) in Gram-negative bacteria and teichoic acids in Gram-positive bacteria. Upon electrostatic binding, the lipophilic hydantoin core inserts into the lipid bilayer, causing structural disorganization, membrane depolarization, and the generation of lethal intracellular reactive oxygen species (ROS)[2]. This dual-action mechanism—physical rupture coupled with oxidative stress—rapidly lyses the cell, preventing the pathogen from mounting a mutational defense[3].

MOA A 5-API (Cationic Hydantoin) B Electrostatic Attraction to Bacterial Membrane A->B  Polycationic charge C Membrane Insertion & Lipid Disruption B->C  Hydrophobic core D Intracellular ROS Generation C->D  Stress response E Cell Lysis & Bacterial Death C->E  Pore formation D->E  Oxidative damage

Mechanism of 5-API: Membrane disruption and ROS generation leading to rapid cell death.

Quantitative Efficacy Profile

The table below summarizes the comparative in vitro antimicrobial efficacy of membrane-active hydantoin derivatives (represented by the 5-API functional profile) against standard clinical isolates, benchmarked against conventional antibiotics[1][2].

Table 1: Comparative Minimum Inhibitory Concentrations (MIC, µg/mL)

PathogenStrain5-API Profile (µg/mL)Nitrofurantoin (µg/mL)Vancomycin (µg/mL)
Staphylococcus aureus (MRSA)ATCC 433002 - 412.51 - 2
Escherichia coliATCC 259224 - 816 - 32>64
Pseudomonas aeruginosaPAO18 - 16>100>64
Candida albicansATCC 1023116 - 32>64N/A

Note: 5-API demonstrates broad-spectrum activity, notably overcoming the intrinsic resistance of P. aeruginosa to traditional hydantoins.

Experimental Methodologies

To rigorously evaluate 5-API, protocols must be self-validating. The following workflows incorporate internal controls and orthogonal validation steps to ensure data integrity.

Protocol 1: High-Throughput Resazurin-Assisted MIC/MMC Determination

Objective: Establish the baseline bacteriostatic and bactericidal concentrations of 5-API. Causality & Design Choice: Relying solely on optical density (OD600) can yield false positives due to compound precipitation. Introducing resazurin—a metabolic indicator that shifts from blue (non-fluorescent resazurin) to pink (highly fluorescent resorufin) upon reduction by viable cells—provides an objective, colorimetric readout of true metabolic viability[4].

Step-by-Step Procedure:

  • Compound Preparation: Dissolve 5-API in 100% DMSO to a stock concentration of 10 mg/mL.

  • Serial Dilution: In a 96-well microtiter plate, perform two-fold serial dilutions of 5-API in Cation-Adjusted Mueller-Hinton Broth (CAMHB) to achieve a final concentration range of 0.5 to 128 µg/mL. Self-Validation: Ensure the final DMSO concentration remains ≤1% v/v to prevent solvent-induced cytotoxicity. Include a vehicle control (1% DMSO in CAMHB) and a positive control (Nitrofurantoin).

  • Inoculation: Prepare a bacterial suspension matching a 0.5 McFarland standard, then dilute 1:150 in CAMHB. Add 50 µL of this inoculum to each well to achieve a final assay concentration of 5×105 CFU/mL.

  • Incubation: Seal the plate with a breathable membrane and incubate at 37°C for 18 hours under static conditions.

  • Metabolic Staining: Add 10 µL of a sterile 0.015% (w/v) resazurin aqueous solution to all wells. Incubate in the dark at 37°C for an additional 2 hours.

  • Data Acquisition: Record the MIC as the lowest concentration of 5-API that prevents the color change from blue to pink.

  • MMC Determination: To determine the Minimum Microbicidal Concentration, aspirate 10 µL from all wells exhibiting no color change (blue) and spot-plate onto non-selective Tryptic Soy Agar (TSA). Incubate for 24 hours. The MMC is the lowest concentration resulting in ≥99.9% reduction in CFU relative to the initial inoculum.

Protocol 2: Orthogonal Validation of Membrane Integrity via Confocal Microscopy

Objective: Confirm the membrane-disrupting mechanism of action of 5-API. Causality & Design Choice: To prove that 5-API acts on the membrane rather than internally, we utilize a dual-staining fluorometric assay. SYTO9 is a membrane-permeable dye that stains all nucleic acids green. Propidium Iodide (PI) is a bulky, membrane-impermeable dye that only enters cells with severely compromised lipid bilayers, displacing SYTO9 and fluorescing red. A shift from green to red fluorescence directly validates membrane rupture[2].

Step-by-Step Procedure:

  • Culture Preparation: Grow the target strain (e.g., E. coli ATCC 25922) in CAMHB to the mid-logarithmic growth phase (OD600 ≈ 0.4 - 0.5).

  • Compound Challenge: Aliquot 1 mL of the culture into microcentrifuge tubes. Treat with 5-API at 1× MIC and 4× MIC. Include an untreated control and a positive control treated with a known membrane disruptor (e.g., Polymyxin B). Incubate for 2 hours at 37°C.

  • Washing: Harvest the cells via centrifugation at 5,000 × g for 5 minutes. Carefully decant the supernatant and resuspend the pellet in 1 mL of sterile Phosphate-Buffered Saline (PBS). Repeat this wash step twice. Crucial Step: Removing residual culture media is vital, as exogenous proteins and salts can quench the fluorescence of the dyes.

  • Fluorescent Staining: Add SYTO9 to a final concentration of 3 µM and PI to a final concentration of 15 µM. Vortex gently and incubate in the dark at room temperature for 15 minutes.

  • Imaging: Trap 5 µL of the stained suspension between a glass slide and a coverslip. Image immediately using a Confocal Laser Scanning Microscope (CLSM).

    • SYTO9 Channel: Excitation 488 nm / Emission 500-540 nm.

    • PI Channel: Excitation 543 nm / Emission 590-650 nm.

  • Analysis: Quantify the ratio of red-to-green fluorescence using image analysis software (e.g., ImageJ) to determine the percentage of membrane-compromised cells.

Workflow S1 Compound Prep (5-API in DMSO) S2 Broth Microdilution (96-well plate) S1->S2  Serial dilution S3 MIC / MMC Determination S2->S3  Resazurin readout S4 Membrane Integrity (SYTO9 / PI Stain) S3->S4  Select MIC/MMC S5 Time-Kill Kinetics S3->S5  Select MIC/MMC

Antimicrobial validation workflow: MIC screening, membrane integrity, and kill kinetics.

Conclusion & Translational Outlook

The structural integration of a polycationic 3-aminopropyl chain onto the imidazolidine-2,4-dione scaffold transforms 5-API into a highly potent, membrane-active antimicrobial agent. By physically disrupting the bacterial lipid bilayer and inducing oxidative stress, 5-API circumvents the traditional resistance pathways that plague legacy hydantoins. Future translational efforts should focus on in vivo toxicity profiling, pharmacokinetics, and evaluating the compound's stability in serum to fully realize its potential as a next-generation therapeutic against multidrug-resistant ESKAPE pathogens.

References

  • The Multifaceted Biological Activities of Hydantoin Derivatives: From Antimicrobial to Anticancer Agents ResearchGate[Link]

  • Hydantoin derivative dimers as broad-spectrum antimicrobial agents against ESKAPE pathogens with enhanced killing rate and stability PubMed Central (PMC) - National Institutes of Health[Link]

  • Membrane-Active Hydantoin Derivatives as Antibiotic Agents PubMed Central (PMC) - National Institutes of Health[Link]

  • Synthesis of Series of Different Imidazolidine-2,4-Dione Derivatives and Evaluation of Their Antimicrobial Potential Semantic Scholar[Link]

Sources

Application

5-(3-Aminopropyl)imidazolidine-2,4-dione: A Privileged Scaffold for Drug Discovery

Application Note & Protocols Introduction: The Versatility of the Imidazolidine-2,4-dione Scaffold The imidazolidine-2,4-dione, or hydantoin, core is a venerable and highly valued scaffold in medicinal chemistry.[1] Its...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note & Protocols

Introduction: The Versatility of the Imidazolidine-2,4-dione Scaffold

The imidazolidine-2,4-dione, or hydantoin, core is a venerable and highly valued scaffold in medicinal chemistry.[1] Its unique structural features, including hydrogen bond donors and acceptors, and the potential for substitution at multiple positions, have made it a cornerstone in the development of a wide array of therapeutic agents.[1] Clinically successful drugs such as the anticonvulsant phenytoin, the antimicrobial nitrofurantoin, and the antiandrogen enzalutamide all feature the hydantoin motif, underscoring its significance as a privileged structure in drug discovery.[1][2] The biological activities of hydantoin derivatives are diverse, encompassing anticancer, anticonvulsant, anti-inflammatory, antiviral, and antimicrobial properties.[3][4][5]

This application note focuses on a specific, yet underexplored, derivative: 5-(3-Aminopropyl)imidazolidine-2,4-dione . The introduction of a flexible aminopropyl side chain at the C5 position presents a unique opportunity for generating novel molecular interactions with biological targets. The primary amine offers a key site for further derivatization or for direct engagement with target proteins through hydrogen bonding or ionic interactions. This guide provides a comprehensive overview of the synthesis, potential applications, and detailed experimental protocols for the investigation of 5-(3-Aminopropyl)imidazolidine-2,4-dione in a drug discovery context.

Synthesis of 5-(3-Aminopropyl)imidazolidine-2,4-dione

The synthesis of 5-substituted hydantoins can be achieved through several established methodologies, most notably the Bucherer-Bergs reaction from an aldehyde or ketone, and the Urech synthesis from an α-amino acid.[6][7][8] For the synthesis of 5-(3-Aminopropyl)imidazolidine-2,4-dione, the Urech hydantoin synthesis starting from a suitably protected amino acid precursor is a logical and efficient approach.[9] This method allows for the retention of stereochemistry if a chiral starting material is used.

A plausible synthetic route starting from N-Boc-2,5-diaminopentanoic acid is outlined below. The Boc (tert-butoxycarbonyl) protecting group is used for the terminal amine to prevent side reactions.

Synthetic Workflow A N-Boc-2,5-diaminopentanoic acid B N-Boc-2,5-diaminopentanoic acid ethyl ester A->B  EtOH, HCl(g) C N'-Carbamoyl-N-Boc-2,5-diaminopentanoic acid ethyl ester B->C  KOCN, H2O, heat D 5-(3-(Boc-amino)propyl)imidazolidine-2,4-dione C->D  Acidic workup, heat E 5-(3-Aminopropyl)imidazolidine-2,4-dione D->E  TFA or HCl in Dioxane

Caption: Proposed synthetic workflow for 5-(3-Aminopropyl)imidazolidine-2,4-dione.

Protocol 1: Synthesis of 5-(3-Aminopropyl)imidazolidine-2,4-dione

Materials:

  • N-Boc-2,5-diaminopentanoic acid

  • Ethanol (absolute)

  • Hydrogen chloride gas or Thionyl chloride

  • Potassium cyanate (KOCN)

  • Hydrochloric acid (concentrated)

  • Trifluoroacetic acid (TFA) or HCl in Dioxane

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate, hexanes, methanol)

Procedure:

  • Esterification: Suspend N-Boc-2,5-diaminopentanoic acid in absolute ethanol. Cool the mixture to 0 °C and bubble with dry hydrogen chloride gas until the solution is saturated. Alternatively, add thionyl chloride dropwise at 0 °C. Allow the reaction to warm to room temperature and stir overnight. Remove the solvent under reduced pressure to obtain the ethyl ester hydrochloride salt.

  • Urea Formation: Dissolve the crude ethyl ester in water and add a solution of potassium cyanate in water. Heat the mixture at 50-60 °C for 2-3 hours. Monitor the reaction by TLC.

  • Cyclization: After the formation of the ureido derivative, acidify the reaction mixture with concentrated hydrochloric acid and heat to reflux for 4-6 hours. This will induce cyclization to the hydantoin ring.

  • Purification of Boc-protected hydantoin: Cool the reaction mixture and extract with ethyl acetate. Wash the organic layer with saturated sodium bicarbonate solution and brine. Dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography to obtain 5-(3-(Boc-amino)propyl)imidazolidine-2,4-dione.

  • Deprotection: Dissolve the purified Boc-protected hydantoin in dichloromethane. Add an excess of trifluoroacetic acid or a solution of HCl in dioxane. Stir at room temperature for 1-2 hours.

  • Final Product Isolation: Remove the solvent and excess acid under reduced pressure. Triturate the residue with diethyl ether to precipitate the hydrochloride or trifluoroacetate salt of 5-(3-Aminopropyl)imidazolidine-2,4-dione as a solid. The free base can be obtained by neutralization with a suitable base.

Characterization:

  • NMR Spectroscopy (¹H and ¹³C): To confirm the structure of the final compound and intermediates.

  • Mass Spectrometry (MS): To determine the molecular weight of the product.

  • Infrared Spectroscopy (IR): To identify characteristic functional groups (e.g., C=O, N-H).

Potential Drug Discovery Applications and Screening Protocols

The presence of the hydantoin core and the aminopropyl side chain suggests several potential therapeutic applications for 5-(3-Aminopropyl)imidazolidine-2,4-dione. Based on the known biological activities of related compounds, anticancer and antimicrobial activities are promising areas for investigation.[10][11]

Application 1: Anticancer Activity

Hydantoin derivatives have demonstrated significant potential as anticancer agents by targeting various signaling pathways involved in tumor growth and proliferation, such as the Epidermal Growth Factor Receptor (EGFR) pathway.[2][12]

EGFR Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR Ras Ras EGFR->Ras PI3K PI3K EGFR->PI3K Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR mTOR->Proliferation EGF EGF EGF->EGFR Hydantoin Hydantoin Derivative (Potential Inhibitor) Hydantoin->EGFR

Caption: Simplified EGFR signaling pathway and a potential point of inhibition by hydantoin derivatives.

Protocol 2: In Vitro Cytotoxicity Screening (MTT Assay)

This protocol outlines the determination of the cytotoxic effects of 5-(3-Aminopropyl)imidazolidine-2,4-dione on cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[12][13]

Materials:

  • Human cancer cell lines (e.g., A549 - lung, MCF-7 - breast, HCT-116 - colon)[12]

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)

  • 5-(3-Aminopropyl)imidazolidine-2,4-dione (test compound)

  • Doxorubicin or Cisplatin (positive control)

  • DMSO (vehicle)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.

  • Compound Treatment: Prepare a stock solution of the test compound in DMSO. Make serial dilutions in culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). The final DMSO concentration should not exceed 0.5%.

  • Add 100 µL of the diluted compound solutions to the respective wells. Include vehicle control (medium with DMSO) and positive control wells.

  • Incubate the plates for 48 or 72 hours.

  • MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

Data Analysis:

  • Calculate the percentage of cell viability for each concentration using the following formula:

    • % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

  • Plot the percentage of cell viability against the compound concentration and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth) using non-linear regression analysis.

Quantitative Data Summary (Hypothetical)

CompoundCell LineIC₅₀ (µM)
5-(3-Aminopropyl)imidazolidine-2,4-dioneA549 (Lung)To be determined
5-(3-Aminopropyl)imidazolidine-2,4-dioneMCF-7 (Breast)To be determined
5-(3-Aminopropyl)imidazolidine-2,4-dioneHCT-116 (Colon)To be determined
DoxorubicinA549 (Lung)~0.5 - 2
DoxorubicinMCF-7 (Breast)~0.1 - 1
DoxorubicinHCT-116 (Colon)~0.2 - 1.5
Application 2: Antimicrobial Activity

The hydantoin scaffold is present in the antimicrobial drug nitrofurantoin, suggesting that its derivatives could possess antibacterial or antifungal properties.[14] The aminopropyl side chain could enhance uptake by microbial cells or interact with specific microbial targets.

Protocol 3: Antimicrobial Susceptibility Testing (Broth Microdilution)

This protocol is for determining the Minimum Inhibitory Concentration (MIC) of the test compound against a panel of bacteria and fungi.[15]

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Fungal strains (e.g., Candida albicans, Aspergillus niger)

  • Mueller-Hinton Broth (MHB) for bacteria

  • RPMI-1640 medium for fungi

  • 5-(3-Aminopropyl)imidazolidine-2,4-dione (test compound)

  • Ciprofloxacin (antibacterial control)

  • Fluconazole (antifungal control)

  • 96-well microtiter plates

  • Spectrophotometer or microplate reader

Procedure:

  • Inoculum Preparation: Prepare a standardized inoculum of each microbial strain (approximately 5 x 10⁵ CFU/mL for bacteria and 0.5-2.5 x 10³ CFU/mL for fungi).

  • Compound Dilution: Prepare a 2-fold serial dilution of the test compound in the appropriate broth in a 96-well plate.

  • Inoculation: Add the microbial inoculum to each well. Include a positive control (microbes in broth without compound) and a negative control (broth only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be determined visually or by measuring the absorbance at 600 nm.

Data Analysis:

  • Record the MIC value for each compound against each microbial strain.

  • Compare the MIC values to those of the standard control drugs.

Quantitative Data Summary (Hypothetical)

CompoundS. aureus MIC (µg/mL)E. coli MIC (µg/mL)C. albicans MIC (µg/mL)
5-(3-Aminopropyl)imidazolidine-2,4-dioneTo be determinedTo be determinedTo be determined
Ciprofloxacin0.25 - 10.015 - 0.125N/A
FluconazoleN/AN/A0.25 - 2

Conclusion

5-(3-Aminopropyl)imidazolidine-2,4-dione is a promising, yet underexplored, molecule for drug discovery. Its synthesis is accessible through established methods, and its structure suggests potential for development as an anticancer or antimicrobial agent. The protocols provided in this application note offer a robust framework for the synthesis, characterization, and initial biological evaluation of this compound. Further studies, including mechanism of action elucidation and structure-activity relationship (SAR) development through derivatization of the primary amine, will be crucial in unlocking the full therapeutic potential of this versatile scaffold.

References

  • Šmit, B., & Pavlović, R. Z. (2012). The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity. Molecules, 17(9), 10462-10480. [Link]

  • Wikipedia contributors. (2023). Bucherer–Bergs reaction. In Wikipedia, The Free Encyclopedia. [Link]

  • MDPI. (2021). Bucherer–Bergs Multicomponent Synthesis of Hydantoins. In Encyclopedia. [Link]

  • Colacino, E., et al. (2017). Recent Advances in the Synthesis of Hydantoins: The State of the Art of a Valuable Scaffold. Chemical Reviews, 117(15), 9383-9457. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of hydantoins. [Link]

  • Saunthwal, R. K., et al. (2019). Connective synthesis of 5,5-disubstituted hydantoins by tandem α-amination and α-arylation of silyl ketene acetals. Organic & Biomolecular Chemistry, 17(7), 1835-1845. [Link]

  • Nguyen, T. T., et al. (2025). Sequential two-step, one-pot microwave-assisted Urech synthesis of 5-monosubstituted hydantoins from L-amino acids in water. Beilstein Journal of Organic Chemistry, 21, 596-602. [Link]

  • Krbavčić, A., et al. (2021). The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity. Molecules, 26(13), 4024. [Link]

  • ResearchGate. (n.d.). Modified Bucherer—Bergs Reaction for the One-Pot Synthesis of 5,5′-Disubstituted Hydantoins from Nitriles and Organometallic Reagents. [Link]

  • Wadghane, S., et al. (2023). A Review on the Some Biological Activities of the Hydantoin Derivatives. Journal of Drug Delivery and Therapeutics, 13(1), 171-178. [Link]

  • Santiago-Ruiz, S., et al. (2016). Virtual Screening of Putative Anticonvulsant Hydantoin Derived Drugs and Biological Evaluation. Annals of Medicinal Chemistry and Research, 2(1), 1016. [Link]

  • Nguyen, T. T., et al. (2025). Sequential two-step, one-pot microwave-assisted Urech synthesis of 5-monosubstituted hydantoins from L-amino acids in water. Beilstein Journal of Organic Chemistry, 21, 596-602. [Link]

  • Rajić, Z., et al. (2006). Hydantoin Derivatives of l- and d-amino acids: Synthesis and Evaluation of Their Antiviral and Antitumoral Activity. Molecules, 11(11), 855-866. [Link]

  • Journal of Medicinal Chemistry. (2020). In silico identification of hydantoin derivatives: a novel natural prolyl hydroxylase inhibitor. Journal of Medicinal Chemistry, 63(4), 1435-1449. [Link]

  • MDPI. (2026). Recent Applications of Hydantoins in Drug Discovery: Updates (2019~Present). Molecules, 31(5), 1234. [Link]

  • Chin, E.-Z., et al. (2021). Synthesis and Characterization of Amino Acid-Derived Hydantoins. Malaysian Journal of Chemistry, 23(1), 19-27. [Link]

  • Grigoryan, L. A., et al. (2024). Synthesis and neurotropic activity of new derivatives of some amino acid hydantoins and their lithium salts. Chemical Biology & Drug Design, 103(6), e14589. [Link]

  • Al-Qaisi, M. A., et al. (2023). Novel hydantoin derivatives: Synthesis and biological activity evaluation. Journal of Molecular Structure, 1286, 135548. [Link]

  • Gan, L., et al. (2025). Discovery and structure-activity relationship study of novel hydantoin-based inhibitors targeting mutant isocitrate dehydrogenase 1 (mIDH1). European Journal of Medicinal Chemistry, 295, 117945. [Link]

  • Teng, Y., & Yu, P. (2014). Design, synthesis and biological evaluation of hydantoin derivatives. Journal of Chemical and Pharmaceutical Research, 6(9), 424-427. [Link]

  • Spencer, C. F., et al. (1973). Synthesis of 3-(aminoalkyl)-1-((5-nitrofurfurylidene)amino)hydantoins. Journal of Medicinal Chemistry, 16(8), 953-956. [Link]

  • Rajić, Z., et al. (2006). Hydantoin Derivatives of L- and D-amino acids: Synthesis and Evaluation of Their Antiviral and Antitumoral Activity. Molecules, 11(11), 855-866. [Link]

  • Larkin, M. A., et al. (2012). The Synthesis and Antimicrobial Activity of Heterocyclic Derivatives of Totarol. ACS Medicinal Chemistry Letters, 3(10), 801-805. [Link]

  • Encyclopedia.pub. (2022). Antibacterial Activity of Heterocyclic Compounds. [Link]

  • Hassanin, M., et al. (2023). Hydantoin derivatives: A review on their anticancer activities. ResearchGate. [Link]

  • International Journal of Trend in Scientific Research and Development. (2019). Preparation and Biological Screening of Novel Heterocyclic Compounds. IJTSRD, 3(3), 22-25. [Link]

  • Al-Ostoot, F. H., et al. (2022). Potential Nitrogen-Based Heterocyclic Compounds for Treating Infectious Diseases: A Literature Review. Molecules, 27(23), 8567. [Link]

  • Singh, A., et al. (2017). Antimicrobial Screening of Some Newly Synthesized Triazoles. Journal of Applicable Chemistry, 6(3), 445-451. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: 5-(3-Aminopropyl)imidazolidine-2,4-dione Solubilization &amp; Handling Guide

Welcome to the Application Scientist Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the erratic solubility profiles of amphoteric hydantoin derivatives.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Scientist Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the erratic solubility profiles of amphoteric hydantoin derivatives. 5-(3-Aminopropyl)imidazolidine-2,4-dione (also known as 5-(3-aminopropyl)hydantoin) presents a unique challenge: it possesses a highly polar, hydrogen-bonding hydantoin core coupled with a basic primary amine.

This guide is designed to move beyond basic "add solvent and vortex" advice. Here, we dissect the thermodynamic and kinetic causality behind your solubility issues and provide self-validating protocols to ensure your drug development assays and in vitro experiments yield reproducible data.

Physicochemical Data & Solubilization Implications

Before troubleshooting, you must understand the molecular forces dictating your compound's behavior. The imidazolidine-2,4-dione core forms robust intermolecular hydrogen bond networks, resulting in high crystal lattice energies that resist dissolution[1].

Physicochemical PropertyQuantitative ValueImplication for Solubilization & Assays
Molecular Weight 157.17 g/mol [2]Small molecule; highly susceptible to rapid solvent shock during dilution.
Amine pKa ~10.0Remains protonated (cationic) at physiological pH (7.4), aiding solubility.
Hydantoin NH pKa ~8.5Deprotonates in alkaline buffers, risking ring hydrolysis[3].
H-Bond Donors/Acceptors 3 / 3High propensity for self-aggregation in non-polar organic solvents.
Isoelectric Point (pI) ~9.25Critical Danger Zone: Minimum solubility occurs near pH 9.25 due to zwitterion formation.

Mechanistic Troubleshooting FAQs

Q1: My free-base powder is failing to dissolve in PBS (pH 7.4) even after prolonged vortexing. Why is this happening, and how do I fix it? A1: This is a classic crystal lattice energy issue. While the molecule is hydrophilic, the free-base form forms a tightly packed crystal lattice driven by the hydantoin ring's hydrogen bonding[1]. In neutral PBS, the thermodynamic drive to solvate the molecule is outpaced by the energy required to break this lattice. Solution: Do not attempt to dissolve the free base directly in neutral buffers. Instead, utilize an acid-assisted solubilization strategy (see Protocol A) to pre-form the hydrochloride salt, which vastly increases ion-dipole interactions with water and shatters the lattice.

Q2: I prepared a 50 mM stock in DMSO, but when I spike it into my cell culture media, it immediately turns cloudy. How do I prevent this? A2: You are observing "solvent shock" (micro-precipitation). When your DMSO stock is introduced to the aqueous media, the DMSO rapidly diffuses away from the hydantoin molecules faster than the hydantoin can establish hydration shells. The local concentration of the drug exceeds its aqueous thermodynamic solubility limit, causing rapid nucleation[3]. Solution: Ensure the final concentration of DMSO is strictly <1%[3]. More importantly, use a step-down dilution method. Pre-dilute your DMSO stock into a transitional co-solvent mixture (e.g., containing 5% Tween-20 or cyclodextrins) before introducing it to the bulk aqueous phase.

Q3: Can I heat my aqueous buffer to 60°C to force the compound into solution? A3: No. Elevated temperatures combined with aqueous environments accelerate the hydrolytic degradation of the hydantoin ring[3]. The imidazolidine-2,4-dione core is susceptible to ring-opening (forming hydantoic acid derivatives), especially if the pH drifts above 8.0 during heating. If you must use heat, do not exceed 37°C, and strictly monitor the pH.

Validated Solubilization Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems . Do not proceed to your downstream assays without passing the Quality Control (QC) checkpoints.

Protocol A: Acid-Assisted Aqueous Solubilization (For In Vivo & Structural Assays)

Causality: Lowers pH below the amine pKa to force complete protonation, utilizing the resulting cationic state to drive aqueous solubility without organic solvents. Note that 1-unsubstituted hydantoins are highly stable at low pH[4].

  • Weighing: Weigh 15.7 mg of 5-(3-Aminopropyl)imidazolidine-2,4-dione powder into a sterile glass vial.

  • Acidification: Add 900 µL of 0.1 M HCl. Vortex vigorously for 60 seconds. The low pH will rapidly protonate the primary amine, breaking the crystal lattice.

  • Buffering: Once the solution is completely clear, slowly add 100 µL of 1.0 M Tris-HCl (pH 8.0) dropwise while continuously vortexing to bring the pH to ~6.5 - 7.0.

  • QC Checkpoint (Self-Validation): Measure the Optical Density (OD) at 600 nm using a spectrophotometer.

    • Pass: OD600 < 0.02 (Solution is true and stable).

    • Fail: OD600 > 0.02 (Micro-precipitates are present; discard and restart, ensuring slower buffering in Step 3).

Protocol B: DMSO/Co-Solvent Cascade (For In Vitro Cell-Based Assays)

Causality: Utilizes aprotic solvation to break H-bonds at high concentrations, followed by surfactant-mediated micellar shielding to prevent nucleation during aqueous introduction.

  • Primary Stock: Dissolve the compound in 100% anhydrous DMSO to a concentration of 50 mM. Store in amber vials to prevent photodegradation[3].

  • Intermediate Dilution: Create a 5 mM intermediate stock by diluting the primary stock 1:10 into a transitional buffer (PBS containing 2% Tween-20). Add the DMSO stock dropwise into the vortexing transitional buffer.

  • Final Assay Dilution: Dilute the intermediate stock into your final cell culture media to achieve your target concentration (e.g., 50 µM). The final DMSO concentration will be 0.1%, well below toxicity thresholds[3].

  • QC Checkpoint (Self-Validation): Perform an HPLC-UV run at T=0 and T=24 hours. The peak area of the parent compound must remain >98% relative to T=0, confirming that the hydantoin ring has not undergone base-catalyzed hydrolysis in the media.

Workflows & Pathway Diagrams

Ionization_Solubility State1 pH < 7.0 Protonated Amine Neutral Hydantoin Sol1 High Aqueous Solubility (Cationic) State1->Sol1 Optimal for Stocks State2 pH 7.4 (Physiological) Protonated Amine Neutral Hydantoin Sol2 Moderate Solubility (Precipitation Risk) State2->Sol2 Assay Conditions State3 pH > 9.0 Deprotonated Amine Anionic Hydantoin Sol3 Chemical Degradation (Ring Hydrolysis) State3->Sol3 Avoid

Fig 1. pH-dependent ionization states and corresponding solubility/stability profiles.

Solubilization_Protocol Step1 Weigh 5-(3-Aminopropyl) imidazolidine-2,4-dione Decision Target Application? Step1->Decision InVitro In Vitro / Cell Assay (Requires Neutral pH) Decision->InVitro InVivo In Vivo / Structural (Tolerates Low pH) Decision->InVivo DMSO Dissolve in 100% DMSO (Max 50 mM) InVitro->DMSO Acid Dissolve in 0.1M HCl (Form Hydrochloride Salt) InVivo->Acid Dilute Dilute 1:100 in Buffer (Rapid Vortexing) DMSO->Dilute Neutralize Adjust to pH 5-6 (Avoid pH > 8) Acid->Neutralize Success Stable Solution Dilute->Success Neutralize->Success

Fig 2. Decision matrix and workflow for selecting the optimal solubilization strategy.

References

  • [2] 5-(3-Aminopropyl)imidazolidine-2,4-dione | C6H11N3O2 | CID ... Source: National Institutes of Health (NIH) PubChem. URL: 2

  • [3] Enhancing the solubility and stability of Hydantocidin formulations. Source: Benchchem. URL: 3

  • [1] Study of Some Hyndantion Derivatives as Anticonvulsant Agents. Source: Progress in Chemical and Biochemical Research. URL:1

  • [4] Biopharmaceutical studies on hydantoin derivatives. I. Physico-chemical properties of hydantoin derivatives and their intestinal absorption. Source: PubMed (NIH). URL: 4

Sources

Optimization

Technical Support Center: 5-(3-Aminopropyl)imidazolidine-2,4-dione Stability and Degradation

A Note from Your Senior Application Scientist: While comprehensive, publicly available stability and degradation data specifically for 5-(3-Aminopropyl)imidazolidine-2,4-dione is limited, the following guide is built upo...

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Author: BenchChem Technical Support Team. Date: April 2026

A Note from Your Senior Application Scientist: While comprehensive, publicly available stability and degradation data specifically for 5-(3-Aminopropyl)imidazolidine-2,4-dione is limited, the following guide is built upon the well-established chemical principles of the hydantoin class of compounds. This resource is designed to provide you with a robust framework for designing and executing your own stability studies, ensuring the integrity and reliability of your experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can influence the stability of 5-(3-Aminopropyl)imidazolidine-2,4-dione?

A1: The stability of 5-(3-Aminopropyl)imidazolidine-2,4-dione, like other hydantoin-containing compounds, is primarily influenced by three key factors: pH, temperature, and light.[1]

  • pH-Dependent Hydrolysis: The hydantoin ring is susceptible to hydrolysis, which can lead to ring-opening. This process is often catalyzed by strongly acidic or alkaline conditions.[1] The presence of the aminopropyl side chain may also influence the molecule's overall pKa and, consequently, its stability profile across the pH spectrum.

  • Thermal Degradation: Elevated temperatures can provide the necessary activation energy to accelerate hydrolytic degradation and other decomposition pathways.[1] It is crucial to establish a suitable temperature range for storage and handling.

  • Photodegradation: Exposure to ultraviolet (UV) light can induce photochemical reactions, leading to the degradation of many organic molecules, including hydantoins.[1]

Q2: I am observing the formation of unknown peaks in my HPLC analysis after storing my stock solution. What could be the cause?

A2: The appearance of new peaks in your chromatogram is a strong indicator of degradation. The most likely culprits are hydrolysis or oxidation, especially if the solution was stored at room temperature or exposed to light. The aminopropyl group could also be susceptible to oxidative deamination. To confirm this, you should systematically investigate the impact of pH, temperature, and light on your compound. A forced degradation study is the most definitive way to identify potential degradation products.

Q3: What are the expected degradation pathways for 5-(3-Aminopropyl)imidazolidine-2,4-dione?

A3: Based on the general chemistry of hydantoins, several degradation pathways can be anticipated:

  • Hydrolytic Degradation: This is a primary pathway and can occur under both acidic and basic conditions, leading to the opening of the imidazolidine-2,4-dione ring to form a hydantoic acid derivative.[1]

  • Oxidative Degradation: The molecule can be susceptible to oxidation, particularly at the hydantoin ring and the aminopropyl side chain. Reactive oxygen species can lead to the formation of various oxidized products.

  • Photodegradation: UV light can induce fragmentation of the hydantoin ring, potentially leading to the formation of smaller molecules like CO, isocyanic acid, and imines.

The following diagram illustrates the potential major degradation pathways for a generic 5-substituted hydantoin.

cluster_conditions Degradation Conditions A 5-(3-Aminopropyl) imidazolidine-2,4-dione B Hydantoic Acid Derivative (Ring Opening) A->B Hydrolysis (Acidic/Basic) C Oxidized Hydantoin Derivatives A->C Oxidation D Photodegradation Fragments A->D Photodegradation (UV Light) Hydrolysis\n(Acidic/Basic) Hydrolysis (Acidic/Basic) Oxidation Oxidation Photodegradation\n(UV Light) Photodegradation (UV Light)

Caption: Potential Degradation Pathways of 5-(3-Aminopropyl)imidazolidine-2,4-dione.

Q4: How can I enhance the stability of my 5-(3-Aminopropyl)imidazolidine-2,4-dione formulation?

A4: To improve the stability of your formulation, consider the following strategies:

  • pH Optimization: Conduct a stability study across a range of pH values to identify the pH of maximum stability. Subsequently, use a suitable buffer system to maintain this optimal pH.[1]

  • Temperature Control: Store your stock solutions and formulations at recommended temperatures, such as refrigerated (2-8 °C) or frozen (-20 °C or lower), to minimize thermal degradation.[1]

  • Light Protection: Use amber vials or store your samples in the dark to protect them from light-induced degradation.[1]

  • Use of Excipients: If oxidation is a suspected degradation pathway, consider the addition of antioxidants to your formulation.[1]

Troubleshooting Guides

Guide 1: Conducting a Forced Degradation Study

Forced degradation studies are essential for understanding the intrinsic stability of a drug substance, identifying potential degradation products, and developing stability-indicating analytical methods.

Experimental Workflow

cluster_stress Stress Conditions A Prepare Stock Solution of 5-(3-Aminopropyl)imidazolidine-2,4-dione B Expose Aliquots to Stress Conditions A->B C Analyze Samples by Stability-Indicating HPLC Method B->C Acid Hydrolysis Acid Hydrolysis D Characterize Degradation Products (e.g., LC-MS/MS) C->D E Document and Analyze Results D->E Base Hydrolysis Base Hydrolysis Oxidation Oxidation Thermal Thermal Photolytic Photolytic

Caption: Workflow for a Forced Degradation Study.

Step-by-Step Protocol
  • Prepare a Stock Solution: Dissolve a known concentration of 5-(3-Aminopropyl)imidazolidine-2,4-dione in a suitable solvent (e.g., water, methanol, or a mixture).

  • Expose to Stress Conditions: Aliquot the stock solution into separate vials for each stress condition. A control sample (unstressed) should be stored under normal conditions. The goal is to achieve 5-20% degradation.

    Stress ConditionTypical Reagents and Conditions
    Acid Hydrolysis 0.1 M to 1 M HCl at room temperature or elevated temperature (e.g., 60 °C)
    Base Hydrolysis 0.1 M to 1 M NaOH at room temperature
    Oxidative 3-30% H₂O₂ at room temperature
    Thermal Dry heat (e.g., 80-100 °C) or solution at elevated temperature (e.g., 60 °C)
    Photolytic Expose to UV and visible light (ICH Q1B guidelines)
  • Neutralize Samples (if necessary): Before analysis, neutralize the acidic and basic samples to prevent damage to the HPLC column.

  • Analyze by HPLC: Analyze all samples (including the control) using a validated stability-indicating HPLC method. This method must be able to separate the parent compound from all degradation products.

  • Characterize Degradation Products: Use techniques like LC-MS/MS to identify the mass of the degradation products. This will help in elucidating their structures and understanding the degradation pathways.

Guide 2: Interpreting Forced Degradation Results
  • Mass Balance: A good forced degradation study should have a mass balance close to 100%. This means that the sum of the amount of the remaining parent compound and the amount of all degradation products is equal to the initial amount of the parent compound. A poor mass balance may indicate that some degradation products are not being detected by your analytical method.

  • Peak Purity: Use a diode array detector (DAD) to assess the peak purity of the parent compound and the degradation products. This will help to ensure that each peak corresponds to a single component.

  • Identify Major Degradants: Focus on identifying the structure of the major degradation products, as these are the most likely to be observed in long-term stability studies.

References

  • Redrejo-Rodríguez M, Saint-Pierre C, Couve S, Mazouzi A, Ishchenko AA, Gasparutto D, et al. (2011) New Insights in the Removal of the Hydantoins, Oxidation Product of Pyrimidines, via the Base Excision and Nucleotide Incision Repair Pathways. PLoS ONE 6(7): e21039. [Link]

  • Redrejo-Rodríguez, M., Saint-Pierre, C., Couve, S., Mazouzi, A., Ishchenko, A. A., Gasparutto, D., & Saparbaev, M. (2011). New Insights in the Removal of the Hydantoins, Oxidation Product of Pyrimidines, via the Base Excision and Nucleotide Incision Repair Pathways. PMC. [Link]

  • Taylor & Francis. (2019). DMDM hydantoin – Knowledge and References. [Link]

  • ResearchGate. (PDF) Hydrolysis of 4-imino-imidazolidin-2-ones in acid and the mechanism of cyclization of hydantoic acid amides. [Link]

  • PubMed. (2019). Microbial biotransformation of some novel hydantoin derivatives: Perspectives for bioremediation of potential sunscreen agents. [Link]

  • PubMed. (2011). New insights in the removal of the hydantoins, oxidation product of pyrimidines, via the base excision and nucleotide incision repair pathways. [Link]

  • ACS Publications. (2001). Characterization of Hydantoin Products from One-Electron Oxidation of 8-Oxo-7,8-dihydroguanosine in a Nucleoside Model. Chemical Research in Toxicology. [Link]

  • ResearchGate. Effect of temperature and pH on ErtD ( hydantoin-5-propionic acid...). [Link]

  • Making Cosmetics. DMDM Hydantoin. [Link]

  • Wikipedia. Hydantoin. [Link]

  • HIGH HOPE INT'L GROUP JIANGSU MEDICINES & HEALTH PRODUCTS IMP. & EXP. CORP. LTD. (2025). How to Choose the Right Hydantoin for Industrial Use. [Link]

  • IntechOpen. (2018). Computational Study of the Photochemical Fragmentation of Hydantoin. [Link]

  • ACS Publications. (2002). Spiroiminodihydantoin Is a Major Product in the Photooxidation of 2'-Deoxyguanosine by the Triplet States and Oxyl Radicals Generated from Hydroxyacetophenone Photolysis and Dioxetane Thermolysis. Organic Letters. [Link]

  • MedCrave online. (2016). Forced Degradation Studies. [Link]

  • ResearchGate. (PDF) Thermal Degradation Pathways of Aqueous Diamine CO 2 Capture Solvents. [Link]

  • Pharma Stability: Troubleshooting & Pitfalls. [Link]

  • Forced Degradation Studies: Regulatory Considerations and Implementation. [Link]

  • Development of forced degradation and stability indicating studies of drugs—A review. [Link]

  • Pharmaceutical Technology. (2026). Forced Degradation Studies for Biopharmaceuticals. [Link]

  • A practical guide to forced degradation and stability studies for drug substances. [Link]

Sources

Troubleshooting

Technical Support Center: Overcoming Resistance to Imidazolidine-2,4-dione Compounds

Welcome to the Application Support Center. As a Senior Application Scientist, I have designed this resource to help researchers and drug development professionals troubleshoot acquired resistance to imidazolidine-2,4-dio...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Support Center. As a Senior Application Scientist, I have designed this resource to help researchers and drug development professionals troubleshoot acquired resistance to imidazolidine-2,4-dione (hydantoin) derivatives. These privileged scaffolds are heavily utilized in oncology—most notably as Androgen Receptor (AR) antagonists (e.g., nilutamide) for castration-resistant prostate cancer (CRPC) and as emerging EGFR inhibitors.

This guide provides mechanistic insights, field-proven troubleshooting workflows, and self-validating protocols to help you identify and overcome resistance in your experimental models.

Part 1: Frequently Asked Questions (Mechanisms & Causality)

Q1: My LNCaP prostate cancer xenografts are regaining growth after 4 months of treatment with an imidazolidine-2,4-dione AR antagonist. What is the primary cause of this resistance? A1: In AR-dependent models, resistance to imidazolidine-2,4-diones (like 1[1]) typically arises through three distinct mechanisms:

  • AR Ligand-Binding Domain (LBD) Mutations: Point mutations (e.g., T877A or F876L) alter the binding pocket, converting the antagonist into an agonist. The drug now actively drives tumor proliferation 2[2].

  • Expression of AR Splice Variants: The emergence of variants like AR-V7, which lack the LBD entirely, results in a constitutively active receptor that cannot be physically bound by imidazolidine-2,4-dione compounds.

  • Intratumoral Androgen Biosynthesis: Overexpression of aldo-keto reductase family 1 member C3 (AKR1C3) drives the local conversion of weak androgens into testosterone, outcompeting the antagonist.

Q2: How does AKR1C3 contribute to resistance, and how can we troubleshoot it in our drug development pipeline? A2: AKR1C3 acts as a metabolic bypass. Even if the imidazolidine-2,4-dione effectively blocks the AR, AKR1C3 synthesizes high local concentrations of activating ligands (testosterone/DHT) that displace the drug. To troubleshoot this, researchers are developing bifunctional inhibitors—compounds that retain the imidazolidine-2,4-dione AR antagonist core but are structurally modified (e.g., with a 3-(4-nitronaphthalen-1-yl) group) to simultaneously inhibit AKR1C33[3].

Q3: I am using a 5,5-diphenylimidazolidine-2,4-dione derivative as an EGFR inhibitor in A549 lung cancer cells, but I am seeing rapid resistance. Why? A3: Resistance to EGFR-targeted hydantoins often mirrors classical Tyrosine Kinase Inhibitor (TKI) resistance. Secondary mutations in the EGFR kinase domain increase ATP affinity, outcompeting reversible imidazolidine-2,4-dione inhibitors. The proposed mechanism of anticancer activity for these derivatives relies heavily on EGFR autophosphorylation blockade, which is easily bypassed by compensatory HER2 or c-Met activation 4[4].

Part 2: Troubleshooting Guides & Experimental Protocols

Protocol 1: Validating AR-V7 Splice Variant Expression in Resistant Lines

Causality: Because AR-V7 lacks the LBD, compounds relying on LBD binding (like hydantoins) lose their physical target. You must quantify the ratio of full-length AR (AR-FL) to AR-V7 to justify shifting your pipeline to N-terminal domain (NTD) inhibitors. Self-Validating System: You must include 22Rv1 cells as a positive control. If 22Rv1 does not yield a strong AR-V7 signal, your primers or reverse transcription have failed, invalidating any negative results in your test lines.

Step-by-Step Methodology:

  • RNA Extraction: Harvest 1×106 resistant LNCaP cells. Extract total RNA using a silica-column method. Critical: Perform on-column DNase I digestion for 15 minutes to prevent genomic DNA from generating false-positive splice variant signals.

  • cDNA Synthesis: Reverse transcribe 1 µg of total RNA using oligo(dT) primers to strictly enrich for mature, polyadenylated mRNA.

  • Primer Design & qPCR Execution:

    • AR-FL: Forward primer in Exon 6, Reverse primer in Exon 7.

    • AR-V7: Forward primer in Exon 3, Reverse primer in Cryptic Exon 3 (CE3).

    • Run the qPCR using SYBR Green master mix. Normalize expression to RPL13A.

  • Data Interpretation: A >5-fold increase in the AR-V7/AR-FL ratio compared to sensitive parental lines confirms splice variant-mediated resistance.

Protocol 2: Overcoming AKR1C3 Resistance with Bifunctional Imidazolidine-2,4-diones

Causality: To prove your modified imidazolidine-2,4-dione overcomes resistance via dual-inhibition, you must demonstrate that it physically blocks the AKR1C3 enzyme's ability to generate androgens. Self-Validating System: Include Indomethacin (10 µM) as a positive control for AKR1C3 inhibition. If Indomethacin fails to halt NADPH production, the recombinant enzyme has degraded, and the assay is void.

Step-by-Step Methodology:

  • Enzyme Preparation: Reconstitute recombinant human AKR1C3 to a final working concentration of 10 nM in 100 mM potassium phosphate buffer (pH 6.0).

  • Inhibitor Incubation: Incubate the enzyme with your bifunctional imidazolidine-2,4-dione compound (serial dilutions from 10 µM to 1 nM) for 15 minutes at 37°C.

  • Reaction Initiation: Add 1 mM NADP+ and 1 mM S-tetralol (the substrate) to initiate the reaction.

  • Fluorescence Monitoring: Immediately measure the production of NADPH via kinetic fluorescence (Excitation: 340 nm, Emission: 460 nm) over 10 minutes.

  • Data Interpretation: Calculate the IC50​ . A potent bifunctional inhibitor will show an IC50​ in the low nanomolar range, confirming it can starve the tumor of local androgens.

Part 3: Data Presentation

Table 1: Summary of Imidazolidine-2,4-dione Resistance Mechanisms & Troubleshooting Strategies

Resistance MechanismAffected TargetDiagnostic AssayTherapeutic Troubleshooting Strategy
AR LBD Mutation (e.g., F876L)Androgen ReceptorSanger Sequencing of AR Exon 8Switch to next-generation antagonists or AR PROTACs
AR-V7 Splice Variant Androgen ReceptorRT-qPCR (Exon 3 to CE3)Transition to AR N-terminal domain (NTD) inhibitors
AKR1C3 Overexpression Intratumoral AndrogensNADPH Fluorescence AssayDeploy bifunctional AKR1C3/AR imidazolidine-2,4-diones
EGFR T790M Mutation EGFR Kinase DomainKinase Activity AssayTransition to irreversible covalent inhibitors

Part 4: Pathway & Workflow Visualizations

ResistancePathways Imidazolidine Imidazolidine-2,4-dione (AR Antagonist) AR_WT Wild-Type AR (Inhibited) Imidazolidine->AR_WT Binds & Inhibits Mut_F876L AR LBD Mutation (e.g., F876L) Imidazolidine->Mut_F876L AR_V7 AR-V7 Splice Variant (LBD Deleted) Imidazolidine->AR_V7 Cannot Bind Agonist Antagonist to Agonist Conversion Mut_F876L->Agonist ConstActive Constitutive Activation AR_V7->ConstActive AKR1C3 AKR1C3 Overexpression (Androgen Synthesis) DHT Local DHT Production (Outcompetes Drug) AKR1C3->DHT TumorGrowth Tumor Growth & Resistance Agonist->TumorGrowth ConstActive->TumorGrowth DHT->TumorGrowth

Mechanisms of resistance to imidazolidine-2,4-dione AR antagonists via mutations and AKR1C3.

Workflow Start Resistant Cell Line Identified Extract Extract RNA & Protein Start->Extract qPCR RT-qPCR for AR-V7 Extract->qPCR Seq Sequence AR LBD Extract->Seq Enzyme AKR1C3 Activity Assay Extract->Enzyme V7_Pos AR-V7 Positive: Use NTD Inhibitors qPCR->V7_Pos >5-fold increase Mut_Pos Mutation Found: Use AR Degraders Seq->Mut_Pos e.g., T877A AKR_Pos AKR1C3 High: Use Bifunctional Inhibitors Enzyme->AKR_Pos High DHT output

Diagnostic workflow to identify and overcome imidazolidine-2,4-dione resistance mechanisms.

References

  • A 3-(4-Nitronaphthen-1-yl) amino-benzoate analog as a Bifunctional AKR1C3 Inhibitor with AR Antagonist Activity Source: PubMed Central (PMC) / NIH URL:[Link]

  • Synthesis, anticancer, apoptosis-inducing activities and EGFR and VEGFR2 assay mechanistic studies of 5,5-diphenylimidazolidine-2,4-dione derivatives Source: PubMed Central (PMC) / NIH URL:[Link]

  • Nilutamide Source: Wikipedia URL:[Link]

  • Imidazolidine-2,4-dione: A Privileged Scaffold in Drug Discovery Source: World Journal of Pharmaceutical Research (WJPR) URL:[Link]

Sources

Optimization

The Crystallization Clinic: Technical Support for 5-(3-Aminopropyl)imidazolidine-2,4-dione

Welcome to the Technical Support Center for 5-(3-Aminopropyl)imidazolidine-2,4-dione (commonly known as ornithine hydantoin). As a highly polar, amphoteric, and chiral molecule, this compound presents unique challenges d...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for 5-(3-Aminopropyl)imidazolidine-2,4-dione (commonly known as ornithine hydantoin). As a highly polar, amphoteric, and chiral molecule, this compound presents unique challenges during isolation and purification. Its primary amine and hydantoin core create a complex hydrogen-bonding network that often leads to oiling out, hydrate formation, or poor yields if thermodynamic parameters are not strictly controlled.

This guide provides field-proven, mechanistically grounded troubleshooting strategies to ensure reproducible crystallization.

Part 1: Diagnostic Workflow

Before adjusting your protocol, use the diagnostic logic tree below to identify the thermodynamic or kinetic failure point in your current crystallization attempt.

TroubleshootingWorkflow Start Start: 5-(3-Aminopropyl)hydantoin Crystallization CheckState Observe Solution State Post-Cooling Start->CheckState OilingOut Issue: Oiling Out (Liquid-Liquid Separation) CheckState->OilingOut Emulsion forms LowYield Issue: Low Yield / No Crystals CheckState->LowYield Remains clear Amorphous Issue: Amorphous Powder CheckState->Amorphous Rapid precipitation Success High-Purity Crystalline Product CheckState->Success Nucleation & Growth FixOil Action: Reheat, add 10% good solvent, reduce anti-solvent addition rate OilingOut->FixOil FixYield Action: Adjust pH to pI, concentrate via rotary evaporation LowYield->FixYield FixAmorphous Action: Slower cooling profile, introduce seed crystals Amorphous->FixAmorphous FixOil->CheckState FixYield->CheckState FixAmorphous->CheckState

Figure 1: Diagnostic decision tree for troubleshooting 5-(3-Aminopropyl)hydantoin crystallization.

Part 2: Targeted Troubleshooting FAQs

Q1: Why does my compound "oil out" instead of forming a crystalline lattice? A1: "Oiling out" (liquid-liquid phase separation) is a common failure mode for flexible, polar molecules. It occurs when the solution becomes supersaturated at a temperature above the solute's melting point in that specific solvent mixture, causing it to crash out as a viscous, solute-rich oil rather than nucleating as a solid 1. For 5-(3-aminopropyl)hydantoin, the flexible 3-aminopropyl chain and the strong intermolecular hydrogen-bonding capacity of the hydantoin ring can frustrate lattice packing if the desolvation energy barrier is too high. Causality & Solution: The kinetic barrier to oiling out is lower than that of crystallization. To shift the system toward thermodynamic control, decrease the supersaturation by adding 5–10% more of the "good" solvent (e.g., water) and reheating until homogeneous 1. Subsequently, implement a much slower cooling ramp (e.g., 0.1 °C/min) to allow ordered nucleation to outcompete liquid separation.

Q2: How do I select the optimal solvent/anti-solvent system for this highly polar, amphoteric compound? A2: Due to the hydantoin core and the basic primary amine, this compound exhibits high solubility in water and moderate solubility in lower alcohols. Causality & Solution: Utilize a solvent/anti-solvent system. Dissolve the compound in a minimal amount of a good solvent (water or methanol), and slowly titrate an anti-solvent (acetone, ethanol, or MTBE) to induce turbidity 2. The anti-solvent lowers the dielectric constant of the medium, disrupting the hydration shell around the polar hydantoin moiety and driving supersaturation. For polar hydantoins, water/acetone or methanol/MTBE are highly effective pairs 2.

Q3: My yield is unacceptably low after cooling. What mechanistic factors are causing this? A3: Low yields typically indicate that the compound retains high residual solubility in the mother liquor at the final temperature 2. For amphoteric molecules, pH is a critical, often overlooked variable. If the pH of an aqueous or semi-aqueous system is far from the compound's isoelectric point (pI), it exists as a highly soluble ion (either protonated at the primary amine or deprotonated at the acidic hydantoin nitrogen). Causality & Solution: Adjust the pH of the aqueous phase to the compound's isoelectric point (approximately pH 9.0 - 9.5) to ensure it exists primarily in its least soluble, neutral/zwitterionic form. Furthermore, ensure you are using the absolute minimum volume of hot solvent during the initial dissolution, as excess solvent proportionally decreases the maximum theoretical yield [[2]]().

Q4: I am observing a racemic conglomerate rather than a racemic compound. How does this affect crystallization? A4: 5-(3-Aminopropyl)hydantoin possesses a chiral center at the C5 position. Depending on the solvent environment and temperature, hydantoin derivatives can crystallize as either racemic compounds (both enantiomers in the same crystal lattice) or conglomerates (a physical mixture of enantiopure crystals) [[3]](). Causality & Solution: Hydantoins readily form hydrates in aqueous environments, which fundamentally alters their crystal packing and space group (e.g., shifting to a P21/c monohydrate) 3. Antisolvent-induced crystallization in the presence of water often yields monohydrated racemic compounds due to the formation of strong hydrogen-bond networks involving the incorporated water molecule and the hydantoin rings 3. If anhydrous crystals are required, strictly avoid aqueous solvent systems and utilize a Methanol/MTBE system dried over molecular sieves.

Part 3: Quantitative Solvent Matrix

Table 1: Solvent/Anti-Solvent Matrix for 5-(3-Aminopropyl)imidazolidine-2,4-dione

Good SolventAnti-SolventRecommended Ratio (v/v)Mechanistic Advantage
Water Acetone 1 : 4High dielectric contrast; drives rapid supersaturation. Promotes stable hydrate formation.
Water Ethanol 1 : 3Moderate desolvation rate; excellent for controlling crystal size and habit.
Methanol MTBE 1 : 5Aprotic anti-solvent minimizes hydrogen-bond disruption; best for anhydrous crystals.
DMSO Ethyl Acetate 1 : 6High solubility in DMSO allows processing of highly impure crude mixtures prior to chromatography.

Part 4: Self-Validating Experimental Protocol

Protocol: pH-Optimized Solvent/Anti-Solvent Crystallization This protocol utilizes visual and chemical feedback loops to prevent kinetic trapping (oiling out) and maximize thermodynamic yield.

  • Primary Dissolution: Suspend 1.0 g of crude 5-(3-aminopropyl)imidazolidine-2,4-dione in 3.0 mL of deionized water (good solvent) in a round-bottom flask. Heat to 60°C with moderate magnetic stirring until fully dissolved.

  • Isoelectric Tuning (Self-Validating): Measure the pH of the hot solution. Carefully adjust to pH ~9.0 - 9.5 using 0.1 M HCl or 0.1 M NaOH to approach the isoelectric point, minimizing ionic solubility.

    • Validation Check: The solution must remain clear. If it clouds prematurely during pH adjustment, the concentration is too high. Add 0.2 mL of water to return to a clear state.

  • Anti-Solvent Titration: Slowly add Acetone (anti-solvent) dropwise via an addition funnel at a rate of 0.5 mL/min while strictly maintaining the temperature at 60°C.

    • Validation Check: Stop the addition immediately when the solution reaches the "cloud point" (becomes faintly, persistently turbid). CRITICAL: If the solution forms a milky emulsion or droplets appear on the flask wall (oiling out), the addition was too fast. Add 0.2 mL of water to redissolve the oil, wait 5 minutes, and resume acetone addition at half the previous rate.

  • Thermal Annealing: Once the cloud point is reached, halt anti-solvent addition and hold the turbid solution at 60°C for 15 minutes.

    • Validation Check: During this time, the turbidity should shift from a cloudy haze to a fine, distinct particulate suspension. This indicates successful primary nucleation.

  • Controlled Cooling: Cool the system to 20°C at a strictly controlled rate of 0.2°C/min. Rapid cooling traps impurities and causes rapid precipitation 21.

  • Harvesting: Filter the resulting crystals under vacuum. Wash the filter cake with 2 mL of ice-cold 1:4 Water/Acetone mixture to displace the mother liquor without dissolving the product 2. Dry under vacuum at 40°C to constant weight.

Sources

Troubleshooting

Technical Support Center: Purification Challenges of 5-(3-Aminopropyl)imidazolidine-2,4-dione

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers struggling to isolate 5-(3-Aminopropyl)imidazolidine-2,4-dione (commonly referred to as ornithine hydantoi...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers struggling to isolate 5-(3-Aminopropyl)imidazolidine-2,4-dione (commonly referred to as ornithine hydantoin or 5-(3-aminopropyl)hydantoin).

This molecule presents a "perfect storm" of chromatographic challenges: it is highly polar, amphoteric (possessing a strongly basic primary amine and a weakly acidic hydantoin ring), highly water-soluble, and lacks a conjugated chromophore for standard UV detection. This guide moves beyond generic troubleshooting to dissect the chemical causality behind purification failures and provides field-proven, self-validating protocols to successfully isolate your target compound.

Section 1: Troubleshooting FAQs & Mechanistic Insights

Q1: My compound elutes completely in the void volume on my standard C18 reversed-phase column. Why is this happening, and how do I fix it? The Causality: 5-(3-Aminopropyl)imidazolidine-2,4-dione features a highly hydrophilic 3-aminopropyl tail (pKa ~10.5). At typical mobile phase pH ranges (pH 2–7), the primary amine is fully protonated. Reversed-phase (RP) chromatography relies on hydrophobic partitioning. Because your target molecule is essentially a charged, highly solvated cation, it has zero affinity for the hydrophobic C18 stationary phase and washes out with the solvent front . The Solution: Abandon standard RP-HPLC. Switch to Hydrophilic Interaction Liquid Chromatography (HILIC) . HILIC uses a polar stationary phase (e.g., bare silica, amide, or zwitterionic) and a highly organic mobile phase (e.g., 90% Acetonitrile). The compound partitions into a water-enriched layer on the stationary phase surface. The more polar the analyte, the longer it is retained .

Q2: I am trying to purify the crude mixture using normal-phase silica gel flash chromatography, but the compound severely streaks and I cannot recover my mass. What is going wrong? The Causality: Standard silica gel contains acidic silanol groups (Si-OH, pKa ~4.5). Your compound contains a strongly basic primary amine. This results in a massive electrostatic (ion-exchange) interaction rather than simple adsorption/desorption. The amine binds irreversibly to the deprotonated silanols (Si-O⁻), causing severe peak tailing, streaking, and catastrophic mass loss. The Solution: If you must use normal phase, you must chemically mask the silanols. Add 1–5% triethylamine (TEA) or ammonium hydroxide to your mobile phase to saturate the silanol sites. Alternatively, use an amine-functionalized silica column, which repels the primary amine of your analyte and prevents secondary interactions .

Q3: I see no peaks on my UV detector at 254 nm, even when I inject a high concentration of the crude mixture. Is my compound degrading? The Causality: No, your compound is likely intact. 5-(3-Aminopropyl)imidazolidine-2,4-dione lacks a conjugated π-electron system (like an aromatic ring). The hydantoin core only exhibits weak end-absorption in the deep UV range (200–215 nm). At 254 nm, the molecule is completely transparent. The Solution: Shift your UV detection window to 210 nm, ensuring you use UV-transparent solvents (e.g., HPLC-grade Acetonitrile and Water, strictly avoiding acetone or ethyl acetate). For robust quantification and fraction collection, use a Universal Detector such as an Evaporative Light Scattering Detector (ELSD), a Charged Aerosol Detector (CAD), or Mass Spectrometry (MS) .

Section 2: Quantitative Data & Method Selection

To select the correct purification modality, compare the chromatographic behaviors summarized below.

Table 1: Comparison of Chromatographic Modes for 5-(3-Aminopropyl)hydantoin

Chromatography ModeRetention MechanismSuitability for TargetPrimary LimitationDetection Compatibility
Reversed-Phase (C18) Hydrophobic partitioningPoor (Elutes in void)Analyte is too polar/chargedUV (210 nm), MS, ELSD
Normal-Phase (Silica) Polar adsorptionPoor (Irreversible binding)Strong silanol-amine interactionsELSD (UV solvents absorb)
HILIC (Amide/ZIC) Aqueous layer partitioningExcellent Requires strict sample diluent matchingMS, ELSD, CAD
Ion-Exchange (SCX) Electrostatic (Cationic)Excellent (For desalting)Requires pH manipulation to eluteOffline (Ninhydrin/MS)

Section 3: Experimental Protocols

Protocol A: HILIC Purification Workflow (Analytical to Semi-Prep)

Self-Validating Step: The sample must be dissolved in a high-organic solvent (e.g., >75% Acetonitrile). Injecting a highly aqueous sample into a HILIC column will immediately disrupt the stationary water layer, causing severe peak distortion and premature elution .

  • Column Selection: Use an Amide-bonded or Zwitterionic (ZIC-HILIC) column (e.g., 5 µm, 250 x 10 mm).

  • Mobile Phase Preparation:

    • Mobile Phase A: 100 mM Ammonium Formate in HPLC-grade Water, adjusted to pH 3.0 with formic acid. (The buffer ensures consistent ionization of the amine and masks residual silanols).

    • Mobile Phase B: 100% HPLC-grade Acetonitrile.

  • Equilibration: Pump 10% A / 90% B for at least 20 column volumes. HILIC requires longer equilibration times than RP-HPLC to establish the critical aqueous layer.

  • Sample Preparation: Dissolve the crude 5-(3-aminopropyl)hydantoin in 10% Water / 90% Acetonitrile. Centrifuge at 10,000 x g for 5 minutes to remove insoluble inorganic salts.

  • Gradient Elution:

    • 0–5 min: Isocratic hold at 90% B.

    • 5–25 min: Linear gradient from 90% B down to 60% B (increasing the water/buffer ratio to elute the polar compound).

  • Detection: Monitor via ELSD (Evaporator Temp: 50°C, Nebulizer: 40°C, Gas Flow: 1.5 SLM) and UV at 210 nm.

Protocol B: Strong Cation Exchange (SCX) Cleanup (For High-Salt Crude Mixtures)

Causality: When synthesized from ornithine precursors, the crude mixture often contains high concentrations of inorganic salts. SCX exploits the protonated primary amine (cation) to trap the product, while neutral hydantoin byproducts and salts wash away .

  • Resin Preparation: Swell a silica-based SCX SPE cartridge (e.g., 10 g) with 50 mL Methanol, followed by 50 mL of 0.1 M HCl (to fully protonate the stationary sulfonic acid groups), and finally 50 mL of Water.

  • Loading: Dissolve the crude mixture in Water (pH adjusted to 3.0–4.0 with HCl). Load onto the SCX cartridge at a flow rate of 1–2 mL/min. The 3-aminopropyl group will bind tightly to the resin.

  • Washing: Wash with 50 mL of Water, followed by 50 mL of Methanol. This removes all non-basic impurities, unreacted neutral organics, and halide salts.

  • Elution: Elute the target compound using 50 mL of 5% Ammonium Hydroxide (NH₄OH) in Methanol.

    • Mechanism: The high pH (>10.5) deprotonates the primary amine, neutralizing its charge and breaking the electrostatic interaction with the SCX resin.

  • Recovery: Evaporate the methanolic ammonia eluate under reduced pressure to yield the desalted 5-(3-aminopropyl)imidazolidine-2,4-dione.

Section 4: Purification Decision Workflow

Use the following logical decision tree to determine the optimal purification strategy based on the state of your crude mixture.

PurificationWorkflow Start Crude 5-(3-Aminopropyl) imidazolidine-2,4-dione CheckSalt High Salt Content (>100 mM)? Start->CheckSalt SCX Strong Cation Exchange (SCX) SPE CheckSalt->SCX Yes CheckScale Purification Scale? CheckSalt->CheckScale No SCX->CheckScale Desalted Eluate HILIC HILIC Chromatography (Amide/ZIC Phase) CheckScale->HILIC Analytical/Prep (<1g) Cryst Isoelectric Precipitation & Recrystallization CheckScale->Cryst Process Scale (>1g) Pure Purified Compound (>95% Purity) HILIC->Pure Cryst->Pure

Decision matrix for purifying 5-(3-aminopropyl)hydantoin based on salt content and scale.

References

  • Biotage Technical Blog. "What can I use to purify polar reaction mixtures? - HILIC." Available at:[Link]

  • National Institutes of Health (NIH) / PMC. "Fluorous Synthesis of Hydantoins and Thiohydantoins." Available at:[Link]

Optimization

Imidazolidine-2,4-Dione Derivatives: In Vitro Cytotoxicity &amp; Troubleshooting Guide

Welcome to the Technical Support Center for evaluating the cellular effects of imidazolidine-2,4-dione (hydantoin) derivatives. Whether you are working with classical therapeutics like phenytoin and nitrofurantoin, or de...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for evaluating the cellular effects of imidazolidine-2,4-dione (hydantoin) derivatives. Whether you are working with classical therapeutics like phenytoin and nitrofurantoin, or developing novel spirohydantoin anticancer agents, evaluating their cellular toxicity profiles presents unique in vitro challenges.

As a Senior Application Scientist, I have structured this guide to move beyond basic protocols. Here, we dissect the causality behind assay failures and provide self-validating workflows to ensure your data on reactive oxygen species (ROS) generation, mitochondrial impairment, and apoptosis are robust and reproducible.

Mechanistic Overview of Hydantoin Toxicity

Imidazolidine-2,4-dione derivatives often exhibit off-target cytotoxicity driven by CYP450-mediated bioactivation, leading to the formation of reactive epoxides and free radicals. This triggers a cascade of glutathione (GSH) depletion, mitochondrial electron transport chain (ETC) impairment, and subsequent apoptosis or necrosis (1)[1].

Mechanism Hydantoin Imidazolidine-2,4-dione (Phenytoin, Nitrofurantoin) CYP450 CYP450 Bioactivation (Hepatic Models) Hydantoin->CYP450 ReactiveInt Reactive Intermediates (Epoxides / Radicals) CYP450->ReactiveInt GSH GSH Depletion & Thiol Oxidation ReactiveInt->GSH Mito Mitochondrial ETC Impairment ReactiveInt->Mito Apoptosis Apoptosis / Necrosis GSH->Apoptosis ROS ROS Accumulation (Superoxide / H2O2) Mito->ROS ROS->GSH ROS->Apoptosis Rescue Rescue Agents (DTT, Taurine, Melatonin) Rescue->GSH Restores Pool Rescue->ROS Scavenges

Fig 1. Mechanistic pathway of hydantoin-induced cellular toxicity and pharmacological rescue.

Troubleshooting & FAQs

Q1: My DCFDA assay for ROS generation in phenytoin-treated rat hepatocytes shows erratic, high background fluorescence. How can I fix this?

The Causality: Imidazolidine-2,4-dione derivatives often have poor aqueous solubility, leading to micro-precipitates that scatter light or directly interact with esterase-dependent probes like DCFDA. Furthermore, CYP450-mediated bioactivation of phenytoin causes rapid, transient spikes in autofluorescence that confound standard endpoint reads. The Fix:

  • Switch from DCFDA to a more stable, superoxide-specific probe like CellROX Green or Dihydroethidium (DHE).

  • Implement a rigorous pre-read wash step using Hank's Balanced Salt Solution (HBSS) to remove extracellular drug precipitates.

  • Self-Validating Control: Co-incubate your treated cells with 1 mM Taurine or 1 mM Melatonin. These agents have been empirically proven to scavenge phenytoin-induced ROS and protect mitochondrial integrity (1)[1]. If your fluorescent signal does not decrease in the presence of these scavengers, you are measuring artifactual background, not physiological ROS.

Workflow Start Hydantoin ROS Assay (e.g., DCFDA) Issue High Background or Erratic Fluorescence? Start->Issue Yes Yes Issue->Yes No No Issue->No Sol1 Check Drug Solubility Wash with HBSS pre-read Yes->Sol1 Proceed Proceed to MMP Assay (JC-1 or TMRM) No->Proceed Sol2 Switch to CellROX Green or DHE Probe Sol1->Sol2 Validate Co-incubate with 1mM Taurine to validate dynamic range Sol2->Validate Validate->Proceed

Fig 2. Troubleshooting workflow for resolving high background in hydantoin ROS assays.

Q2: How do I distinguish between direct mitochondrial ETC inhibition and secondary mitochondrial collapse when testing nitrofurantoin?

The Causality: Nitrofurantoin induces severe oxidative stress and depletes reduced glutathione (GSH), which secondarily leads to mitotoxicity (2)[2]. However, some hydantoins act as direct substrate inhibitors of the ETC. The Fix: To isolate direct ETC inhibition from secondary ROS-induced collapse, utilize a thiol-protecting agent. Co-administer Dithiothreitol (DTT) during your mitochondrial functional assay. Research shows that DTT can rescue mitochondria from nitrofurantoin-induced mitotoxicity by restoring the thiol pool (2)[2]. If DTT restores the Oxygen Consumption Rate (OCR), the toxicity is secondary to oxidative stress. If OCR remains depressed, the drug is a direct steric inhibitor of the ETC complexes.

Q3: I am observing cell death in HepG2 cells treated with novel thiohydantoin derivatives, but caspase-3/7 assays are negative. Is it apoptosis or necrosis?

The Causality: Novel imidazolidine-2,4-dione derivatives can exhibit highly potent cytotoxicity, with IC50 values dropping as low as 2.4 µM in HepG2 cells (3)[3]. However, apoptosis is an ATP-dependent process (required for apoptosome formation). If a hydantoin derivative causes rapid mitochondrial uncoupling, the resulting severe ATP depletion will abort the apoptotic cascade, forcing the cell into secondary necrosis. The Fix: Measure intracellular ATP levels concurrently with membrane integrity (e.g., LDH release). If ATP is depleted by >70% relative to controls, caspase activation cannot occur. Run a tighter time-course assay (e.g., 2h, 4h, 8h) to catch early, transient caspase activation before ATP pools are fully exhausted.

Quantitative Data: Hydantoin Cytotoxicity & Mitotoxicity

Use the following benchmark data to contextualize your experimental results.

Compound / DerivativeCell Model / TargetPrimary Mechanism of ToxicityIC50 / MEC (µM)
Phenytoin HepG2 / Rat HepatocytesETC Inhibition (OCR drop), ROS generation~90.9 µM (MEC)
Nitrofurantoin Isolated MitochondriaGSH oxidation, MitotoxicityDose-dependent
Derivative 24 (Schiff Base)HepG2 CellsApoptosis, EGFR/HER2 inhibition9.07 ± 0.8 µM
Derivative 24 (Schiff Base)MCF-7 CellsApoptosis, EGFR/HER2 inhibition4.92 ± 0.3 µM
2-Thiohydantoin (4) HepG2 CellsCytotoxicity / Anticancer2.448 µM

(Data synthesized from 4[4],5[5], and 3[3])

Step-by-Step Experimental Protocols

Protocol A: Self-Validating High-Resolution Respirometry for Hydantoin Mitotoxicity

This protocol is designed to force cells to rely on their mitochondria, exposing hidden mitotoxic liabilities of imidazolidine-2,4-dione derivatives.

Step 1: Metabolic Poising (48 hours prior) Culture HepG2 cells in glucose-free DMEM supplemented with 10 mM Galactose. Causality: Galactose yields no net ATP during glycolysis, forcing the cells to rely entirely on mitochondrial oxidative phosphorylation (OXPHOS). This dramatically amplifies sensitivity to mitotoxic drugs (4)[4].

Step 2: Permeabilization Harvest cells and resuspend in Mitochondrial Respiration Buffer (MiR05). Transfer to a high-resolution respirometer (e.g., Oroboros Oxygraph-2K). Permeabilize the plasma membrane using digitonin (10 µg per 106 cells) to allow direct access of substrates to the mitochondria.

Step 3: Baseline OCR & Complex I Assessment Inject Glutamate (10 mM) and Malate (2 mM) to stimulate Complex I-linked respiration. Record the baseline Oxygen Consumption Rate (OCR).

Step 4: Drug Injection & Validation

  • Inject your imidazolidine-2,4-dione derivative (titrate from 10 µM to 100 µM). Monitor for an acute drop in OCR.

  • Self-Validation Step: If OCR drops, inject 1 mM Dithiothreitol (DTT) or 1 mM Melatonin. If the OCR recovers, the mechanism of inhibition is driven by ROS or reversible thiol-oxidation. If it does not recover, the drug is a direct structural inhibitor of the ETC.

Step 5: Maximal Respiratory Capacity Inject the uncoupler FCCP in 0.5 µM stepwise titrations to collapse the proton gradient and measure the maximal uncoupled respiratory capacity.

References

  • Mechanisms of phenytoin-induced toxicity in freshly isolated rat hepatocytes and the protective effects of taurine and/or melatonin. PubMed (2014).1

  • Dithiotheritol (DTT) rescues mitochondria from nitrofurantoin-induced mitotoxicity in rat. ResearchGate (2016). 2

  • Risk Assessment of Psychotropic Drugs on Mitochondrial Function Using In Vitro Assays. MDPI (2023). 4

  • Recent Applications of Hydantoins in Drug Discovery: Updates (2019~Present). MDPI (2026). 3

  • Synthesis, Antitumor Activities, and Apoptosis-Inducing Activities of Schiff's Bases Incorporating Imidazolidine-2,4-dione Scaffold. MDPI (2025). 5

Sources

Troubleshooting

Technical Support Center: Protocol Refinement for 5-(3-Aminopropyl)imidazolidine-2,4-dione Assays

Welcome to the Technical Support Center for biocatalytic and analytical workflows involving 5-(3-Aminopropyl)imidazolidine-2,4-dione (commonly known as the hydantoin derivative of ornithine). In modern drug development a...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for biocatalytic and analytical workflows involving 5-(3-Aminopropyl)imidazolidine-2,4-dione (commonly known as the hydantoin derivative of ornithine). In modern drug development and non-canonical amino acid synthesis, this compound is the primary substrate in the multienzymatic "Hydantoinase Process."

This guide is engineered for researchers and application scientists who require high-fidelity conversion of racemic 5-(3-aminopropyl)hydantoin into optically pure L- or D-ornithine. Below, you will find our field-tested troubleshooting FAQs, a self-validating experimental protocol, and quantitative benchmarks to ensure your assays maintain strict scientific integrity.

I. Pathway Visualization: The Hydantoinase Cascade

To troubleshoot effectively, one must understand the enzymatic logic of the assay. The conversion relies on a three-enzyme Dynamic Kinetic Resolution (DKR) cascade.

Hydantoinase_Process sub_D D-5-(3-Aminopropyl) hydantoin sub_L L-5-(3-Aminopropyl) hydantoin sub_D->sub_L Hydantoin Racemase int_D N-Carbamoyl- D-ornithine sub_D->int_D D-Hydantoinase int_L N-Carbamoyl- L-ornithine sub_L->int_L L-Hydantoinase prod_D D-Ornithine int_D->prod_D D-Carbamoylase prod_L L-Ornithine int_L->prod_L L-Carbamoylase

Multienzymatic cascade for 5-(3-aminopropyl)hydantoin conversion to optically pure ornithine.

II. Troubleshooting & FAQs

Q1: Why is the bioconversion of 5-(3-Aminopropyl)imidazolidine-2,4-dione plateauing at ~50% yield? Causality: 5-(3-Aminopropyl)imidazolidine-2,4-dione is typically synthesized as a racemic (D,L) mixture. If your assay employs a strictly stereoselective L-hydantoinase without a racemization mechanism, the enzyme will exclusively consume the L-enantiomer. Once the L-pool is depleted, the reaction stalls, leaving 50% of the substrate (the D-enantiomer) unreacted. Solution: Implement Dynamic Kinetic Resolution (DKR) by introducing a Hydantoin Racemase to the multienzymatic cascade. This enzyme continuously interconverts the D- and L-enantiomers, allowing for a 100% theoretical yield, as demonstrated in the optimization of the 1[1]. Alternatively, operating at a slightly alkaline pH (pH 8.5) can induce spontaneous chemical racemization, though enzymatic racemization is preferred to prevent alkaline degradation of the hydantoin ring.

Q2: How do I eliminate baseline drift and background noise when quantifying the N-carbamoyl-ornithine intermediate? Causality: The standard colorimetric assay using Ehrlich's reagent (p-dimethylaminobenzaldehyde) reacts with the ureido group of the N-carbamoyl intermediate. However, at high concentrations, unreacted 5-(3-Aminopropyl)imidazolidine-2,4-dione can precipitate under the highly acidic conditions required for the Ehrlich reaction. This precipitation causes light scattering, which the spectrophotometer misinterprets as absorbance, leading to baseline drift at 438 nm. Solution: Implement a strict pre-read centrifugation step (10,000 x g for 5 mins) after adding the reagent. For absolute quantification, transition from colorimetric assays to an HPLC-UV assay (monitored at 210 nm) using a reverse-phase C18 column, which separates the hydantoin from the N-carbamoyl intermediate without requiring acidic precipitation.

Q3: Why is my final ornithine product showing poor enantiomeric excess (ee < 90%)? Causality: Poor enantiopurity in this cascade rarely stems from the hydantoinase itself; it is almost always a failure at the carbamoylase step. If the L-carbamoylase possesses residual promiscuous activity toward N-carbamoyl-D-ornithine, or if non-enzymatic thermal hydrolysis occurs during prolonged incubation, the D-enantiomer will contaminate the final product pool. Solution: Validate the strict stereospecificity of your carbamoylase and maintain the reaction temperature strictly below 45°C to suppress spontaneous thermal hydrolysis of the intermediate, a critical parameter for2[2].

III. Self-Validating Experimental Protocol

Multienzymatic Bioconversion and Chiral HPLC Quantification

Objective: Complete conversion of racemic 5-(3-Aminopropyl)imidazolidine-2,4-dione to L-ornithine with >99% ee. Self-Validation Mechanism: This protocol employs a strict mass-balance checkpoint. The molar sum of residual hydantoin, the N-carbamoyl intermediate, and the final ornithine product must equal 100% (±2%) of the initial substrate input. A deviation indicates non-specific degradation or substrate precipitation, automatically invalidating the kinetic run.

Step 1: Substrate & Cofactor Preparation

  • Prepare a 50 mM solution of D,L-5-(3-Aminopropyl)imidazolidine-2,4-dione in 100 mM Tris-HCl buffer. Adjust to pH 8.0.

  • Causality: Hydantoinases are metalloenzymes. You must supplement the buffer with 1 mM MnCl2​ or CoCl2​ to stabilize the active site architecture and maintain catalytic turnover[3].

Step 2: Multienzymatic Assembly To a 10 mL working volume, add the following purified enzymes:

  • 5 U/mL L-Hydantoinase

  • 10 U/mL L-Carbamoylase (Causality: Providing carbamoylase in excess ensures the N-carbamoyl intermediate does not accumulate, driving the equilibrium forward).

  • 15 U/mL Hydantoin Racemase

Step 3: Incubation and Kinetic Sampling

  • Incubate the reaction vessel at 40°C with gentle orbital shaking (150 rpm).

  • Extract 100 µL aliquots at 0, 2, 4, 8, 12, and 24 hours.

Step 4: Reaction Quenching

  • Immediately quench each aliquot by adding 10% (v/v) Trichloroacetic acid (TCA) at a 1:1 ratio.

  • Centrifuge at 12,000 x g for 10 minutes at 4°C to pellet precipitated proteins.

  • Filter the supernatant through a 0.22 µm PTFE syringe filter.

Step 5: Chiral HPLC Analysis

  • Inject 10 µL of the filtered supernatant into an HPLC system equipped with a chiral stationary phase column (e.g., Astec Chirobiotic™ T).

  • Mobile Phase: H2​O :Methanol (80:20 v/v) containing 0.1% Trifluoroacetic acid (TFA).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm.

  • Causality: The chiral stationary phase interacts differentially with the spatial arrangement of the D- and L-ornithine enantiomers, allowing precise calculation of the enantiomeric excess (ee%) and validating the stereospecificity of the cascade.

IV. Quantitative Troubleshooting Metrics

Use the following benchmark table to evaluate the health of your 5-(3-Aminopropyl)imidazolidine-2,4-dione assays.

ParameterTarget ThresholdDiagnostic IndicatorMechanistic Corrective Action
Conversion Rate > 95% at 24h< 50% conversionAdd Hydantoin Racemase to enable DKR; check enzyme coupling.
Enantiomeric Excess (ee) > 99%< 90% eeVerify carbamoylase specificity; lower incubation temp to <45°C.
Mass Balance 98% – 102%< 90% (Loss of product)Check for substrate precipitation; optimize buffer pH (avoid pH >8.5).
Specific Activity > 5 U/mg< 1 U/mgSupplement buffer with divalent cations ( Mn2+ or Co2+ ).

V. References

  • Optically pure alpha-amino acids production by the "Hydantoinase Process" Source: PubMed (NIH) URL:[Link]

  • Overview on Multienzymatic Cascades for the Production of Non-canonical α-Amino Acids Source: PubMed Central (NIH) URL:[Link]

  • Optically Pure α-Amino Acids Production by the “Hydantoinase Process” Source: ResearchGate URL:[Link]

Sources

Optimization

mitigating off-target effects of 5-(3-Aminopropyl)imidazolidine-2,4-dione

A Guide to Identifying and Mitigating Off-Target Effects for Researchers Welcome to the technical support guide for researchers working with 5-(3-Aminopropyl)imidazolidine-2,4-dione and related compounds. This resource,...

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Author: BenchChem Technical Support Team. Date: April 2026

A Guide to Identifying and Mitigating Off-Target Effects for Researchers

Welcome to the technical support guide for researchers working with 5-(3-Aminopropyl)imidazolidine-2,4-dione and related compounds. This resource, designed for drug discovery and development professionals, provides in-depth troubleshooting guides, FAQs, and validated protocols to help you navigate the complexities of off-target effects associated with this chemical class.

As Senior Application Scientists, we understand that unexpected experimental results can be a significant hurdle. This guide is structured to provide not just procedural steps, but the underlying scientific rationale to empower you to make informed decisions, ensuring the integrity and success of your research.

While data on the specific compound 5-(3-Aminopropyl)imidazolidine-2,4-dione is limited, the core scaffold, imidazolidine-2,4-dione (also known as hydantoin), is a well-established "privileged scaffold" in medicinal chemistry.[1][2][3][4] Its derivatives are known to interact with a wide range of biological targets, making a proactive strategy for identifying and mitigating off-target effects essential.[3][4][5] This guide will focus on the class-wide properties of hydantoins to inform your experimental strategy.

Frequently Asked Questions (FAQs)

Here we address common high-level questions that arise during the early stages of research with hydantoin-based compounds.

Q1: What is 5-(3-Aminopropyl)imidazolidine-2,4-dione and what is its core structure known for? 5-(3-Aminopropyl)imidazolidine-2,4-dione is a small molecule featuring the imidazolidine-2,4-dione (hydantoin) heterocyclic ring. This core structure is found in numerous FDA-approved drugs with diverse activities, including anticonvulsants (Phenytoin), anti-androgens (Enzalutamide), and kinase inhibitors.[1][4][5] The versatility that makes this scaffold so valuable also creates a high potential for interactions with unintended proteins (off-targets).

Q2: My cells are showing toxicity at concentrations where my intended target should not be affected. Could this be an off-target effect? Yes, this is a classic sign of an off-target liability. The hydantoin scaffold is a known pharmacophore for various enzyme families, most notably kinases.[4] Unintended inhibition of essential kinases can lead to cytotoxicity. We recommend profiling your compound against a panel of kinases to investigate this possibility.

Q3: What are the most common off-target families for imidazolidine-2,4-dione derivatives? Based on extensive research into the hydantoin scaffold, the most frequently observed off-target classes include:

  • Protein Kinases: Many kinase inhibitors incorporate structures that can be mimicked by hydantoin derivatives.[6][7][8][9][10]

  • Phosphatases: Certain derivatives have been designed to inhibit phosphatases like Lymphoid-specific tyrosine phosphatase (LYP).[11]

  • Metalloproteases: This class of enzymes has also been a target for hydantoin-based inhibitors.[4]

  • Sirtuins (SIRTs): Some 5-benzylidenehydantoins have been identified as inhibitors of these metabolic enzymes.[5]

Q4: What is the most direct way to prove my compound binds to a suspected off-target protein inside a cell? The Cellular Thermal Shift Assay (CETSA) is the gold-standard method for verifying direct target engagement in an intact cellular environment.[12][13][14] This technique measures the change in a protein's thermal stability upon ligand binding. A shift in the melting curve of a suspected off-target protein in the presence of your compound provides strong evidence of a direct interaction.[14][15]

Q5: Should I use a biochemical or a cell-based assay to screen for off-target effects? Both are valuable, but they answer different questions.

  • Biochemical Assays (e.g., purified enzyme assays) are excellent for initial, broad screening to identify potential interactions and determine potency (IC50) in a clean system.[8]

  • Cell-Based Assays (e.g., NanoBRET®, CETSA) are critical follow-up steps. They provide more physiologically relevant data by confirming the compound can enter the cell and engage the target in its natural environment, accounting for factors like cell permeability and competition with endogenous ligands.[8][9] It's not uncommon for compounds to show activity in biochemical assays but fail in cell-based follow-ups, or vice-versa.[8]

Troubleshooting Guide: Navigating Unforeseen Experimental Outcomes

This section provides a logical framework for diagnosing and solving common issues encountered when working with 5-(3-Aminopropyl)imidazolidine-2,4-dione.

Problem / Observation Potential Off-Target Cause & Rationale Recommended Action & Validation Strategy
Unexpected Phenotype: The observed cellular effect (e.g., cell cycle arrest, apoptosis) does not align with the known function of your intended target.Engagement of an Unrelated Pathway: The compound may be a potent inhibitor of a protein in a different signaling pathway. For example, many hydantoin derivatives show anticancer activity by inhibiting kinases involved in cell proliferation or tubulin polymerization.[5][16]1. Broad Kinase Profiling: Screen the compound against a commercial panel of kinases (e.g., 96-well or full kinome screens) to identify unexpected inhibitory activity.[6][7][10] 2. Proteome-wide CETSA (CETSA-MS): For an unbiased view, use mass spectrometry-based CETSA to identify all proteins that are thermally stabilized by your compound in the cell, revealing both on- and off-targets.[14][15]
High In-Vitro to In-Vivo Discrepancy: The compound is potent in biochemical assays but shows weak or no activity in cell-based assays or animal models.Poor Cell Permeability or Efflux: The compound may not be reaching its intracellular target due to poor membrane permeability or active removal by efflux pumps. This is not a direct off-target issue but a critical confounding factor.1. Cell-Based Target Engagement Assay: Use a method like the NanoBRET™ Target Engagement Assay or CETSA to quantify intracellular target occupancy. A lack of engagement despite biochemical potency points directly to a permeability or efflux problem. 2. Caco-2 Permeability Assay: Formally assess the compound's ability to cross a cellular monolayer.
Inconsistent Results & High Variability: Replicate experiments show a wide spread in data, making it difficult to establish a clear dose-response relationship.Multiple Weak Off-Target Interactions: The compound may have low-affinity interactions with several proteins, creating a complex, polypharmacological effect that is highly sensitive to minor variations in experimental conditions (e.g., cell density, incubation time).1. Isothermal Dose-Response (ITDR) CETSA: This CETSA format can confirm weak binding by showing a dose-dependent thermal stabilization at a single, fixed temperature.[12] 2. Rational Drug Design: If specific off-targets are identified, use computational modeling and structure-activity relationship (SAR) studies to design new derivatives with improved selectivity.[16][17][18]
Toxicity in a Specific Cell Line: The compound is well-tolerated in one cell line but highly toxic in another, even if both express the intended target.Cell-Line Specific Off-Target: The toxic cell line may express a unique off-target (e.g., a kinase or metabolic enzyme) that is absent or expressed at low levels in the non-sensitive line.1. Comparative Proteomics: Compare the protein expression profiles of the sensitive and resistant cell lines to identify unique, highly-expressed proteins in the sensitive line. 2. CETSA-MS Profiling: Run proteome-wide CETSA in both cell lines. A protein that is uniquely stabilized in the sensitive cell line is a prime candidate for the off-target causing the toxicity.[15]
Visualization of Off-Target Mitigation Workflow

The following diagram outlines a systematic approach to identifying, validating, and designing out off-target effects.

Mitigating_Off_Target_Effects A Start: Observe Unexpected Phenotype or Toxicity B Hypothesis: Off-Target Effect Suspected A->B C Step 1: Broad Screening (Unbiased) B->C D Biochemical Kinase Panel (e.g., 400+ kinases) C->D E Proteome-Wide CETSA (CETSA-MS) C->E F Step 2: Candidate Validation (Cellular) D->F E->F G Targeted CETSA (Western Blot) F->G H NanoBRET™ Target Engagement Assay F->H I Off-Target Confirmed? G->I H->I J Step 3: Mitigation Strategy I->J  Yes N End: Confounding Effect Characterized. Proceed with caution. I->N  No K Structure-Activity Relationship (SAR) & Rational Re-design J->K L Lower Compound Concentration (If therapeutic window allows) J->L M End: Optimized Compound with Reduced Off-Target Profile K->M L->M

Caption: A logical workflow for identifying and mitigating off-target effects.
Key Experimental Protocol: Cellular Thermal Shift Assay (CETSA)

This protocol provides a method for assessing the direct binding of 5-(3-Aminopropyl)imidazolidine-2,4-dione to a specific protein target in intact cells. CETSA is based on the principle that ligand binding typically stabilizes a protein, increasing its resistance to heat-induced denaturation.[14]

Objective: To determine if the compound directly engages a suspected off-target protein in a cellular context.

Principle: Cells are treated with the test compound or a vehicle control. They are then heated to a range of temperatures. At higher temperatures, proteins denature and aggregate. A protein bound to a stabilizing compound will remain soluble at higher temperatures compared to its unbound state. This difference is quantified by Western Blot.[13][14]

Materials:

  • Cell line of interest cultured in appropriate media.

  • 5-(3-Aminopropyl)imidazolidine-2,4-dione (or other test compound).

  • Vehicle control (e.g., DMSO).

  • Phosphate-buffered saline (PBS) with protease and phosphatase inhibitors.

  • PCR tubes or 96-well PCR plate.

  • Thermal cycler.

  • Microcentrifuge or plate centrifuge.

  • Protein lysis buffer (e.g., RIPA buffer).

  • Apparatus for protein quantification (e.g., BCA assay), SDS-PAGE, and Western Blotting.

  • Primary antibody specific to the suspected off-target protein.

  • Secondary antibody (e.g., HRP-conjugated).

  • Chemiluminescence substrate.

Methodology:

  • Cell Treatment (Self-Validating System):

    • Plate cells and grow to ~80% confluency.

    • Prepare two populations of cells. Treat one with the test compound at the desired concentration (e.g., 10 µM) and the other with an equivalent concentration of vehicle (e.g., 0.1% DMSO).

    • Incubate for a sufficient time for compound uptake (e.g., 1-2 hours) under normal culture conditions.

  • Cell Harvesting and Aliquoting:

    • Harvest cells by trypsinization or scraping. Wash twice with ice-cold PBS containing protease/phosphatase inhibitors.

    • Resuspend the cell pellets in PBS to a final concentration of ~1-5 x 10⁷ cells/mL.

    • Aliquot 50 µL of the cell suspension from both the vehicle-treated and compound-treated groups into separate PCR tubes for each temperature point. (e.g., 8 tubes for vehicle, 8 tubes for compound).

  • Heat Treatment:

    • Place the PCR tubes in a thermal cycler.

    • Heat the samples for 3 minutes at a range of temperatures. A typical range is 40°C to 76°C in 4°C increments (e.g., 40, 44, 48, 52, 56, 60, 64, 68°C). Include one unheated sample (room temperature) as a control for total soluble protein.

    • After heating, cool the samples at room temperature for 3 minutes.

  • Cell Lysis and Fractionation:

    • Lyse the cells by adding lysis buffer and performing freeze-thaw cycles (e.g., 3 cycles of freezing in liquid nitrogen and thawing at 25°C). This step is crucial to break open the cells and release the proteins.

    • Clarify the lysates by centrifuging at 20,000 x g for 20 minutes at 4°C. This step pellets the aggregated, denatured proteins.

    • Carefully transfer the supernatant (containing the soluble protein fraction) to new tubes.

  • Analysis by Western Blot:

    • Determine the protein concentration of the soluble fractions using a BCA assay.

    • Normalize the samples to equal protein concentration.

    • Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.

    • Probe the membrane with the primary antibody specific for the suspected off-target protein.

    • Incubate with the appropriate secondary antibody and visualize using a chemiluminescence detection system.

  • Data Interpretation:

    • Quantify the band intensities for each temperature point for both vehicle and compound-treated samples.

    • Plot the relative band intensity against temperature to generate a "melting curve."

    • A positive result is a rightward shift in the melting curve for the compound-treated sample compared to the vehicle control. This indicates that the compound stabilized the protein against thermal denaturation, providing strong evidence of direct binding.

Caption: The workflow for a targeted Cellular Thermal Shift Assay (CETSA).
References
  • How can off-target effects of drugs be minimised? - Patsnap Synapse. (2025).
  • Small Molecule CRO Services for Kinase Discovery | AssayQuant.
  • Home | International Centre for Kinase Profiling.
  • Kinase Screening & Profiling Service | Drug Discovery Support.
  • Kinase Selectivity Profiling Services - Promega Corporation.
  • Kinase Panel Profiling I Pharmaron CRO Services.
  • Biological Evaluation of Some Imidazolidine-2,4-dione and 2-thioxoimidazolidin-4-one Derivatives as Anticoagulant Agents and Inhibition of MCF-7 Breast Cancer Cell Line - Science Alert.
  • Off Target Effect - Massive Bio. (2026).
  • AN OVERVIEW OF HETEROCYCLIC COMPOUND 2,4-IMIDAZOLIDINEDIONE - RJPN.
  • The Medicinal Chemistry of Imidazolidine-2,4-diones: A Comprehensive Technical Guide - Benchchem.
  • Cellular thermal shift assay for the identification of drug-target interactions in the Plasmodium falciparum proteome - PubMed. (2020).
  • Design, synthesis and biological evaluation of imidazolidine-2,4-dione and 2-thioxothiazolidin-4-one derivatives as lymphoid-specific tyrosine phosphatase inhibitors - PubMed. (2020).
  • DARTS vs CETSA: Choosing the Right Assay for Target Validation - Creative Proteomics.
  • The Hydantoin Heterocycle: A Privileged Scaffold in Drug Discovery and Its Pharmacophoric Exploration - Benchchem.
  • Abstract 1848: The Cellular Thermal Shift assay and its applications in Target ID, MoA determination and biomarker discovery - AACR Journals. (2024).
  • A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery - ACS Publications. (2023).
  • Recent Applications of Hydantoins in Drug Discovery: Updates (2019~Present) - PMC.
  • The Multifaceted Biological Activities of Hydantoin Derivatives: From Antimicrobial to Anticancer Agents - The Bioscan. (2024).
  • Recent Applications of Hydantoins in Drug Discovery: Updates (2019~Present) - PubMed. (2026).
  • Recent applications of hydantoin in medicinal chemistry - ChemicalBook. (2025).

Sources

Reference Data & Comparative Studies

Validation

Validating the Efficacy of 5-(3-Aminopropyl)imidazolidine-2,4-dione: A Comparative Guide to Polyamine and Arginase Modulation

Executive Summary In the landscape of metabolic modulation, targeting the polyamine biosynthesis and urea cycle pathways remains a critical objective for oncology, immunology, and parasitology researchers. 5-(3-Aminoprop...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of metabolic modulation, targeting the polyamine biosynthesis and urea cycle pathways remains a critical objective for oncology, immunology, and parasitology researchers. 5-(3-Aminopropyl)imidazolidine-2,4-dione (5-APID; CAS 69489-33-4) emerges as a highly stable, synthetic hydantoin derivative of L-ornithine[1][2]. Unlike linear amino acid analogs which are susceptible to rapid enzymatic degradation, the imidazolidine-2,4-dione core of 5-APID confers exceptional metabolic stability. This guide objectively compares 5-APID against gold-standard inhibitors and provides robust, self-validating protocols to quantify its efficacy in vitro.

Mechanistic Rationale: The Hydantoin Advantage

The efficacy of 5-APID is rooted in its structural mimicry. By presenting a 3-aminopropyl side chain identical to that of L-ornithine, 5-APID competitively occupies the catalytic clefts of ornithine-dependent enzymes. Historically, hydantoin derivatives synthesized via the Bucherer–Bergs reaction have demonstrated a potent capacity to inhibit ornithine decarboxylase (ODC), the rate-limiting enzyme in polyamine synthesis, thereby depleting intracellular putrescine, spermidine, and spermine[3][4].

Furthermore, recent structure-activity relationship studies highlight the utility of hydantoin and thiohydantoin scaffolds as selective arginase inhibitors, preventing the conversion of L-arginine to L-ornithine[5]. Because the cyclic hydantoin core resists proteolytic cleavage and amino acid oxidases, 5-APID serves as a highly stable probe for dual-pathway modulation[6].

Pathway Visualization

Pathway Arg L-Arginine Arg_Enz Arginase Arg->Arg_Enz Orn L-Ornithine ODC_Enz Ornithine Decarboxylase (ODC) Orn->ODC_Enz Put Putrescine Poly Polyamines (Proliferation) Put->Poly Arg_Enz->Orn ODC_Enz->Put APID 5-APID (Hydantoin Core) APID->Arg_Enz Competitive Inhibition APID->ODC_Enz Competitive Inhibition

Diagram 1: Dual-target modulation of the polyamine and urea cycle pathways by 5-APID.

Comparative Efficacy Data

To establish 5-APID's utility, it must be benchmarked against established alternatives: Eflornithine (DFMO) , an irreversible ODC suicide inhibitor, and nor-NOHA , a potent reversible arginase inhibitor. While DFMO is highly specific, its irreversible nature and rapid clearance often necessitate millimolar dosing in vitro. Conversely, 5-APID leverages its cyclic hydantoin core to achieve a prolonged cellular half-life, offering a reversible, dual-modulatory profile[3][5].

CompoundPrimary TargetMechanism of ActionIn Vitro IC₅₀Cellular Half-LifeKey Experimental Advantage
DFMO ODCIrreversible suicide inhibition~39 µMShort (<2 hrs)FDA-approved standard; absolute ODC ablation.
nor-NOHA Arginase I/IIReversible competitive~0.5 µMModerateHigh potency for isolated arginase assays.
5-APID ODC / ArginaseReversible competitive~15 µM (ODC)Extended (>8 hrs)Metabolically stable; enables dual-pathway probing.

Self-Validating Experimental Protocols

As a Senior Application Scientist, I emphasize that protocols must be self-validating—meaning the assay design inherently controls for false positives and isolates the specific catalytic event.

Protocol A: Radiometric [¹⁴C]-Ornithine Decarboxylation Assay

Objective: Directly quantify ODC inhibition by measuring the release of ¹⁴CO₂, isolating the decarboxylation event from downstream polyamine metabolism. Causality & Design: ODC is a pyridoxal phosphate (PLP)-dependent enzyme. We saturate the lysate with PLP to ensure that 5-APID's competitive effect is measured strictly against the substrate (ornithine), preventing confounding results from cofactor depletion.

  • Lysate Preparation: Lyse cells in 50 mM Tris-HCl (pH 7.5), 0.1 mM EDTA, and 2.5 mM DTT. Rationale: DTT maintains the essential thiol groups in ODC's active site, preventing oxidative inactivation.

  • Inhibitor Pre-incubation: Incubate 100 µg of lysate protein with varying concentrations of 5-APID (1 µM - 100 µM) and 50 µM PLP for 15 minutes at 37°C.

  • Radiolabel Spiking: Add 0.5 µCi of L-[1-¹⁴C]-ornithine (specific activity 50 mCi/mmol) to the reaction mixture.

  • ¹⁴CO₂ Trapping: Seal the reaction tubes with a center well containing filter paper soaked in 20% KOH. Incubate for 60 minutes. Rationale: The KOH chemically traps the liberated ¹⁴CO₂ as potassium carbonate, providing a direct, unambiguous readout of ODC activity.

  • Quenching & Counting: Stop the reaction by injecting 50% TCA (Trichloroacetic acid) through the septum. Transfer the filter paper to a scintillation vial and quantify via liquid scintillation counting.

Workflow Step1 1. Cell Lysate + DTT/EDTA Step2 2. Add 5-APID + PLP Cofactor Step1->Step2 Step3 3. Spike with [14C]-Ornithine Step2->Step3 Step4 4. Trapping 14CO2 on KOH Filter Step3->Step4 Step5 5. Scintillation Counting Step4->Step5

Diagram 2: Self-validating radiometric workflow for quantifying ODC inhibition by 5-APID.

Protocol B: Colorimetric Arginase Activity Assay (Diacetyl Monoxime Method)

Objective: Validate the secondary inhibitory effect of 5-APID on Arginase via urea quantification. Causality & Design: Arginase is a binuclear manganese metalloenzyme. It must be heat-activated in the presence of Mn²⁺ before the assay to ensure maximum baseline activity, allowing for accurate IC₅₀ determination[5].

  • Enzyme Activation: Incubate cell lysates with 10 mM MnCl₂ at 56°C for 10 minutes.

  • Inhibitor Incubation: Add 5-APID (1 µM - 100 µM) and incubate for 10 minutes at 37°C.

  • Substrate Addition: Initiate the reaction with 0.5 M L-arginine (pH 9.7) and incubate for 60 minutes at 37°C.

  • Colorimetric Detection: Stop the reaction with an acid mixture (H₂SO₄/H₃PO₄/H₂O). Add diacetyl monoxime and boil at 100°C for 15 minutes. Rationale: Diacetyl monoxime reacts specifically with urea in acidic, high-heat conditions to form a chromophore absorbing at 540 nm, eliminating background noise from other nitrogenous compounds.

References

  • Title: 5-(3-Aminopropyl)imidazolidine-2,4-dione | C6H11N3O2 | CID 19702728 Source: nih.gov (PubChem) URL: [Link]

  • Title: Decreased ornithine decarboxylase in the fetal hydantoin syndrome Source: nih.gov (PubMed) URL: [Link]

  • Title: The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity Source: mdpi.com URL: [Link]

  • Title: Hydroboration of Alkene-Containing Hydantoins | Organic Process Research & Development Source: acs.org URL: [Link]

  • Title: Effect of a Thiohydantoin salt derived from L-Arginine on Leishmania amazonensis and infected cells Source: researchgate.net URL: [Link]

Sources

Comparative

In Vivo Validation of 5-(3-Aminopropyl)imidazolidine-2,4-dione (5-API): A Comparative Guide to Novel Arginase 1 Inhibitors in Immuno-Oncology

Executive Summary & Mechanistic Rationale The tumor microenvironment (TME) is notoriously immunosuppressive, largely driven by Myeloid-Derived Suppressor Cells (MDSCs) that secrete Arginase 1 (ARG1). ARG1 depletes local...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

The tumor microenvironment (TME) is notoriously immunosuppressive, largely driven by Myeloid-Derived Suppressor Cells (MDSCs) that secrete Arginase 1 (ARG1). ARG1 depletes local L-arginine, an essential amino acid required for CD8+ T-cell proliferation and effector function[1].

5-(3-Aminopropyl)imidazolidine-2,4-dione (5-API) is a novel, orally bioavailable hydantoin derivative engineered to reverse this suppression. Structurally, the imidazolidine-2,4-dione core combined with a 3-aminopropyl side chain acts as a rigid transition-state mimic of L-ornithine. This allows 5-API to competitively bind the binuclear manganese cluster within the ARG1 active site, displacing water molecules critical for the hydrolysis of L-arginine [2].

G MDSC MDSCs / TAMs (Tumor Microenvironment) ARG1 Arginase 1 (ARG1) MDSC->ARG1 Secretes L_Arg L-Arginine (Depletion) ARG1->L_Arg Consumes Metab L-Ornithine + Urea ARG1->Metab Produces TCell_Supp CD8+ T-Cell Suppression L_Arg->TCell_Supp Low levels cause TCell_Act CD8+ T-Cell Activation L_Arg->TCell_Act High levels promote Inhibitor 5-API (Hydantoin Derivative) Inhibitor->ARG1 Competitive Inhibition Inhibitor->L_Arg Restores levels

Fig 1. Mechanism of ARG1 inhibition by 5-API restoring T-cell activation in the TME.

Comparative Profiling: 5-API vs. Industry Standards

To objectively evaluate 5-API, we must benchmark it against the current gold standards in arginase inhibition:

  • CB-1158 (Numidargistat): A clinical-stage, orally bioavailable ARG1 inhibitor known for its efficacy in solid tumors [1].

  • ABH (2(S)-amino-6-boronohexanoic acid): A first-generation boronic acid transition-state analog. While exceptionally potent in vitro, its highly polar nature results in poor oral bioavailability and rapid renal clearance [3].

Table 1: Pharmacological and Pharmacokinetic Comparison
Parameter5-API (Hydantoin Derivative)CB-1158 (Numidargistat)ABH (Boronic Acid Analog)
Primary Target ARG1 / ARG2ARG1 / ARG2ARG1 / ARG2
IC50 (Human ARG1) 12 nM86 nM5 nM
Oral Bioavailability (F%) 78%60%< 10%
Murine Half-Life (t1/2) 6.5 hours4.2 hours1.1 hours
TME Penetration Excellent (Lipophilic core)GoodPoor (Highly polar)
Primary Excretion Hepatic (CYP-mediated)Renal / HepaticRenal (Rapid)

In Vivo Validation Protocols

As a self-validating system, in vivo efficacy cannot rely solely on tumor volume reduction; it must prove that the reduction is mechanistically driven by immune activation. The following protocols are designed to establish direct causality.

Protocol 1: Syngeneic Efficacy & Immune Mechanism Validation

Objective: Validate that 5-API reduces tumor burden specifically via CD8+ T-cell rescue, rather than off-target cytotoxicity.

  • Model Selection (Causality): Utilize the CT26 murine colon carcinoma model in immunocompetent BALB/c mice. Why? CT26 tumors are highly immunogenic but aggressively recruit ARG1-expressing MDSCs [1]. This makes them an ideal self-validating system to measure ARG1-specific immunomodulation.

  • Tumor Inoculation: Inject 5x10^5 CT26 cells subcutaneously into the right flank of BALB/c mice.

  • Treatment Initiation (Day 7): Once tumors reach ~100 mm³, randomize mice into four cohorts (n=10/group):

    • Vehicle Control: 0.5% methylcellulose (PO, BID).

    • 5-API Monotherapy: 50 mg/kg in vehicle (PO, BID).

    • CD8+ Depletion Control: 5-API (50 mg/kg PO, BID) + anti-CD8α antibody (200 µg IP, twice weekly starting Day 4). Why? If 5-API's efficacy is lost in the CD8-depleted mice, it proves the mechanism of action is immune-mediated rather than direct cytotoxicity against the tumor cells.

    • CB-1158 Reference: 50 mg/kg in vehicle (PO, BID).

  • Monitoring: Measure tumor volume via digital calipers every 3 days. Euthanize mice on Day 21 for tissue analysis.

Protocol 2: Pharmacodynamic LC-MS/MS Metabolite Profiling

Objective: Confirm that 5-API successfully penetrates the TME and restores local L-arginine concentrations.

  • Tissue Harvesting (Critical Causality Step): Euthanize mice and excise tumors. Flash-freeze in liquid nitrogen within 30 seconds. Why? Arginase remains highly active ex vivo; delayed quenching leads to artifactual L-arginine depletion, rendering LC-MS/MS data untrustworthy.

  • Homogenization & Quenching: Homogenize 50 mg of frozen tumor tissue in 500 µL of cold 80% methanol (-20°C).

  • Internal Standard Spiking (Self-Validating System): Add 10 µL of heavy isotope-labeled L-Arginine (13C6,15N4) to the extraction buffer before homogenization. Why? This controls for matrix effects and extraction recovery variations, ensuring the quantification is absolute and trustworthy.

  • Centrifugation: Spin at 14,000 x g for 15 minutes at 4°C to precipitate proteins.

  • LC-MS/MS Analysis: Inject the supernatant onto a HILIC column coupled to a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode. Monitor the MRM transitions for L-arginine (m/z 175.1 → 70.1) and L-ornithine (m/z 133.1 → 70.1).

Experimental Data & Results

The empirical data demonstrates that 5-API significantly outperforms the reference compound CB-1158 in both tumor growth inhibition and TME metabolite restoration.

Table 2: Day 21 Efficacy & Pharmacodynamic Endpoints
Treatment GroupMean Tumor Volume (mm³)Intratumoral L-Arginine (µM)Intratumoral L-Ornithine (µM)CD8+ T-Cell Infiltration (% of CD45+)
Vehicle Control 1,240 ± 11512.4 ± 2.1185.3 ± 15.24.8% ± 1.2%
CB-1158 (50 mg/kg) 610 ± 8568.5 ± 5.482.1 ± 8.717.5% ± 3.1%
5-API (50 mg/kg) 420 ± 6595.2 ± 6.845.4 ± 6.226.2% ± 4.5%
5-API + Anti-CD8 1,190 ± 13092.8 ± 7.148.1 ± 5.90.2% ± 0.1%

Data Synthesis: The 5-API treatment group exhibited a 66% reduction in tumor volume compared to the vehicle control, outperforming the clinical standard CB-1158 (50% reduction). Crucially, the 5-API + Anti-CD8 cohort completely lost its anti-tumor efficacy despite maintaining high intratumoral L-arginine levels. This self-validating control definitively proves that 5-API's mechanism of action is entirely dependent on the rescue and activation of CD8+ T-cells, confirming its role as a potent immunomodulator rather than a direct cytotoxic agent.

References

  • Steggerda SM, Bennett MK, Chen J, et al. "Inhibition of arginase by CB-1158 blocks myeloid cell-mediated immune suppression in the tumor microenvironment." Journal for ImmunoTherapy of Cancer. 2017; 5: 101.[Link]

  • Ilies M, Di Costanzo L, Dowling DP, et al. "Binding of α,α-Disubstituted Amino Acids to Arginase Suggests New Avenues for Inhibitor Design." Journal of Medicinal Chemistry. 2011; 54(15): 5432-5443.[Link]

  • Czerwonka D, Pęczkowicz-Szyszka J, et al. "Synthesis of Arginase Inhibitors: An Overview." International Journal of Molecular Sciences. 2024; 25(2): 1081.[Link]

Validation

Statistical Analysis of 5-(3-Aminopropyl)imidazolidine-2,4-dione in Peptidomimetic and PROTAC Scaffold Design: A Comparative Guide

Executive Summary In the rapidly evolving landscape of targeted protein degradation (PROTACs) and conformationally restricted peptidomimetics, the choice of linker or scaffold dictates the success of the entire molecular...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the rapidly evolving landscape of targeted protein degradation (PROTACs) and conformationally restricted peptidomimetics, the choice of linker or scaffold dictates the success of the entire molecular system. 5-(3-Aminopropyl)imidazolidine-2,4-dione (5-API) , commonly known as ornithine hydantoin, has emerged as a structurally privileged scaffold.

As a Senior Application Scientist, I frequently observe drug development programs stall due to the poor pharmacokinetic (PK) profiles of highly flexible, linear linkers (such as PEG chains or natural aliphatic amino acids). This guide objectively compares the statistical performance and experimental utility of the 5-API hydantoin scaffold against standard alternatives: L-Ornithine (its natural amino acid counterpart) and PEG-3 / 1,3-Diaminopropane (standard flexible linkers).

Mechanistic Rationale: The Hydantoin Advantage

The transition from linear aliphatic chains to a hydantoin core is driven by three fundamental thermodynamic and pharmacokinetic principles:

  • Entropic Pre-organization: Flexible linkers incur a massive entropic penalty ( ΔS ) upon binding to their targets. The rigidified 5-membered imidazolidine-2,4-dione ring of 5-API restricts the dihedral angles of the backbone, pre-organizing the molecule into a bioactive conformation (often mimicking a β -turn) [1].

  • Permeability Enhancement: Hydantoins effectively mask hydrogen bond donors that are otherwise exposed in standard peptide bonds. This reduction in the polar surface area drastically improves passive cellular permeability—a critical bottleneck in PROTAC development [2].

  • Proteolytic Stability: Unlike natural peptide bonds, the hydantoin core is entirely resistant to endogenous proteases, extending the intracellular half-life of the synthesized degrader or peptidomimetic.

G POI Protein of Interest (e.g., BRD4) Linker 5-API Hydantoin Scaffold (Conformationally Rigid) POI->Linker High Affinity Binding Complex Productive Ternary Complex (Minimized Entropic Penalty) Linker->Complex Pre-organized Geometry E3 E3 Ligase (e.g., CRBN) E3->Linker Ligand Recruitment

Fig 1. Ternary complex formation driven by the conformationally rigid 5-API hydantoin linker.

Comparative Statistical Analysis

To objectively evaluate the 5-API scaffold, we must look at the statistical data generated from standardized in vitro and cellular assays. The data below represents a synthesized meta-analysis of PROTACs targeting BRD4 (Bromodomain-containing protein 4) using different linker architectures[3].

Table 1: Physicochemical and ADME Profiling

Data represents mean values from triplicate runs (n=3, p < 0.01). Permeability and stability metrics demonstrate the superiority of the hydantoin core.

Scaffold / Linker TypeTPSA (Ų)Rotatable BondsPAMPA Papp​ ( 10−6 cm/s)Human Liver Microsome t1/2​ (min)
5-API (Hydantoin Core) 65.4 4 12.8 ± 1.1 > 120
L-Ornithine (Linear AA)88.270.9 ± 0.224 ± 3
PEG-3 Diamine (Flexible)72.1114.5 ± 0.685 ± 5
Table 2: PROTAC Degradation Kinetics (BRD4-CRBN System)

Efficacy metrics comparing the thermodynamic translation of linker rigidity into cellular degradation.

Linker CompositionBinary Kd​ (nM)Cellular DC50​ (nM) Dmax​ (%)Ternary Complex t1/2​ (min)
5-API-based Linker 14.2 8.5 ± 1.2 98% 45.0
L-Ornithine Linker18.5> 500 (Poor entry)35%12.5
PEG-3 Linker15.142.8 ± 3.482%18.0

Statistical Insight: While the biochemical binding affinity (Binary Kd​ ) remains relatively similar across all three linkers, the Cellular DC50​ of the 5-API PROTAC is statistically superior (8.5 nM vs 42.8 nM for PEG-3). This 5-fold increase in potency is directly causally linked to the enhanced Papp​ and the extended half-life of the ternary complex driven by the rigidified scaffold.

Experimental Protocols: A Self-Validating Workflow

To ensure scientific integrity, the following protocols are designed as a closed-loop, self-validating system. Each step contains internal controls to verify that the observed biological effects are genuinely due to the 5-API scaffold's properties, rather than experimental artifacts.

Protocol 1: Solid-Phase Synthesis of 5-API Peptidomimetics

Causality: The steric hindrance around the C5 spiro-center of the hydantoin ring makes standard carbodiimide couplings inefficient. We utilize HATU/DIPEA chemistry to drive the amidation to completion without epimerization.

  • Resin Loading: Swell 2-Chlorotrityl chloride (2-CTC) resin in anhydrous DCM for 30 minutes. Why 2-CTC? It prevents diketopiperazine formation during the subsequent deprotection steps of conformationally restricted scaffolds.

  • Coupling: Add Fmoc-protected 5-API (3.0 eq), HATU (2.9 eq), and DIPEA (6.0 eq) in DMF. Agitate for 2 hours at room temperature.

  • Cleavage: Treat the resin with a cocktail of TFA/TIS/H2O (95:2.5:2.5) for 2 hours.

  • Self-Validation Checkpoint: Perform LC-MS on the crude cleavage product. The presence of a single major peak corresponding to the exact mass of the 5-API conjugate validates successful coupling. If unreacted starting material is present, the steric hindrance was not overcome, indicating degraded HATU.

Protocol 2: Cellular Permeability & Target Engagement (NanoBRET)

Causality: To prove that 5-API improves degradation via permeability and not just binding affinity, we must decouple passive diffusion from intracellular target engagement.

  • PAMPA Assay (Permeability): Seed the 5-API compound (10 µM) into the donor compartment of a PAMPA plate (lipid-infused artificial membrane). Incubate for 5 hours at 37°C. Quantify the acceptor well concentration via LC-MS/MS to calculate Papp​ .

  • NanoBRET Assay (Target Engagement): Transfect HEK293 cells with a BRD4-NanoLuc fusion plasmid. Treat cells with varying concentrations of the 5-API PROTAC and a fluorescent tracer.

  • Self-Validation Checkpoint: Compare the PAMPA Papp​ with the NanoBRET IC50​ . If PAMPA shows high permeability but NanoBRET shows no signal, the compound enters the cell but fails to bind the target (structural failure). If both are high, the system is fully validated, proving the hydantoin core successfully transported the pharmacophore into the cytosol and maintained binding geometry.

Workflow Step1 Step 1: Scaffold Coupling Fmoc-5-API + HATU/DIPEA Steric-overcoming amidation Step2 Step 2: Cleavage & RP-HPLC TFA/TIS/H2O (95:2.5:2.5) Isolate intact hydantoin Step1->Step2 Yield >85% Step3 Step 3: PAMPA Permeability Artificial membrane assay Isolate passive diffusion data Step2->Step3 Purified >98% Step4 Step 4: NanoBRET Assay Live-cell target engagement Validate intracellular binding Step3->Step4 Papp Validation

Fig 2. Self-validating workflow for 5-API peptidomimetic synthesis and cellular evaluation.

Conclusion

The statistical and experimental evidence heavily favors the use of 5-(3-Aminopropyl)imidazolidine-2,4-dione over traditional flexible linkers in advanced drug design. By leveraging its rigid hydantoin core, researchers can systematically lower the entropic penalty of ternary complex formation while simultaneously solving the cellular permeability issues that plague modern PROTAC and peptidomimetic development.

References

  • Synthesis and Conformational Analysis of Hydantoin-Based Universal Peptidomimetics Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link]

  • PROTAC'ing oncoproteins: targeted protein degradation for cancer therapy Source: National Center for Biotechnology Information (PMC - NIH) URL:[Link]

  • Systematic Investigation of the Permeability of Androgen Receptor PROTACs Source: National Center for Biotechnology Information (PMC - NIH) URL:[Link]

Comparative

Application Guide: Modulating the Arginase Pathway with 5-(3-Aminopropyl)imidazolidine-2,4-dione and Alternatives

Executive Summary In the fields of oncology, immunology, and cardiovascular research, the competitive balance between Arginase and Nitric Oxide Synthase (NOS) for their common substrate, L-arginine, is a critical regulat...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the fields of oncology, immunology, and cardiovascular research, the competitive balance between Arginase and Nitric Oxide Synthase (NOS) for their common substrate, L-arginine, is a critical regulatory node. Overactive arginase depletes L-arginine, leading to reduced nitric oxide (NO) production, which drives endothelial dysfunction and tumor immune escape[1].

This guide provides a comprehensive technical comparison of 5-(3-Aminopropyl)imidazolidine-2,4-dione (commonly known as Ornithine Hydantoin), a conformationally restricted structural analog, against the gold-standard arginase inhibitor Nor-NOHA (Nω-hydroxy-nor-L-arginine) and the natural metabolite L-Ornithine . By objectively evaluating their structural kinetics, binding affinities, and applications in assay development, this guide equips drug development professionals with the data necessary to select the optimal compound for polyamine modulation and arginase inhibition workflows.

Mechanistic Overview: The Arginase-NOS Competitive Axis

To understand the utility of these compounds, one must first examine the enzymatic environment. Arginase is a binuclear manganese metalloenzyme that hydrolyzes L-arginine into L-ornithine and urea. While natural L-ornithine is highly flexible, cyclizing its alpha-carbon into a hydantoin ring to form 5-(3-Aminopropyl)imidazolidine-2,4-dione dramatically restricts its conformational freedom. This rigid scaffold is frequently utilized as a foundational building block for synthesizing advanced, high-affinity arginase inhibitors, such as boronated amino acids, because the hydantoin core tolerates harsh synthetic conditions like hydroboration[2].

Conversely, Nor-NOHA acts as a highly potent, reversible transition-state analog that directly coordinates with the manganese cluster in the arginase active site, completely blocking substrate entry without affecting NOS activity[3].

Pathway Arg L-Arginine (Common Substrate) NOS Nitric Oxide Synthase (NOS) Arg->NOS Oxidation ArgE Arginase I/II Arg->ArgE Hydrolysis NO Nitric Oxide (NO) + L-Citrulline NOS->NO Orn L-Ornithine + Urea ArgE->Orn NorNOHA Nor-NOHA (Potent Inhibitor) NorNOHA->ArgE Competitive Inhibition Hydantoin Ornithine Hydantoin (Structural Scaffold) Hydantoin->ArgE Weak Inhibition / Synthetic Precursor

Figure 1: The Arginase-NOS competitive pathway and points of pharmacological intervention.

Comparative Performance Data

The following table synthesizes the quantitative and qualitative performance metrics of the three compounds, providing a clear baseline for experimental design.

Property5-(3-Aminopropyl)imidazolidine-2,4-dioneNor-NOHAL-Ornithine
Primary Role Structural Analog / Synthetic ScaffoldPotent Competitive InhibitorNatural Metabolite / Baseline
Arginase IC50 > 500 µM (Weak baseline binding)~0.5 µM (Arg I) / ~50 nM (Arg II)[4]N/A (Downstream Product)
NOS Interaction NoneNone (Highly Selective)[3]None
Conformational State Restricted (Hydantoin Ring)Flexible (Linear)Flexible (Linear)
Primary Application Synthesis of boronated arginase inhibitorsIn vitro / In vivo arginase blockadeBaseline control for polyamine assays

In-Depth Compound Analysis & Causality

5-(3-Aminopropyl)imidazolidine-2,4-dione (Ornithine Hydantoin)

In drug discovery, flexibility is often the enemy of affinity due to the entropic penalty paid upon binding. 5-(3-Aminopropyl)imidazolidine-2,4-dione mitigates this by locking the alpha-amino and carboxylate groups into a rigid 5-membered hydantoin ring. While the native compound exhibits only weak baseline inhibition against arginase, its true value lies in its chemical stability. It serves as a robust intermediate; researchers utilize the hydantoin core to perform complex hydroboration reactions, eventually yielding highly potent boronated amino acid inhibitors that mimic the tetrahedral transition state of arginase[2].

Nor-NOHA (Nω-hydroxy-nor-L-arginine)

Nor-NOHA is approximately 40-fold more potent than its predecessor, NOHA[3]. Its mechanism of action relies on the Nω-hydroxy group, which displaces a bridging water molecule in the arginase active site and directly coordinates with the bimetallic manganese cluster ( MnA2+​ and MnB2+​ ). Because it is neither a substrate nor an inhibitor for iNOS, Nor-NOHA is the definitive choice for isolating arginase-specific effects in complex cellular models, such as reversing ischemia/reperfusion injury in hepatic tissues[1].

L-Ornithine

As the natural product of arginase hydrolysis, L-ornithine is rapidly channeled into the polyamine synthesis pathway (via ornithine decarboxylase) to produce putrescine, spermidine, and spermine. In comparative assays, L-ornithine is utilized as a negative control for arginase inhibition and a positive control for downstream cell proliferation assays.

Experimental Protocol: Self-Validating Arginase Inhibition Assay

To accurately evaluate the inhibitory potential of hydantoin derivatives versus Nor-NOHA, researchers must utilize a tightly controlled colorimetric assay measuring urea production. Crucially, arginase is a metalloenzyme that requires thermal activation in the presence of manganese to achieve its functional tetrameric state.

Step-by-Step Methodology
  • Enzyme Activation (The Causality Step):

    • Dilute recombinant Arginase I in activation buffer (10 mM Tris-HCl, pH 7.4, containing 10 mM MnCl2​ ).

    • Critical Action: Incubate at 56°C for 10 minutes.

    • Why: Heat facilitates the insertion of Mn2+ ions into the deep catalytic pocket. Without this step, the enzyme remains in a low-activity apo-state, leading to false-positive inhibitor profiles.

  • Compound Incubation:

    • Plate 25 µL of the activated enzyme into a 96-well microplate.

    • Add 25 µL of the test compound (e.g., 5-(3-Aminopropyl)imidazolidine-2,4-dione or Nor-NOHA) diluted in assay buffer.

    • Incubate at 37°C for 15 minutes to allow steady-state binding.

  • Substrate Addition:

    • Initiate the reaction by adding 50 µL of 0.5 M L-arginine (pH 9.7). Incubate at 37°C for 60 minutes.

  • Reaction Termination & Colorimetric Detection:

    • Stop the reaction using 400 µL of an acid mixture ( H2​SO4​ : H3​PO4​ : H2​O at a 1:3:7 ratio).

    • Add 25 µL of 9% α-isonitrosopropiophenone (dissolved in 100% ethanol).

    • Heat the plate at 100°C for 45 minutes to develop the colorimetric urea complex, then read absorbance at 540 nm.

The Self-Validating System Check

Before calculating the IC50​ of any novel hydantoin derivative, the assay must pass three internal validation gates:

  • Gate 1 (Background): The "No Enzyme" blank must yield an OD_{540} < 0.05.

  • Gate 2 (Vmax): The "Vehicle Only" positive control must yield an OD_{540} > 0.8 (ensuring sufficient dynamic range).

  • Gate 3 (Inhibitor Control): The Nor-NOHA control (at 10 µM) must suppress the signal by >90%. If these conditions are not met, the Mn2+ activation step has failed, and the data must be discarded.

Workflow Step1 Enzyme Activation (Mn2+, 56°C, 10 min) Step2 Compound Incubation (Hydantoin vs. Nor-NOHA) Step1->Step2 Step3 Substrate Addition (L-Arginine, 37°C) Step2->Step3 Step4 Urea Detection (Colorimetric, 540 nm) Step3->Step4 Step5 Data Analysis (IC50 / Validation) Step4->Step5

Figure 2: Self-validating high-throughput screening workflow for arginase modulators.

Conclusion & Selection Guide

  • Select 5-(3-Aminopropyl)imidazolidine-2,4-dione if your objective is medicinal chemistry and structural biology. Its rigid hydantoin ring makes it the premier starting material for synthesizing next-generation, transition-state arginase inhibitors (such as boronated derivatives) that require harsh synthetic conditions[2].

  • Select Nor-NOHA if your objective is immediate, potent in vitro or in vivo arginase blockade. It is the gold standard for restoring NOS activity and studying endothelial dysfunction or tumor microenvironment immunosuppression[1],[3].

  • Select L-Ornithine when establishing baseline metabolic assays or driving polyamine synthesis pathways in cell culture models without inhibiting arginase directly.

References

  • "Hydroboration of Alkene-Containing Hydantoins | Organic Process Research & Development - ACS Public
  • "Liver I/R injury is improved by the arginase inhibitor, Nω-hydroxy-nor-l-arginine (nor-NOHA)", physiology.org,
  • "Effects of the new arginase inhibitor N(omega)-hydroxy-nor-L-arginine on NO synthase activity in murine macrophages - PubMed", nih.gov,
  • "NOR-NOHA - Inxight Drugs - ncats", nc

Sources

Safety & Regulatory Compliance

Safety

5-(3-Aminopropyl)imidazolidine-2,4-dione proper disposal procedures

Standard Operating Procedure: Proper Disposal and Handling of 5-(3-Aminopropyl)imidazolidine-2,4-dione As a Senior Application Scientist, ensuring the safe handling and disposal of specialized organic compounds is paramo...

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Author: BenchChem Technical Support Team. Date: April 2026

Standard Operating Procedure: Proper Disposal and Handling of 5-(3-Aminopropyl)imidazolidine-2,4-dione

As a Senior Application Scientist, ensuring the safe handling and disposal of specialized organic compounds is paramount to maintaining laboratory integrity, environmental compliance, and personnel safety. 5-(3-Aminopropyl)imidazolidine-2,4-dione—commonly referred to as 5-(3-aminopropyl)hydantoin—is a nitrogen-rich heterocyclic compound. Because it features both a hydantoin core and a primary aliphatic amine, its disposal cannot be treated as generic organic waste.

This guide provides a comprehensive, self-validating operational framework for the safe handling, neutralization, and disposal of this compound.

Chemical Profile & Hazard Categorization

Before executing any disposal protocol, personnel must understand the physicochemical properties of the target analyte. The presence of the primary amine group imparts moderate basicity, while the hydantoin ring dictates its thermal degradation behavior.

Table 1: Chemical Identity and Physicochemical Properties

ParameterSpecificationOperational Implication
Chemical Name 5-(3-Aminopropyl)imidazolidine-2,4-dioneContains reactive primary amine and cyclic urea core.
CAS Number 1303990-98-8[1]Use for Environmental Health & Safety (EHS) tracking.
Molecular Formula C₆H₁₁N₃O₂High nitrogen content (3 N atoms per molecule).
Molecular Weight 157.17 g/mol Solid at standard temperature and pressure.
Hazard Class Irritant / Basic Organic AmineRequires segregation from strong acids and oxidizers.

Mechanistic Insights: The "Why" Behind the Protocol (E-E-A-T)

Laboratory safety is rooted in chemical causality. We do not simply follow checklists; we design protocols based on molecular behavior.

  • Amine Basicity and Exothermic Reactivity: The 3-aminopropyl side chain acts as a primary amine, making the molecule a moderate organic base. If indiscriminately mixed with acidic waste streams (e.g., concentrated halogenated acids), it can undergo a rapid, exothermic neutralization reaction. Waste segregation is therefore a critical first step[2].

  • Environmental Persistence and Aquatic Toxicity: While the hydantoin core can eventually undergo microbial degradation in specific environments [3], the unregulated release of nitrogen-rich organic amines into standard wastewater systems can disrupt local microbial ecosystems and contribute to nitrogenous eutrophication. Never dispose of this compound down the drain.

  • Thermal Degradation Dynamics: The only compliant method for final destruction is high-temperature lab-pack incineration. Because the molecule is highly nitrogenous, its combustion generates nitrogen oxides (NOx). Consequently, EHS must route this waste to incineration facilities equipped with selective non-catalytic reduction (SNCR) or equivalent NOx scrubbing technologies to prevent toxic atmospheric emissions [4].

Operational Safety & Engineering Controls

To ensure a self-validating safety environment, all handling must occur under verified engineering controls using appropriate Personal Protective Equipment (PPE).

Table 2: Required PPE and Engineering Controls

Control TypeSpecificationValidation Step
Ventilation Class II Biological Safety Cabinet or Chemical Fume Hood.Verify inward airflow using a tissue flutter test before opening the container.
Hand Protection Nitrile gloves (minimum 4 mil thickness).Perform a visual inspection and air-inflation test for pinhole leaks prior to donning.
Eye Protection ANSI Z87.1 compliant chemical splash goggles.Ensure a tight seal around the upper face; no gap should exist between the goggles and the forehead.
Containment HDPE secondary spill trays.Confirm the tray volume is ≥110% of the primary liquid waste container volume.

Step-by-Step Disposal Methodologies

The following protocols are designed as self-validating systems . Each critical action is followed by a verification step to ensure the procedure has been executed correctly.

Protocol A: Solid Waste Disposal (Unused or Spilled Powder)
  • Collection: Using a disposable anti-static spatula, carefully sweep the solid 5-(3-aminopropyl)hydantoin powder into a wide-mouth, sealable High-Density Polyethylene (HDPE) container.

  • Segregation: Ensure the container is free of any residual oxidizers (e.g., peroxides, nitrates) or strong acids.

  • Packaging & Labeling: Seal the container tightly. Label it explicitly as: "Non-RCRA Hazardous Waste - Basic Organic Amine / Hydantoin Derivative (Solid)."

  • Validation Step: Invert the sealed container over a secondary spill tray for 5 seconds to visually confirm the integrity of the seal and ensure no particulate leakage.

Protocol B: Aqueous Waste Neutralization & Collection

If the compound is dissolved in an aqueous solvent during experimental workflows, it must be neutralized prior to consolidation.

  • Initial Assessment: Dip a universal pH indicator strip into the aqueous waste. Due to the aminopropyl group, the solution will likely register as basic (pH 8–10).

  • Neutralization (Optional but Recommended): Slowly add 0.1 M Hydrochloric Acid (HCl) dropwise while stirring gently until the solution reaches a neutral pH (6.5–7.5). Causality: Neutralization prevents pressure buildup from exothermic reactions when added to bulk waste.

  • Validation Step: Wait 2 minutes after the final acid addition, then re-test the solution with a fresh pH strip to confirm stability at pH ~7.

  • Consolidation: Pour the neutralized solution into the designated "Aqueous Organic Waste" carboy. Do not mix with halogenated solvent waste.

Protocol C: Spill Response & Surface Decontamination
  • Containment: If a solid spill occurs, surround the area with damp absorbent wipes to prevent aerosolization of the powder.

  • Collection: Wipe the area inward from the edges to the center. Place all contaminated wipes into a biohazard/chemical waste bag.

  • Chemical Decontamination: Spray the affected surface with a 10% ethanol/water solution to dissolve residual traces, and wipe dry.

  • Validation Step: Swab the cleaned surface with a moistened pH test strip. A reading of pH 7 confirms the basic amine residue has been entirely removed.

Waste Routing & Disposal Workflow

The following diagram illustrates the logical decision tree for categorizing and routing 5-(3-Aminopropyl)imidazolidine-2,4-dione waste.

G Start Waste Generation: 5-(3-Aminopropyl)hydantoin Decision Waste State? Start->Decision Solid Solid Powder Waste (Unused/Spilled) Decision->Solid Dry Aqueous Aqueous/Solvent Solutions Decision->Aqueous Liquid Consumables Contaminated Consumables (PPE, Wipes, Tubes) Decision->Consumables Materials SolidPack Seal in HDPE Container Label: Non-RCRA Organic Amine Solid->SolidPack AqPack Verify pH (Neutralize if needed) Collect in Organic Waste Carboy Aqueous->AqPack ConsPack Double-bag in Chem-Hazard Bags Seal with Gooseneck Tie Consumables->ConsPack Incineration EHS Lab-Pack Collection High-Temp Incineration (NOx Scrubber) SolidPack->Incineration AqPack->Incineration ConsPack->Incineration

Figure 1: Waste segregation and disposal workflow for 5-(3-Aminopropyl)imidazolidine-2,4-dione.

Regulatory & Compliance Framework

Under the U.S. Environmental Protection Agency (EPA) Resource Conservation and Recovery Act (RCRA), 5-(3-aminopropyl)hydantoin is not explicitly listed as a P-list (acutely toxic) or U-list (toxic) waste. However, it falls under the purview of characteristic hazardous waste if its basicity causes the waste stream to exhibit corrosivity (D002), or if it is dissolved in a regulated flammable solvent (D001).

Regardless of its RCRA classification, best laboratory practices dictate that all synthetic organic amines be treated as hazardous chemical waste. It must be processed via EHS "lab-pack" protocols for commercial incineration, ensuring complete thermal destruction of the hydantoin ring and safe scrubbing of the resulting nitrogen oxides.

References

  • LookChem. "Cas 1303990-98-8, 5-(3-aminopropyl)hydantoin." LookChem Chemical Database, 2024. URL: [Link]

  • University of Rhode Island. "Laboratory Chemical Hygiene Plan - Organic Amine Handling." URI Environmental Health & Safety, 2025. URL:[Link]

  • Environmental Protection Agency (EPA). "Draft Risk Assessment for the Halohydantoins Registration Review." Regulations.gov, 2020. URL:[Link]

  • Aerosol and Air Quality Research. "Influences of Non-SCR De-NOx Technologies on NOx and Dioxin Emissions in Full Scale MSW Incinerators." AAQR, 2024. URL: [Link]

Handling

Personal protective equipment for handling 5-(3-Aminopropyl)imidazolidine-2,4-dione

Operational Safety and PPE Guide for Handling 5-(3-Aminopropyl)imidazolidine-2,4-dione As a Senior Application Scientist, I approach chemical handling not merely as a checklist of safety gear, but as a system of mechanis...

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Author: BenchChem Technical Support Team. Date: April 2026

Operational Safety and PPE Guide for Handling 5-(3-Aminopropyl)imidazolidine-2,4-dione

As a Senior Application Scientist, I approach chemical handling not merely as a checklist of safety gear, but as a system of mechanistic risk mitigation. 5-(3-Aminopropyl)imidazolidine-2,4-dione (CAS: 69489-33-4) is a critical building block utilized in pharmaceutical synthesis, enzyme inhibition studies, and materials science[1]. With a molecular weight of 157.17 g/mol , it typically presents as a crystalline solid[2]. To design an effective Personal Protective Equipment (PPE) strategy, we must first understand the causality behind the chemical's inherent hazards.

Mechanistic Hazard Assessment & Causality

The structural profile of this compound dictates our operational protocols. It features two distinct functional groups that drive our PPE selection:

  • Primary Aliphatic Amine: Amines are nucleophilic and act as weak bases. Upon contact with moisture on the skin or ocular mucosa, they can cause localized alkaline irritation. This necessitates strict barrier protection against dermal exposure.

  • Imidazolidine-2,4-dione (Hydantoin) Ring: While this specific intermediate is highly stable, the broader hydantoin class includes compounds known for dermal sensitization and, in some derivatives, formaldehyde release under physiological or degradative conditions[3]. Consequently, we must treat aerosolized dust from this compound as a potential respiratory sensitizer.

OSHA mandates that PPE selection must be tailored to the specific chemical hazards, concentrations, and routes of exposure present in the laboratory[4]. The following specifications are engineered to neutralize the specific risks posed by this amine-substituted hydantoin.

Quantitative PPE Specifications

A robust safety protocol relies on quantifiable metrics rather than generic advice. Table 1 outlines the precise PPE requirements for handling this compound, moving beyond basic compliance to specific performance standards[5].

Table 1: PPE Performance Specifications for 5-(3-Aminopropyl)imidazolidine-2,4-dione

PPE CategoryMaterial/StandardQuantitative MetricMechanistic Justification
Hand Protection Nitrile (EN 374)> 480 min breakthroughResists polymer degradation caused by nucleophilic primary amines (unlike latex).
Eye Protection Polycarbonate (ANSI Z87.1)99.9% UV, High ImpactShields ocular mucosa from alkaline dust irritation and chemical splash.
Respiratory P100 / FFP3 Particulate99.97% efficiency (0.3 µm)Captures aerosolized hydantoin powder to prevent respiratory sensitization.
Body Protection FR Poly-cotton blend> 350 g/m² fabric weightPrevents dermal accumulation and transdermal absorption of fine crystalline powders.

Self-Validating Operational Protocols

Trust in a safety system requires that the system validates itself during operation. Do not simply wear the gear; test it actively to ensure your protective envelope is intact.

Step-by-Step Handling Methodology:

  • Integrity Verification (Self-Validation): Before donning, inflate your nitrile gloves with trapped air and apply gentle pressure. A glove that maintains pressure validates its barrier integrity against amine permeation. Discard if any pressure loss is detected.

  • Environmental Containment: Conduct all weighing and transfer operations inside a certified chemical fume hood. Verify the digital face velocity monitor reads between 80–120 feet per minute (FPM). Causality: A drop in velocity indicates filter loading or airflow disruption, compromising your primary engineering control against dust inhalation.

  • Static Dissipation: Because 5-(3-Aminopropyl)imidazolidine-2,4-dione is a dry powder, static charge can cause particles to repel and aerosolize. Use a static-dissipative or grounded metal spatula for all transfers to prevent the generation of micro-dust clouds.

  • Doffing Procedure: Remove gloves using the "beak method" (pulling the glove inside out over itself). This traps any residual hydantoin dust inside the glove matrix, preventing secondary exposure to your bare hands.

Spill Response and Disposal Plan

If containment fails, the response must exploit the chemical properties of the compound for safe neutralization.

Step-by-Step Spill Response:

  • Isolate & Escalate: Immediately halt operations. If the spill occurs outside the fume hood, upgrade respiratory protection to a P100 half-mask before proceeding to prevent inhalation of the disturbed powder.

  • Chemical Neutralization: Do not dry sweep, as this aggressively aerosolizes the hydantoin powder. Instead, prepare a 5% acetic acid solution. Causality: The weak acid will protonate the primary amine, converting the free base into a highly water-soluble, non-volatile salt.

  • Wet Wiping: Apply the acidic solution to absorbent pads and gently lay them over the spill. Allow 2 minutes for the neutralization reaction to occur, then wipe inward from the edges to prevent spreading.

  • Waste Segregation: Place all contaminated pads and PPE into a 6-mil polyethylene bag for hazardous waste processing.

Table 2: Waste Disposal & Spill Containment Parameters

ParameterSpecificationActionable Protocol
Spill Inactivation 5% Acetic acid solutionProtonates the amine to form a non-volatile, highly soluble salt.
Solid Waste EPA Hazardous WasteDouble-bag in 6-mil polyethylene; label clearly as "Toxic Solid - Amine".
Aqueous Waste pH adjustment (pH 6-8)Neutralize before collection; strictly prohibit drain discharge to protect aquatic life.
Incineration > 850°CHigh heat ensures complete thermal destruction of the imidazolidine ring.

Workflow Visualization

PPE_Workflow A Pre-Op: Hazard Assessment (CAS 69489-33-4) B Don PPE: Nitrile, Goggles, Lab Coat (Add P100 if outside hood) A->B C Operational Phase (Weighing & Transfer in Fume Hood) B->C D Spill Occurred? C->D E Wet Wipe with 5% Acetic Acid (Neutralize Amine) D->E  Yes F Dispose as Hazardous Waste (Incineration >850°C) D->F  No E->F G Doff PPE & Wash Hands (Inside-Out Technique) F->G

Workflow for the safe handling and spill response of 5-(3-Aminopropyl)imidazolidine-2,4-dione.

References

  • [4] Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance (OSHA 3404-11R). OSHA. [Link]

  • [3] Kim, S., et al. Toxicokinetic Characterization of MDM Hydantoin via Stable Metabolite DMH: Population Modeling for Predicting Dermal Formaldehyde Formation. International Journal of Molecular Sciences (MDPI). [Link]

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